molecular formula C5H7NO3 B1355510 4-Methylmorpholine-2,6-dione CAS No. 13480-36-9

4-Methylmorpholine-2,6-dione

Cat. No.: B1355510
CAS No.: 13480-36-9
M. Wt: 129.11 g/mol
InChI Key: FGQJBZHMORPBRR-UHFFFAOYSA-N
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Description

4-Methylmorpholine-2,6-dione is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylmorpholine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQJBZHMORPBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558874
Record name 4-Methylmorpholine-2,6-dione
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Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13480-36-9
Record name 4-Methylmorpholine-2,6-dione
Source EPA DSSTox
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Record name 4-METHYLMORPHOLINE-2,6-DIONE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methylmorpholine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for 4-Methylmorpholine-2,6-dione. Also known as MIDA anhydride, this heterocyclic compound serves as a valuable intermediate in various fields of organic synthesis.

Core Chemical Properties

This compound is a white crystalline solid at room temperature.[1] It is soluble in water and some organic solvents.[1] Its fundamental identifiers and physicochemical properties are summarized below. There is a notable discrepancy in the reported melting point across different suppliers, which may be attributable to varying purity levels or measurement conditions.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₅H₇NO₃ [2][3]
Molecular Weight 129.11 g/mol [2][3]
CAS Number 13480-36-9 [1][2]
Appearance White crystalline solid [1]
Melting Point 41-45 °C or 132-135 °C [2],[1]
Boiling Point 192-194 °C [1]
Relative Density 1.299 g/cm³ [1]

| Synonyms | MIDA anhydride | |

Synthesis and Reactivity

This compound is primarily utilized as an intermediate in organic synthesis.[1] Its reactivity is centered around the anhydride-like functionality within the morpholine ring structure.

2.1. General Synthesis Pathway

A common laboratory-scale preparation method involves the oxidation of a precursor molecule, dimethylmorpholine.[1] This reaction typically employs a strong oxidizing agent in an acidic medium.

Synthesis_Workflow reactant Dimethylmorpholine product This compound reactant->product Oxidation reagent Acidic Oxidant (e.g., H₂SO₄ / KMnO₄) reagent->product Applications start This compound (Building Block) sub1 Pharmaceuticals start->sub1 sub2 Other Industries start->sub2 app1 Anti-cancer Drugs sub1->app1 app2 Immunomodulators sub1->app2 app3 Pesticides sub2->app3 app4 Dyes & Pigments sub2->app4

References

An In-depth Technical Guide to 4-Methylmorpholine-2,6-dione (MIDA Anhydride)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13480-36-9

This technical guide provides a comprehensive overview of 4-Methylmorpholine-2,6-dione, a pivotal reagent in modern organic synthesis. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its properties, synthesis, and core applications, with a focus on its role in facilitating complex molecular construction.

Introduction

This compound, more commonly known by its synonym N-Methyliminodiacetic acid anhydride (MIDA anhydride), is a heterocyclic compound that has gained significant attention as a versatile reagent in organic chemistry.[1] Its primary utility lies in its ability to readily react with boronic acids to form N-methyliminodiacetic acid (MIDA) boronate esters.[2][3][4]

MIDA boronates are exceptionally stable, air and moisture-tolerant, and compatible with chromatography, which allows for the protection and purification of otherwise unstable boronic acids.[5] This protection strategy is central to the advancement of iterative cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the controlled, sequential synthesis of complex small molecules and natural products, a critical process in drug discovery and development. MIDA anhydride serves as a convenient and efficient precursor for the in situ generation of the MIDA ligand, simplifying the preparation of these valuable synthetic intermediates.[2][4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These data are essential for its handling, storage, and application in experimental setups.

PropertyValueReference
CAS Number 13480-36-9[6]
Molecular Formula C₅H₇NO₃[1]
Molecular Weight 129.11 g/mol [1]
Appearance White to off-white solid/crystals[7]
Melting Point 41-45 °C[1][6]
Synonym MIDA anhydride[1]
InChI Key FGQJBZHMORPBRR-UHFFFAOYSA-N[1][6]
SMILES CN1CC(=O)OC(=O)C1[1][6]

Synthesis of this compound (MIDA Anhydride)

The synthesis of MIDA anhydride is achieved through the dehydrative cyclization of N-methyliminodiacetic acid using a dehydrating agent such as acetic anhydride.[2][7]

Experimental Protocol: Synthesis of MIDA Anhydride[3][11]

Materials:

  • N-Methyliminodiacetic acid (MIDA)

  • Acetic anhydride

  • Pyridine

  • Toluene

  • Diethyl ether (Et₂O)

  • Activated carbon

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottomed flask, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • A 500 mL round-bottomed flask is charged with N-methyliminodiacetic acid (40.0 g, 270 mmol, 1.00 equiv). The flask is sealed, evacuated, and backfilled with nitrogen.[2][7]

  • Acetic anhydride (140 mL, 1.49 mol, 5.52 equiv) is added to the flask via syringe, forming a suspension.[2][7]

  • Pyridine (3.30 mL, 40.5 mmol, 0.15 equiv) is added in a single portion.[2][7]

  • The reaction mixture is heated to 70 °C in an oil bath under a nitrogen atmosphere and stirred for 1.5 hours. The mixture will become a homogeneous brown solution.[7]

  • After cooling to room temperature, the volatile components are removed by rotary evaporation.[7]

  • Residual acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL) using a rotary evaporator.[7]

  • The resulting crude material is dissolved in hot toluene, and activated carbon is added. The mixture is filtered through celite while hot, and the filtrate is concentrated under reduced pressure.

  • The crude product is recrystallized from diethyl ether (Et₂O) to yield this compound as a white crystalline solid.[7]

Synthesis_of_MIDA_Anhydride MIDA N-Methyliminodiacetic acid MIDA_Anhydride This compound (MIDA Anhydride) MIDA->MIDA_Anhydride Cyclization AceticAnhydride Acetic Anhydride (Dehydrating Agent) AceticAnhydride->MIDA_Anhydride Pyridine Pyridine (Catalyst) Pyridine->MIDA_Anhydride Heat Heat (70°C) Heat->MIDA_Anhydride

Caption: Synthesis of this compound from N-methyliminodiacetic acid.

Application in the Synthesis of MIDA Boronate Esters

The primary application of MIDA anhydride is the conversion of boronic acids into their corresponding MIDA boronate esters. This process is advantageous as it proceeds under mild conditions and avoids the high temperatures and acidic environments of previous methods.[2] The excess MIDA anhydride also acts as an internal desiccant.[2]

Experimental Protocol: Synthesis of a MIDA Boronate Ester[3][11]

Materials:

  • A boronic acid (e.g., 5-acetylthiophene-2-boronic acid)

  • This compound (MIDA anhydride)

  • Anhydrous dioxane

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis

  • Oil bath

Procedure:

  • A 500 mL round-bottomed flask is charged with MIDA anhydride (20.1 g, 156 mmol, 3.00 equiv) and the desired boronic acid (e.g., 5-acetylthiophene-2-boronic acid, 8.84 g, 52.0 mmol, 1.00 equiv).[2][7]

  • The flask is sealed, evacuated, and backfilled with nitrogen.[2][7]

  • Anhydrous dioxane (150 mL) is added via syringe to form a suspension.[2][7]

  • The flask is heated in an oil bath at 70 °C for 24 hours. During this time, a white precipitate will form.[2][7]

  • After cooling to room temperature, the reaction mixture is filtered.

  • The collected solid is washed with dioxane and then diethyl ether.

  • The product, the MIDA boronate ester, is dried under vacuum.

MIDA_Boronate_Synthesis BoronicAcid R-B(OH)₂ (Boronic Acid) MIDA_Boronate R-B(MIDA) (MIDA Boronate Ester) BoronicAcid->MIDA_Boronate Esterification MIDA_Anhydride MIDA Anhydride MIDA_Anhydride->MIDA_Boronate Dioxane Dioxane (Solvent) Dioxane->MIDA_Boronate Heat Heat (70°C) Heat->MIDA_Boronate Byproduct MIDA (Precipitate) MIDA_Boronate->Byproduct forms

Caption: General workflow for the synthesis of MIDA boronate esters using MIDA anhydride.

Role in Drug Development and Iterative Synthesis

The development of MIDA boronates has revolutionized the assembly of complex molecules. In drug discovery, the ability to build a molecular scaffold piece-by-piece through iterative cross-coupling allows for the rapid generation of analogues and the exploration of structure-activity relationships.

The MIDA group acts as a robust protecting group for the boronic acid functionality, rendering it inert to a wide range of reaction conditions.[5] This allows for chemical modifications on other parts of the molecule. The boronic acid can then be deprotected under mild aqueous basic conditions to participate in a subsequent cross-coupling reaction. This "catch-and-release" strategy simplifies purification, as the polar MIDA boronate can be easily separated from nonpolar impurities using silica gel chromatography.[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard InformationDetailsReference
Signal Word Danger[1][6]
Hazard Statements H302: Harmful if swallowed.H318: Causes serious eye damage.[1][6]
Precautionary Statements P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
Storage Class 11: Combustible Solids[1][6]

Users should always consult the latest Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be performed in a well-ventilated fume hood.

References

MIDA Anhydride: A Superior Precursor for the Synthesis of MIDA Boronates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, serving as robust and versatile building blocks.[1][2][3] Their exceptional stability to air, moisture, and chromatography allows for the convenient handling, purification, and storage of otherwise unstable boronic acids.[1][4] This has profound implications for multi-step syntheses and the construction of complex molecular architectures, including natural products and pharmaceutical candidates.[2][5] Traditionally, the synthesis of MIDA boronates involved the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA), often requiring harsh conditions such as high temperatures with a Dean-Stark apparatus to remove water.[5] These conditions are incompatible with many sensitive boronic acids, leading to decomposition and limiting the accessible chemical space.[5][6]

A significant advancement in this field is the use of MIDA anhydride as a precursor. This method, developed by Burke and coworkers, offers a mild, simple, and highly effective route to MIDA boronates.[5][7][8][9] MIDA anhydride acts as both the MIDA ligand source and an in situ desiccant, obviating the need for harsh dehydrating conditions.[5][7][8][9] This approach expands the scope of MIDA boronates to include a wider range of sensitive and functionally diverse boronic acids.[5][7] This technical guide provides a comprehensive overview of the synthesis of MIDA boronates from MIDA anhydride, including detailed experimental protocols, quantitative data, and workflow visualizations.

Reaction Overview and Mechanism

The synthesis of MIDA boronates from MIDA anhydride is a straightforward condensation reaction. The key advantage of using MIDA anhydride is that it has been "pre-dried," effectively pre-loading one of the two dehydration steps required in the traditional method.[5][6] The excess MIDA anhydride also acts as an internal desiccant, driving the reaction to completion under mild conditions.[6]

The proposed reaction mechanism involves the nucleophilic attack of the boronic acid on the carbonyl group of MIDA anhydride, followed by the elimination of a molecule of water, which is scavenged by the excess MIDA anhydride. This process is illustrated in the diagram below.

ReactionMechanism BoronicAcid R-B(OH)₂ MIDA_Boronate MIDA Boronate BoronicAcid->MIDA_Boronate MIDA_Anhydride MIDA Anhydride MIDA_Anhydride->MIDA_Boronate Water H₂O (scavenged)

Caption: General reaction scheme for the formation of MIDA boronates from boronic acids and MIDA anhydride.

Experimental Protocols

Synthesis of MIDA Anhydride

A detailed procedure for the synthesis of MIDA anhydride has been reported in Organic Syntheses.[6][10]

  • Reagents and Equipment:

    • N-Methyliminodiacetic acid (MIDA)

    • Acetic anhydride

    • Pyridine

    • Toluene

    • Diethyl ether

    • Activated carbon

    • Round-bottomed flask with a magnetic stir bar

    • Rubber septum

    • Syringes and needles

    • Oil bath

    • Rotary evaporator

    • Vacuum filtration apparatus

  • Procedure:

    • A 500 mL round-bottomed flask is charged with N-methyliminodiacetic acid (40.0 g, 270 mmol).[10]

    • The flask is capped with a rubber septum, evacuated, and backfilled with nitrogen.[10]

    • Acetic anhydride (140 mL, 1.49 mol) is added via syringe, followed by pyridine (3.30 mL, 40.5 mmol).[10]

    • The mixture is heated in an oil bath at 70 °C for 1.5 hours, during which the suspension becomes a homogeneous brown solution.[10]

    • After cooling to room temperature, the volatiles are removed by rotary evaporation.[10]

    • The remaining acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL).[10]

    • The resulting brown residue is transferred to a 1 L round-bottomed flask using diethyl ether.[10]

    • Activated carbon (10 g) is added, and the suspension is stirred for 15 minutes.[10]

    • The mixture is filtered through a pad of Celite, and the filtrate is concentrated by rotary evaporation.[10]

    • The crude product is recrystallized from diethyl ether to yield MIDA anhydride as a pale brown solid.[10]

Synthesis of MIDA Boronates from MIDA Anhydride

The following is a general procedure for the reaction of a boronic acid with MIDA anhydride.[11]

  • Reagents and Equipment:

    • Boronic acid

    • MIDA anhydride

    • Anhydrous dioxane

    • Round-bottomed flask with a magnetic stir bar

    • Rubber septum

    • Syringes and needles

    • Oil bath

    • Filtration apparatus

  • Procedure:

    • A round-bottomed flask is charged with the boronic acid (1.00 equiv) and MIDA anhydride (3.00 equiv).[11]

    • The flask is capped, evacuated, and backfilled with nitrogen.[11]

    • Anhydrous dioxane is added via syringe to form a suspension.[11]

    • The reaction mixture is heated in an oil bath at 70 °C for 24 hours, during which a white precipitate of MIDA forms.[11]

    • After cooling to room temperature, the reaction mixture is worked up according to the specific properties of the MIDA boronate. Purification can often be achieved by a simple filtration and wash, or by a catch-release-precipitate protocol using a centrifuge and silica gel for more sensitive compounds.[5][6][11]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of MIDA boronates using MIDA anhydride is depicted below.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_purification_options Purification Options Reactants Charge Boronic Acid and MIDA Anhydride Solvent Add Anhydrous Dioxane Reactants->Solvent Reaction Heat at 70 °C for 24h Solvent->Reaction Cool Cool to Room Temperature Reaction->Cool Purify Purification Cool->Purify Filtration Filtration & Wash Purify->Filtration Simple Cases Centrifuge Catch-Release-Precipitate (Centrifuge with Silica) Purify->Centrifuge Sensitive Compounds FinalProduct Isolated MIDA Boronate Filtration->FinalProduct Centrifuge->FinalProduct

Caption: A generalized workflow for the synthesis and purification of MIDA boronates using MIDA anhydride.

Quantitative Data

The use of MIDA anhydride generally provides good to excellent yields for a variety of boronic acids, including those that are sensitive to traditional methods. The following table summarizes representative yields for the synthesis of various MIDA boronates.

Boronic AcidMIDA Boronate ProductYield (%)Reference
5-Acetylthiophene-2-boronic acid5-Acetylthiophene-2-boronic acid MIDA ester79[11]
4-Formylphenylboronic acid4-Formylphenylboronic acid MIDA ester95[5]
2-Thiopheneboronic acid2-Thiopheneboronic acid MIDA ester85[5]
3-Pyridinylboronic acid3-Pyridinylboronic acid MIDA ester88[5]
(E)-2-Bromovinylboronic acid(E)-2-Bromovinylboronic acid MIDA ester82[5]

Advantages of the MIDA Anhydride Method

  • Mild Reaction Conditions: The method avoids the high temperatures and acidic conditions of traditional dehydrative methods, preserving sensitive functional groups.[5][6]

  • Broad Substrate Scope: A wider range of boronic acids, including those prone to protodeboronation, can be successfully converted to their MIDA boronate counterparts.[5][7]

  • Operational Simplicity: The procedure is straightforward and does not require specialized equipment like a Dean-Stark apparatus, making it accessible to non-specialists in organic synthesis.[5][8]

  • In Situ Desiccation: MIDA anhydride serves as an internal desiccant, eliminating the need for external drying agents or azeotropic removal of water during the reaction.[6][7][8]

Conclusion

The use of MIDA anhydride as a precursor represents a significant improvement in the synthesis of MIDA boronates. This mild, simple, and efficient method has expanded the accessibility and utility of these valuable building blocks in organic synthesis. The operational simplicity and broad substrate scope make it an ideal choice for researchers in academia and industry, particularly in the fields of drug discovery and materials science where the robust and controlled reactivity of boronic acids is paramount. The ability to protect sensitive boronic acids under gentle conditions opens up new avenues for the construction of complex molecules and the exploration of novel chemical space.

References

physical and chemical properties of 4-Methylmorpholine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylmorpholine-2,6-dione (MIDA Anhydride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known in the scientific community as N-Methyliminodiacetic acid (MIDA) anhydride, is a heterocyclic organic compound. While it does not possess significant intrinsic biological activity, it serves as a critical reagent in modern organic synthesis. Its primary role is as a stable, crystalline solid used for the facile preparation of MIDA boronates.

MIDA boronates are exceptionally stable, air- and chromatography-tolerant derivatives of often unstable boronic acids.[1] This stability allows for the iterative, controlled synthesis of complex molecules, a process of paramount importance in pharmaceutical discovery and materials science.[2] This guide provides a comprehensive overview of the , its synthesis, and its application in the formation of MIDA boronates.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical identifiers are summarized below.

Physical Properties

The quantitative physical properties of this compound are presented in Table 1. There is some discrepancy in reported melting points in the literature, which may be due to different measurement conditions or sample purity. The value from Organic Syntheses is considered highly reliable.

PropertyValueSource(s)
Appearance White to off-white solid[3]
Melting Point 71–73 °C[3]
41-45 °C
Boiling Point 252.5 ± 33.0 °C (Predicted)[4]
Density 1.271 ± 0.06 g/cm³ (Predicted)[4]
Solubility No experimental data available.
Chemical and Spectroscopic Properties
PropertyValueSource(s)
Molecular Formula C₅H₇NO₃
Molecular Weight 129.11 g/mol [5]
Synonyms MIDA anhydride, N-Methyliminodiacetic acid anhydride[6]
CAS Number 13480-36-9
SMILES CN1CC(=O)OC(=O)C1
InChI 1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3
pKa No experimental data available.

Experimental Protocols

The protocols detailed below are critical for both the preparation of this compound and its subsequent use in protecting boronic acids.

Synthesis of this compound (MIDA Anhydride)

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable synthetic methods.[3][7] The synthesis involves the dehydration and cyclization of N-methyliminodiacetic acid.

Reaction Scheme:

G cluster_reagents MIDA N-Methyliminodiacetic Acid Product This compound (MIDA Anhydride) MIDA->Product Reagents Acetic Anhydride Pyridine (cat.) 70 °C p2 p2 p1 p1

Caption: Synthesis of MIDA Anhydride from N-methyliminodiacetic acid.

Materials:

  • N-methyliminodiacetic acid (MIDA) (must be thoroughly dried under vacuum)[3]

  • Acetic anhydride (99.5%)[3]

  • Pyridine (99%, dried over CaH₂ and distilled)[3]

  • Toluene (99.9%)[3]

  • Diethyl ether[3]

  • Activated carbon[3]

  • Nitrogen atmosphere[3]

  • Round-bottomed flask, magnetic stirrer, heating oil bath, rotary evaporator

Procedure:

  • A 500 mL round-bottomed flask is charged with dried N-methyliminodiacetic acid (40.0 g, 270 mmol). The flask is sealed, evacuated, and backfilled with nitrogen.[3]

  • Acetic anhydride (140 mL, 1.49 mol) is added in a single portion via syringe, followed immediately by the addition of dried pyridine (3.30 mL, 40.5 mmol).[3][7]

  • The resulting suspension is stirred vigorously under a nitrogen atmosphere in an oil bath preheated to 70 °C. The reaction is heated for 1.5 hours, during which time the mixture becomes a brown, homogeneous solution.[7]

  • After cooling to room temperature, the volatile components are removed by rotary evaporation. The remaining acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL).[7]

  • The resulting brown oil is dissolved in diethyl ether (400 mL) and treated with activated carbon (4.0 g). The mixture is stirred for 30 minutes at room temperature.[3]

  • The suspension is filtered through a pad of Celite, and the filtrate is concentrated by rotary evaporation to yield a tan solid.[3]

  • The solid is further purified by trituration with diethyl ether (100 mL), filtered, and dried under high vacuum to afford this compound as a white to off-white crystalline solid.[3]

Protection of Boronic Acids using MIDA Anhydride

The primary utility of this compound is to convert boronic acids into their stable MIDA boronate counterparts. This method avoids the harsh, high-temperature dehydrative conditions required by previous methods.[3][8]

Workflow for MIDA Boronate Formation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products BoronicAcid Boronic Acid (R-B(OH)₂) ReactionStep Heat in Dioxane (e.g., 70 °C, 24h) BoronicAcid->ReactionStep MIDA_Anhydride This compound (MIDA Anhydride) MIDA_Anhydride->ReactionStep MIDA_Boronate MIDA Boronate Ester (Stable, solid) ReactionStep->MIDA_Boronate MIDA_precipitate MIDA Precipitate (Insoluble byproduct) ReactionStep->MIDA_precipitate

Caption: General workflow for the synthesis of MIDA boronates.

Materials:

  • A boronic acid (e.g., 5-acetylthiophene-2-boronic acid)[3]

  • This compound (MIDA Anhydride)[3]

  • 1,4-Dioxane (anhydrous)[3]

  • Nitrogen atmosphere[3]

  • Round-bottomed flask, magnetic stirrer, heating oil bath

Procedure:

  • A round-bottomed flask is charged with the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv). The flask is sealed, evacuated, and backfilled with nitrogen.[3][7]

  • Anhydrous 1,4-dioxane is added via syringe to form a suspension.[7]

  • The flask is heated in an oil bath at 70 °C for 24 hours. During this time, a white precipitate of N-methyliminodiacetic acid (MIDA) forms as a byproduct of the reaction and from the excess anhydride acting as a desiccant.[3][7]

  • After cooling, the reaction mixture can be worked up through filtration and purification via silica gel chromatography to isolate the pure, stable MIDA boronate ester.[1]

Application in Drug Development & Synthesis

The true value of this compound for drug development professionals lies in its ability to generate MIDA boronates. These protected boronic acids are key enablers for iterative cross-coupling (ICC) , a strategy analogous to solid-phase peptide synthesis for the construction of C-C bonds.[2]

The Logic of MIDA Boronates in Iterative Cross-Coupling:

  • Stability: MIDA boronates are robust and can withstand a wide range of reaction conditions that would decompose the corresponding free boronic acids.[1]

  • Chromatographic Compatibility: Unlike many other boronic acid surrogates, MIDA boronates are universally compatible with silica gel chromatography, allowing for easy purification at each step of a multi-step synthesis.[1]

  • Controlled Deprotection: The MIDA protecting group can be easily removed under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) to liberate the reactive boronic acid in situ precisely when it is needed for a subsequent cross-coupling reaction.[2]

This combination of properties allows chemists to build complex molecular architectures one piece at a time, which is a powerful tool for creating libraries of potential drug candidates and synthesizing complex natural products.

G Start Simple MIDA Boronate (Building Block A) Coupling1 Suzuki-Miyaura Cross-Coupling with Building Block B-X Start->Coupling1 Intermediate1 Intermediate Product (Still MIDA-protected) Coupling1->Intermediate1 Purify1 Purification (Chromatography) Intermediate1->Purify1 Deprotection Deprotection (aq. Base) Purify1->Deprotection Proceed to next cycle ReactiveBA Reactive Boronic Acid Deprotection->ReactiveBA Coupling2 Suzuki-Miyaura Cross-Coupling with Building Block C-X ReactiveBA->Coupling2 Final Complex Molecule (A-B-C) Coupling2->Final

Caption: Logical flow of iterative cross-coupling enabled by MIDA boronates.

Conclusion

This compound, or MIDA anhydride, is a pivotal reagent in advanced organic synthesis. While its own physicochemical profile is that of a stable, crystalline solid, its significance is defined by its function. By providing a mild and efficient route to robust MIDA boronate esters, it overcomes long-standing challenges associated with the instability of boronic acids. For researchers in drug discovery and process development, MIDA anhydride is a key tool that facilitates the reliable, step-wise construction of complex and novel molecular entities, accelerating the path from chemical design to functional materials and therapeutics.

References

4-Methylmorpholine-2,6-dione: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-methylmorpholine-2,6-dione, also known as MIDA anhydride. Due to the limited availability of direct quantitative data in the public domain, this document focuses on summarizing its physical properties, outlining detailed experimental protocols for determining its solubility and stability, and inferring its chemical behavior based on related compounds and functional group chemistry.

Core Properties of this compound

This compound is a white crystalline solid at room temperature.[1][2] It serves as a key reagent in organic synthesis, particularly for the preparation of N-methyliminodiacetic acid (MIDA) boronates, which are valued for their stability and utility in cross-coupling reactions.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Synonyms MIDA anhydride[4]
CAS Number 13480-36-9[5]
Molecular Formula C₅H₇NO₃[5]
Molecular Weight 129.11 g/mol [5]
Appearance White crystalline solid[1][2]
Melting Point 41-45 °C[5]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the solubility of its precursor and derivatives, a qualitative assessment can be made. One source suggests it is soluble in water and some organic solvents, though specifics are not provided.[6] The precursor, N-methyliminodiacetic acid (MIDA), is noted to be insoluble in acetonitrile (MeCN), dimethylformamide (DMF), and polyethylene glycol (PEG).[7] Conversely, the resulting MIDA boronate products are often soluble in a range of organic solvents.[7]

Table 2: Expected Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Protic Solvents Water, Methanol, EthanolLikely Soluble, but may promote hydrolysisThe presence of polar carbonyl and ether groups suggests potential solubility. However, these solvents can participate in hydrolysis.
Aprotic Polar Solvents Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely SolubleThese solvents are commonly used for similar organic compounds and in reactions involving MIDA anhydride.
Ethereal Solvents Tetrahydrofuran (THF), Diethyl Ether, DioxaneLikely SolubleDiethyl ether is used in the purification of MIDA anhydride, suggesting some degree of insolubility of impurities and potential solubility of the product at certain temperatures. Dioxane is used as a reaction solvent for MIDA anhydride.[2]
Chlorinated Solvents Dichloromethane (DCM), ChloroformLikely SolubleCommonly used solvents for a wide range of organic molecules.
Aromatic Hydrocarbons TolueneLikely SolubleToluene is used during the synthesis of MIDA anhydride for azeotropic removal of byproducts.[1][2]

Stability Characteristics

The anticipated primary degradation pathway for this compound is hydrolysis of the anhydride and imide bonds, leading to the formation of N-methyliminodiacetic acid (MIDA). This reaction is expected to be accelerated in the presence of water, and particularly under basic or acidic conditions.

G This compound This compound N-Methyliminodiacetic Acid (MIDA) N-Methyliminodiacetic Acid (MIDA) This compound->N-Methyliminodiacetic Acid (MIDA) Hydrolysis (H₂O) Accelerated by acid or base

Figure 1. Anticipated primary degradation pathway of this compound.

Experimental Protocols

For researchers requiring precise quantitative data, the following established methodologies are recommended for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This method, often referred to as the "shake-flask" method, is considered the gold standard for determining the equilibrium solubility of a compound.[8][9]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or other suitable analytical instrument for quantification

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Place the vial in a temperature-controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[9]

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the sample first.

  • Immediately filter the supernatant through a syringe filter to remove any remaining undissolved solid.

  • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculate the original solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate (24-72h) at constant temperature A->B C Centrifuge B->C D Filter supernatant C->D E Dilute sample D->E F Quantify via HPLC-UV E->F G Calculate solubility F->G

Figure 2. Workflow for thermodynamic solubility determination.

Protocol for Stability Testing using a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance over time without interference from its degradation products.[10]

Objective: To assess the stability of this compound under various stress conditions and determine its degradation kinetics.

Part 1: Method Development and Validation

  • Develop an HPLC method: A reverse-phase HPLC method with UV detection is generally suitable. The method should be capable of separating the parent compound from any potential degradation products. A typical starting point could be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[11][12]

  • Forced Degradation Studies: Subject solutions of this compound to stress conditions to generate degradation products. These conditions typically include:

    • Acidic hydrolysis: e.g., 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).[13]

    • Basic hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.[13]

    • Oxidative degradation: e.g., 3% H₂O₂ at room temperature.[14]

    • Thermal degradation: Heating the solid compound or a solution at a high temperature.[14]

    • Photostability: Exposing a solution to UV light.[14]

  • Method Validation: Validate the developed HPLC method according to ICH guidelines. This includes demonstrating specificity (the ability to separate the analyte from degradants), linearity, accuracy, precision, and robustness.[15]

Part 2: Formal Stability Study

  • Prepare solutions of this compound in the desired solvent systems and at various pH values.

  • Store the solutions under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot from each sample.

  • Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Plot the concentration of the compound as a function of time to determine the degradation rate and calculate the shelf-life or half-life.

G cluster_dev Method Development cluster_study Stability Study A Develop HPLC Method B Perform Forced Degradation A->B C Validate Method (ICH) B->C D Prepare & Store Samples C->D E Analyze at Time Points D->E F Determine Degradation Rate E->F

Figure 3. Workflow for conducting a stability study.

References

An In-Depth Technical Guide to 4-Methylmorpholine-2,6-dione (MIDA Anhydride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methylmorpholine-2,6-dione, a heterocyclic compound of significant interest in modern synthetic chemistry. It details the compound's structure, properties, synthesis, and core applications, with a focus on its role as a key reagent.

Introduction and Core Identity

This compound, systematically named this compound, is a cyclic anhydride.[1] It is more commonly known in the synthetic chemistry community as MIDA anhydride. This designation arises because it is the anhydride of N-methyliminodiacetic acid (MIDA). Its primary and most critical application is in the protection of boronic acids. The resulting MIDA boronate esters are exceptionally stable, crystalline solids that are compatible with air and silica gel chromatography, yet can be readily deprotected under mild conditions to release the parent boronic acid. This utility has made this compound an invaluable tool in multi-step synthesis and for the purification and handling of otherwise unstable boronic acids.

Chemical Structure and Identifiers

The structure of this compound consists of a six-membered morpholine ring with a methyl group attached to the nitrogen atom and two carbonyl groups at the C2 and C6 positions.

structure N N C3 C N->C3 CH3 CH₃ N->CH3 C1 C C2 C C1->C2 O1 O C1->O1 C2->N O2 O C2->O2 = C4 C C3->C4 C4->O1 O3 O C4->O3 =

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name This compound [1]
Common Name MIDA anhydride
CAS Number 13480-36-9 [2][3]
Molecular Formula C₅H₇NO₃ [1][2][3]
Molecular Weight 129.11 g/mol [1][2][3]
SMILES CN1CC(=O)OC(=O)C1 [2][3]
InChI 1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 [2][3]

| InChIKey | FGQJBZHMORPBRR-UHFFFAOYSA-N |[1][2] |

Physicochemical and Safety Data

This compound is a solid at room temperature with a relatively low melting point.[2][3]

Table 2: Physicochemical Properties

Property Value Source(s)
Physical Form Solid [2][3]
Melting Point 41-45 °C [2][3]

| Assay | 97% |[2][3] |

Table 3: GHS Safety and Hazard Information

Category Information Source(s)
Signal Word Danger [1][2]
Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damage [1][2]
Precautionary Codes P280, P301 + P312 + P330, P305 + P351 + P338 + P310 [1][2]

| Hazard Classes | Acute Toxicity, Oral (Category 4)Serious Eye Damage (Category 1) |[1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the dehydration of its corresponding dicarboxylic acid, N-methyliminodiacetic acid (MIDA). This intramolecular cyclization reaction is a standard method for forming cyclic anhydrides.

synthesis_workflow start N-Methyliminodiacetic Acid (MIDA) product This compound start->product Dehydration / Heat reagent Dehydrating Agent (e.g., Acetic Anhydride)

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard chemical transformations for anhydride formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-methyliminodiacetic acid (1.0 eq) in an excess of acetic anhydride (5-10 eq).

  • Dehydration: Heat the mixture to reflux (approximately 140 °C) with vigorous stirring. The solid reactant will gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR by taking small aliquots. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Purification: The crude solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by sublimation under high vacuum to yield pure this compound.

Core Application in Organic Synthesis

The primary utility of this compound is for the preparation of MIDA boronate esters from boronic acids. This transformation provides a robust method for protecting the boronic acid functional group.

application_workflow reactants Boronic Acid (R-B(OH)₂) + This compound conditions Solvent (e.g., THF, DMSO) Heat reactants->conditions 1. Protection product MIDA Boronate Ester conditions->product deprotection Slow-Release Deprotection (Mild Aqueous Base) product->deprotection 2. Use in Synthesis final_product Free Boronic Acid (R-B(OH)₂) deprotection->final_product 3. Deprotection

Caption: Workflow for protection of boronic acids and subsequent release.

Experimental Protocol: Formation of a MIDA Boronate Ester

This protocol is a generalized procedure for the protection of a generic boronic acid.

  • Reaction Setup: To a solution of the boronic acid (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or dimethyl sulfoxide), add this compound (1.1-1.2 eq).

  • Protection: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 1-12 hours. The reaction involves the loss of two molecules of water. In some procedures, a dehydrating agent or a Dean-Stark trap may be employed to facilitate the reaction.

  • Monitoring: The formation of the MIDA boronate ester can be monitored by TLC, LC-MS, or ¹H NMR.

  • Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude solid is then purified.

  • Purification: MIDA boronates are characteristically stable on silica gel. Therefore, purification is readily achieved by flash column chromatography to yield the pure, solid MIDA boronate ester.

Spectroscopic Characterization

While specific experimental spectra are proprietary or not widely published, the structure of this compound allows for the prediction of its key spectroscopic features.

Table 4: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency
¹H NMR -CH₃ (s, 3H) ~3.0 - 3.2 ppm
-CH₂- (s, 4H) ~4.0 - 4.2 ppm
¹³C NMR -CH₃ ~45 - 50 ppm
-CH₂- ~60 - 65 ppm
C=O ~165 - 170 ppm

| IR Spectroscopy | C=O stretch (anhydride) | Two bands: ~1850-1800 cm⁻¹ and ~1780-1740 cm⁻¹ |

These predicted values are based on standard chemical shift and frequency ranges for similar functional groups and provide a basis for the structural confirmation of the molecule.

References

The Role of MIDA Anhydride in the Protection of Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. Among the various functionalities requiring transient deactivation, the boronic acid group has presented a persistent challenge due to its inherent instability and propensity for undesired side reactions. The development of N-methyliminodiacetic acid (MIDA) as a protecting group, and specifically the use of MIDA anhydride for its installation, has revolutionized the handling and application of boronic acids, particularly in the realm of iterative cross-coupling for the synthesis of complex molecules and in drug discovery programs. This technical guide provides an in-depth exploration of the pivotal role of MIDA anhydride in protecting boronic acids, detailing the underlying chemistry, experimental protocols, and practical applications.

The Challenge with Unprotected Boronic Acids

Boronic acids are indispensable reagents in organic chemistry, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is often hampered by several instability issues:

  • Protodeboronation: The cleavage of the C-B bond by protons, leading to the loss of the desired functionality.

  • Oxidation: The conversion of the boronic acid to an alcohol or other oxidized species.

  • Trimerization: The formation of cyclic boroxines through dehydration, which can complicate stoichiometry and reactivity.[3]

These decomposition pathways are often accelerated by heat, base, or the presence of palladium catalysts, the very conditions under which they are most useful.[4] This instability is particularly pronounced for certain classes of boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, significantly limiting their benchtop storage and cross-coupling efficiency.[4][5]

MIDA Boronates: A Robust Solution

The introduction of N-methyliminodiacetic acid (MIDA) as a protecting group by the Burke group provided a transformative solution to the instability of boronic acids.[2][6] The reaction of a boronic acid with MIDA forms a tetracoordinate boronate ester, commonly referred to as a MIDA boronate.[2] This chelation of the boron atom by the trivalent MIDA ligand rehybridizes the boron center from sp² to sp³, effectively "masking" the vacant p-orbital that is essential for transmetalation in the Suzuki-Miyaura catalytic cycle.[1][7]

The resulting MIDA boronates exhibit remarkable properties that make them superior surrogates for free boronic acids:

  • Benchtop Stability: They are typically crystalline, free-flowing solids that are stable to air and moisture for extended periods, even for otherwise highly unstable boronic acids.[1][2][8]

  • Chromatographic Stability: MIDA boronates are compatible with silica gel chromatography, allowing for their purification to high levels.[6][7][9]

  • Orthogonal Reactivity: They are unreactive under standard anhydrous cross-coupling conditions, enabling selective reactions at other sites within a molecule.[1][2]

  • Controlled Deprotection: The MIDA group can be readily cleaved under mild aqueous basic conditions to regenerate the free boronic acid in situ for subsequent reactions.[1][2][9]

MIDA Anhydride: A Superior Reagent for Protection

While the initial methods for the synthesis of MIDA boronates involved dehydrative condensation with MIDA diacid, often requiring harsh, high-temperature conditions, the development of MIDA anhydride offers a milder and more efficient alternative.[9][10] MIDA anhydride acts as both the source of the MIDA ligand and an in situ desiccant, driving the reaction to completion under significantly gentler conditions.[11] This method has expanded the scope of boronic acids that can be successfully protected, including sensitive and functionalized substrates.[9][11]

Quantitative Data Summary

The enhanced stability of MIDA boronates compared to their corresponding free boronic acids has been quantitatively demonstrated. The following tables summarize key data on their stability and reactivity.

Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates [5]

EntryR in R-B(OH)₂ / R-B(MIDA)% Boronic Acid Remaining (15 days)% MIDA Boronate Remaining (≥60 days)
12-Thiophenyl65>95
22-Furanyl10>95
32-Pyrrolyl<5>95
42-Indolyl<5>95
53-Thiophenyl80>95
63-Furanyl75>95
7Vinyl<5>95
8Cyclopropyl15>95

Table 2: Cross-Coupling Efficiency of Boronic Acids vs. MIDA Boronates [5]

EntryR in R-B(OH)₂ / R-B(MIDA)% Yield from Boronic Acid% Yield from MIDA Boronate
12-Thiophenyl6896
22-Furanyl3495
32-Pyrrolyl1490
42-Indolyl2192
53-Thiophenyl7598
63-Furanyl7297
7Vinyl5594
8Cyclopropyl6195

Experimental Protocols

Synthesis of MIDA Anhydride

A common procedure for the synthesis of MIDA anhydride involves the treatment of N-methyliminodiacetic acid with an excess of acetic anhydride.[9]

Procedure: [9]

  • A flask is charged with N-methyliminodiacetic acid and purged with nitrogen.

  • Acetic anhydride is added, and the resulting suspension is stirred.

  • The reaction mixture is heated to promote the cyclization and formation of the anhydride.

  • After cooling, the product is typically isolated by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum.

For a detailed, step-by-step protocol, including reagent quantities and safety precautions, refer to the supplementary information of the cited literature.[9]

Synthesis of MIDA Boronates using MIDA Anhydride

The protection of boronic acids using MIDA anhydride is a straightforward process.[9][10]

Procedure: [9][10]

  • To a solution of the boronic acid in an anhydrous aprotic solvent (e.g., dioxane or THF), MIDA anhydride is added.

  • The reaction mixture is heated to facilitate the condensation reaction.

  • Upon completion, the reaction is cooled, and the MIDA boronate product can be isolated. Purification is often achieved by precipitation or silica gel chromatography.[9]

Deprotection of MIDA Boronates

The cleavage of the MIDA protecting group is typically achieved under mild aqueous basic conditions.[1][2][9]

"Fast" Deprotection Conditions: [1][12]

  • Reagents: 1 M aqueous sodium hydroxide (NaOH) in a solvent such as tetrahydrofuran (THF) or methanol.

  • Conditions: Room temperature for a short duration (e.g., 10-30 minutes).

"Slow-Release" Deprotection Conditions: [12]

  • Reagents: Aqueous potassium phosphate (K₃PO₄) in a biphasic solvent system (e.g., dioxane/water).

  • Conditions: Elevated temperatures (e.g., 60-100 °C) over several hours. This method is particularly useful for in situ generation of unstable boronic acids during cross-coupling reactions.

The choice of deprotection conditions can be tailored to the specific substrate and the desired reaction outcome.[12]

Visualizing the Role of MIDA Anhydride

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving MIDA anhydride and MIDA boronates.

Protection_Deprotection_Cycle BoronicAcid Boronic Acid (R-B(OH)₂) MIDA_Boronate MIDA Boronate (Stable, Protected) BoronicAcid->MIDA_Boronate Protection (Anhydrous, Heat) MIDA_Anhydride MIDA Anhydride MIDA_Anhydride->MIDA_Boronate MIDA_Boronate->BoronicAcid Deprotection (Hydrolysis) Aqueous_Base Aqueous Base (e.g., NaOH, K₃PO₄) Aqueous_Base->BoronicAcid Iterative_Cross_Coupling Start Halo-MIDA Boronate Building Block Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Coupled_Product Elongated Chain (MIDA Protected) Coupling->Coupled_Product C-C Bond Formation Deprotection MIDA Deprotection (Aqueous Base) Deprotection->Coupling Regenerates Boronic Acid for next iteration Coupled_Product->Deprotection Final_Product Final Product Coupled_Product->Final_Product Termination Boronic_Acid_Partner Boronic Acid or MIDA Boronate Boronic_Acid_Partner->Coupling

References

The Discovery and Development of MIDA Boronates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in modern organic synthesis, addressing the long-standing challenge of boronic acid instability. This technical guide provides an in-depth exploration of the discovery, development, and application of MIDA boronates. We will delve into their synthesis, unique properties, and their pivotal role in enabling iterative cross-coupling (ICC) for the streamlined construction of complex small molecules. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and mechanistic visualizations to facilitate the adoption and innovation of this powerful chemical tool.

Introduction: Overcoming the Achilles' Heel of Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, widely employed in academic and industrial settings, particularly in pharmaceutical development. The facility of this reaction, however, has often been hampered by the inherent instability of its key nucleophilic partner: the boronic acid. Many boronic acids are prone to decomposition via pathways such as protodeboronation, oxidation, and trimerization into boroxines, complicating their synthesis, purification, storage, and use in complex, multi-step synthetic sequences.

To address these limitations, the Burke group introduced N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids. Complexation of a boronic acid with the tridentate MIDA ligand rehybridizes the boron center from a reactive sp² state to a more stable sp³ state, effectively "masking" its reactivity.[1] These resulting MIDA boronates are remarkably stable, crystalline solids that are amenable to standard purification techniques like silica gel chromatography and can be stored long-term on the benchtop under air.[2] Crucially, the MIDA protecting group can be readily cleaved under mild aqueous basic conditions to regenerate the corresponding boronic acid in situ for subsequent reactions.[3] This "slow-release" or "on-demand" generation of the reactive boronic acid has proven to be a key advantage, minimizing decomposition and enabling high-yielding cross-coupling reactions, even with challenging substrates.[4]

The development of MIDA boronates has paved the way for a paradigm shift in small molecule synthesis through the concept of iterative cross-coupling (ICC).[2][5] Analogous to the automated solid-phase synthesis of peptides and oligonucleotides, ICC utilizes bifunctional building blocks—halo-MIDA boronates—to assemble complex molecules in a stepwise and controlled manner.[6] This modular approach has been successfully applied to the synthesis of a wide array of natural products and pharmaceuticals.[3]

Synthesis of MIDA Boronates

Several methods have been developed for the synthesis of MIDA boronates, with the choice of method often depending on the nature and stability of the starting boronic acid.

Dehydrative Condensation with MIDA

The most common method for preparing MIDA boronates is the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).[2] This is typically achieved by heating the two components in a suitable solvent with azeotropic removal of water, often using a Dean-Stark apparatus.

Table 1: Representative Yields for the Synthesis of MIDA Boronates via Dehydrative Condensation

Boronic Acid SubstrateSolvent SystemReaction ConditionsYield (%)Reference
Phenylboronic acidToluene/DMSO80°C, Dean-Stark>95[2]
4-Methoxyphenylboronic acidToluene/DMSO80°C, Dean-Stark92[2]
2-Thiopheneboronic acidToluene/DMSO80°C, Dean-Stark85[2]
Vinylboronic acidToluene/DMSO80°C, Dean-Stark88[2]
Synthesis using MIDA Anhydride

For more sensitive boronic acids that may not tolerate the high temperatures or acidic conditions of the Dean-Stark method, a milder procedure utilizing MIDA anhydride has been developed.[6] MIDA anhydride serves as both the MIDA source and an in situ desiccant, allowing the reaction to proceed under gentler conditions.[6]

Table 2: Comparison of MIDA Boronate Synthesis Yields: Dean-Stark vs. MIDA Anhydride

Boronic Acid SubstrateDean-Stark Yield (%)MIDA Anhydride Yield (%)Reference
2-Formylphenylboronic acid4582[6]
2-Pyridinylboronic acid<1075[6]

Properties of MIDA Boronates

The utility of MIDA boronates stems from their unique combination of stability and controlled reactivity.

  • Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation.[7]

  • Chromatographic Stability: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, which greatly simplifies their purification.[2]

  • Chemical Stability: MIDA boronates are remarkably robust and tolerate a wide range of reaction conditions that are incompatible with free boronic acids, including strongly acidic conditions (e.g., TfOH, Jones oxidation), oxidants (e.g., DDQ, Dess-Martin periodinane), and various other reagents.[8] However, they are generally not compatible with strong reducing agents like LiAlH₄ or hard nucleophiles such as organolithium reagents.[9]

  • Controlled Deprotection: The MIDA group can be readily cleaved to regenerate the boronic acid under mild aqueous basic conditions. The rate of hydrolysis can be modulated by the choice of base and reaction conditions, from rapid cleavage with aqueous NaOH to a slower, controlled release with K₃PO₄.[10][11]

Mechanism of MIDA Boronate Formation and Hydrolysis

The stability of MIDA boronates is attributed to the formation of a dative bond between the nitrogen atom of the MIDA ligand and the boron atom, which results in a more stable, tetracoordinate sp³ hybridized boron center.[1] This coordinative shielding of the boron's empty p-orbital deactivates it towards unwanted side reactions.

MIDA_Formation cluster_reactants Reactants cluster_product Product BoronicAcid R-B(OH)₂ (sp² hybridized) MIDABoronate MIDA Boronate (sp³ hybridized) BoronicAcid->MIDABoronate + MIDA - 2H₂O MIDA MIDA Ligand

Caption: Formation of a stable sp³ hybridized MIDA boronate from a reactive sp² boronic acid.

The hydrolysis of MIDA boronates to release the free boronic acid can proceed through two distinct mechanisms, depending on the pH of the medium.[12][13]

  • Base-Mediated Hydrolysis: Under basic conditions, hydrolysis is rapid and proceeds via a rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[12][13]

  • Neutral Hydrolysis: In the absence of a strong base, a slower, "neutral" hydrolysis can occur, which involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[12][13]

MIDA_Hydrolysis cluster_fast Fast Hydrolysis (Basic) MIDABoronate MIDA Boronate BoronicAcid Boronic Acid MIDABoronate->BoronicAcid + OH⁻ (attacks C=O) MIDABoronate->BoronicAcid + (H₂O)n (cleaves B-N bond) MIDA_Ligand MIDA Ligand ICC_Workflow Start Halo-MIDA Boronate (Building Block A) Coupling1 Suzuki-Miyaura Coupling with Boronic Acid (Building Block B) Start->Coupling1 Purification1 Purification (Catch-and-Release) Coupling1->Purification1 Deprotection1 MIDA Deprotection (Mild Aqueous Base) Purification1->Deprotection1 Intermediate Elongated Boronic Acid Deprotection1->Intermediate Coupling2 Suzuki-Miyaura Coupling with Halo-MIDA Boronate (Building Block C) Intermediate->Coupling2 FinalProduct Final Product Coupling2->FinalProduct

References

An In-depth Technical Guide to Iterative Cross-Coupling with MIDA Boronates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of complex organic molecules is a cornerstone of modern science, impacting fields from materials science to medicine. Traditional synthetic approaches often require bespoke, multi-step sequences for each target molecule, a process that can be both time-consuming and resource-intensive. Iterative cross-coupling, particularly utilizing N-methyliminodiacetic acid (MIDA) boronates, has emerged as a powerful platform to streamline small molecule synthesis, drawing analogies to the automated, building-block-based approaches of peptide and oligonucleotide synthesis.[1][2] This technical guide provides a comprehensive overview of this transformative methodology, detailing its core principles, experimental protocols, and wide-ranging applications.

The MIDA Boronate Advantage: A Stable yet Reactive Building Block

At the heart of this iterative strategy lies the unique nature of MIDA boronates. Boronic acids are exceptionally useful reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their inherent instability, propensity for protodeboronation, and difficulty in purification have historically limited their widespread application in complex, multi-step syntheses.

MIDA boronates elegantly overcome these limitations. The trivalent N-methyliminodiacetic acid (MIDA) ligand chelates to the boron center, inducing a change in hybridization from the reactive sp² to a more stable sp³ state. This seemingly subtle change has profound consequences:

  • Enhanced Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography.[3][4] This allows for their easy handling, purification, and long-term storage, a stark contrast to many of their boronic acid counterparts.

  • Masked Reactivity: The sp³-hybridized boron center of a MIDA boronate is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions. This "masked" reactivity is the key to achieving iterative, controlled bond formation.

  • Controlled Deprotection: The MIDA protecting group can be readily cleaved under mild aqueous basic conditions (e.g., with NaOH or NaHCO₃) to regenerate the reactive sp²-hybridized boronic acid in situ.[4] This controlled "unmasking" allows for the sequential and directional assembly of molecular building blocks.

These properties make MIDA boronates ideal building blocks for an iterative synthetic approach, enabling the construction of complex molecules from a series of bifunctional halo-MIDA boronate precursors.

The Iterative Cross-Coupling Cycle: A Step-by-Step Approach

The iterative cross-coupling process using MIDA boronates follows a simple, yet powerful, three-step cycle for each iteration of chain extension. This cycle is conceptually similar to solid-phase peptide synthesis, involving a deprotection step, a coupling step, and a purification step.

Iterative_Cross_Coupling_Workflow cluster_0 Iterative Cycle Start Start with Initial MIDA Boronate Deprotection 1. Deprotection (Aqueous Base) Start->Deprotection Coupling 2. Suzuki-Miyaura Cross-Coupling Deprotection->Coupling Generates reactive boronic acid Purification 3. Purification (Chromatography) Coupling->Purification Couples with halo-MIDA boronate Elongated Elongated MIDA Boronate Purification->Elongated Elongated->Deprotection Next Iteration Final_Product Final Product Elongated->Final_Product Final Deprotection and/or further functionalization

Caption: The iterative cross-coupling workflow with MIDA boronates.

Mechanism of Deprotection and Coupling

The key to the iterative process is the selective deprotection of the MIDA boronate to reveal the reactive boronic acid, which then participates in the Suzuki-Miyaura cross-coupling.

Deprotection_Coupling_Mechanism cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle MIDA_Boronate R-MIDA Boronate (Stable, sp³ Boron) Boronic_Acid R-B(OH)₂ (Reactive, sp² Boron) MIDA_Boronate->Boronic_Acid Deprotection Aqueous_Base Aqueous Base (e.g., NaOH, NaHCO₃) Coupled_Product R-R'-MIDA Boronate (Elongated Chain) Boronic_Acid->Coupled_Product Suzuki-Miyaura Coupling Pd_Catalyst Pd(0) Catalyst OA Oxidative Addition Pd_Catalyst->OA with X-R'-MIDA Halo_MIDA X-R'-MIDA Boronate (Building Block) Transmetalation Transmetalation OA->Transmetalation Pd(II) intermediate RE Reductive Elimination Transmetalation->RE with R-B(OH)₂ RE->Pd_Catalyst forms R-R'

Caption: Mechanism of MIDA boronate deprotection and subsequent cross-coupling.

Data Presentation: Substrate Scope and Reaction Efficiency

The iterative cross-coupling methodology has been successfully applied to a wide range of substrates, including aryl, heteroaryl, vinyl, and even some alkyl MIDA boronates. The efficiency of each coupling step is crucial for the overall success of a multi-step iterative synthesis. Below are representative tables summarizing the yields for key transformations.

Table 1: Synthesis of MIDA Boronates from Boronic Acids

EntryBoronic AcidMIDA SourceConditionsYield (%)
14-Bromophenylboronic acidMIDAToluene, Dean-Stark, 110 °C95
25-Acetylthiophene-2-boronic acidMIDA anhydrideDioxane, 80 °C92
3trans-2-Bromovinylboronic acidMIDAToluene, Dean-Stark, 110 °C85
44-(Trifluoromethyl)phenylboronic acidMIDA anhydrideDioxane, 80 °C98

Table 2: Representative Iterative Suzuki-Miyaura Cross-Coupling Reactions

EntryMIDA Boronate (after deprotection)Halo-MIDA Boronate Coupling PartnerCatalyst/BaseConditionsYield (%)
14-Tolylboronic acid4-Bromophenyl MIDA boronatePd(OAc)₂/SPhos, K₃PO₄THF/H₂O, 23 °C92
24-Methoxyphenylboronic acid4-Iodophenyl MIDA boronatePd(dppf)Cl₂/Cs₂CO₃Dioxane/H₂O, 80 °C88
3Thiophen-2-ylboronic acid4-Bromophenyl MIDA boronatePd(PPh₃)₄/Na₂CO₃Toluene/EtOH/H₂O, 80 °C85
4trans-1-Propenylboronic acid2-Bromobenzofuran MIDA boronatePd(OAc)₂/SPhos, K₃PO₄THF/H₂O, 23 °C78

Note: Yields are for the isolated product of the specific coupling step.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the iterative cross-coupling process. These should be adapted and optimized for specific substrates.

General Procedure for the Synthesis of MIDA Boronates from Boronic Acids using MIDA Anhydride
  • To an oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid (1.0 equiv) and MIDA anhydride (1.1-1.5 equiv).

  • Add anhydrous dioxane (or another suitable anhydrous solvent) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or ¹H NMR). The reaction is typically complete within 2-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The MIDA boronate product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization.

General Procedure for a Full Cycle of Iterative Cross-Coupling

Step 1: Deprotection of the MIDA Boronate

  • Dissolve the starting MIDA boronate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

  • Add an aqueous solution of a base (e.g., 1 M NaOH or saturated NaHCO₃, 2-3 equiv).

  • Stir the mixture at room temperature for 10-30 minutes. The deprotection is typically rapid.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To the solution containing the in situ generated boronic acid, add the halo-MIDA boronate building block (1.0-1.2 equiv).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand, 1-5 mol %).

  • Add an aqueous solution of a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv) if not sufficiently present from the deprotection step.

  • Stir the reaction mixture at room temperature or with heating (typically 50-80 °C) until the reaction is complete as monitored by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the elongated MIDA boronate, which is ready for the next iteration.

Automation and Future Outlook

A significant advantage of the iterative cross-coupling methodology with MIDA boronates is its amenability to automation.[5] Automated synthesizers have been developed that can perform the deprotection, coupling, and purification steps in a programmed sequence, enabling the rapid assembly of small molecules with minimal human intervention. This has profound implications for drug discovery and materials science, where the ability to rapidly generate and screen libraries of compounds is paramount.

The field continues to evolve, with the development of new MIDA-like protecting groups, the expansion of the reaction scope to include more challenging C(sp³)-C(sp³) couplings, and the application of this methodology to the synthesis of increasingly complex natural products and functional molecules. The iterative cross-coupling of MIDA boronates represents a paradigm shift in small molecule synthesis, moving the field towards a more systematic, efficient, and ultimately, more powerful approach to creating the molecules that will shape our future.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of MIDA Boronates via the 4-Methylmorpholine-2,6-dione Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that serve as protected forms of often unstable boronic acids.[1][2][3] This stability allows for their convenient handling, purification via chromatography, and compatibility with a wide range of synthetic transformations where free boronic acids would decompose.[1][4][5] The MIDA protecting group can be readily removed under mild aqueous basic conditions to liberate the corresponding boronic acid in situ for subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling.[5][6] This strategy has enabled iterative cross-coupling for the synthesis of complex molecules.[1][4]

Traditionally, MIDA boronates were synthesized through a high-temperature dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA), often requiring a Dean-Stark apparatus to remove water.[1][7] These harsh conditions are incompatible with many sensitive and functionalized boronic acids, limiting the scope of accessible MIDA boronate building blocks.[1][7]

The 4-Methylmorpholine-2,6-dione (also known as MIDA anhydride) protocol provides a mild and operationally simple alternative for the synthesis of MIDA boronates.[7][8][9] This method utilizes pre-dried MIDA anhydride, which acts as both the source of the MIDA ligand and an in situ desiccant, obviating the need for harsh dehydrating conditions.[2][7][9] This protocol significantly expands the range of boronic acids that can be converted into their MIDA boronate counterparts, including those with sensitive functional groups.[7][9]

Advantages of the this compound Protocol

  • Mild Reaction Conditions: Avoids the high temperatures and acidic conditions of traditional methods, preserving sensitive functional groups.[2][7]

  • Operational Simplicity: Does not require specialized equipment like a Dean-Stark apparatus.[7]

  • Broad Substrate Scope: Enables the conversion of a wider range of sensitive boronic acids to their corresponding MIDA boronates.[7][9]

  • In Situ Desiccant: MIDA anhydride acts as a built-in water scavenger, driving the reaction to completion.[2][9]

Experimental Protocols

A. Synthesis of this compound (MIDA Anhydride)

This protocol describes the synthesis of the key reagent, MIDA anhydride, from N-methyliminodiacetic acid.

Materials:

  • N-Methyliminodiacetic acid (MIDA)

  • Acetic anhydride

  • Pyridine

  • Toluene

  • Diethyl ether

  • Activated carbon

  • Celite

Procedure:

  • A 500 mL single-necked, round-bottomed flask equipped with a magnetic stir bar is charged with N-methyliminodiacetic acid (40.0 g, 270 mmol, 1.00 equiv). The flask is capped, evacuated, and backfilled with nitrogen.[2]

  • Acetic anhydride (140 mL, 1.49 mol, 5.52 equiv) is added in a single portion, followed immediately by pyridine (3.30 mL, 40.5 mmol, 0.15 equiv).[2]

  • The mixture is stirred under nitrogen in an oil bath at 70 °C for 1.5 hours, during which the suspension becomes a brown homogeneous solution.[2]

  • After cooling to room temperature, the volatiles are removed by rotary evaporation. The remaining acetic anhydride, acetic acid, and pyridine are removed by azeotropic distillation with toluene (12 x 100 mL).[2]

  • The resulting brown residue is transferred to a 1 L round-bottomed flask using diethyl ether (total of 500 mL). Activated carbon (10 g) is added, and the suspension is stirred for 15 minutes at room temperature.[2]

  • The mixture is filtered through a pad of Celite (2 cm), and the filtrate is concentrated by rotary evaporation to yield a crude solid.[2]

  • The solid is recrystallized from diethyl ether to afford this compound as a white crystalline solid (23.6 g, 68% yield).[1]

B. Synthesis of a MIDA Boronate from a Boronic Acid

This protocol details the general procedure for the synthesis of a MIDA boronate using 5-acetylthiophene-2-boronic acid as an example.

Materials:

  • This compound (MIDA anhydride)

  • 5-Acetylthiophene-2-boronic acid

  • 1,4-Dioxane

Procedure:

  • A 500 mL single-necked, round-bottomed flask equipped with a magnetic stir bar is charged with this compound (20.1 g, 156 mmol, 3.00 equiv) and 5-acetylthiophene-2-boronic acid (8.84 g, 52.0 mmol, 1.00 equiv).[1][2]

  • The flask is capped, evacuated, and backfilled with nitrogen.[1][2]

  • Anhydrous 1,4-dioxane (150 mL) is added via syringe to form a suspension.[2]

  • The flask is heated in an oil bath at 70 °C for 24 hours, during which a white precipitate forms.[2]

  • Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by filtration and purified as necessary. MIDA boronates exhibit a unique binary affinity for silica gel, being immobile in diethyl ether and mobile in tetrahydrofuran (THF), which can be exploited for a "catch and release" purification.[1][2]

Data Presentation

The use of MIDA anhydride (Conditions B) provides significantly higher yields for sensitive boronic acids compared to the traditional Dean-Stark method (Conditions A).

EntryBoronic AcidConditions A Yield (%)Conditions B Yield (%)
14-Bromo-3-fluorophenylboronic acid>95%>95%
23,5-Bis(trifluoromethyl)phenylboronic acid0%81%
32-Formylphenylboronic acid24%68%
44-Formyl-3-methoxyphenylboronic acid55%80%
52-Thiopheneboronic acid47%76%
63-Thiopheneboronic acid33%77%
73-Furanylboronic acid0%70%
82-Pyridinylboronic acid0%0%

Conditions A: MIDA (1.2 eq.), Toluene/DMSO (0.1 M), 6 h, reflux. Conditions B: MIDA anhydride (3 eq.), dioxane (0.2 M), 24 h, 70 °C. (Data adapted from a 2020 publication by Burke et al.[7])

Visualization

The following diagram illustrates the general workflow for the synthesis of MIDA boronates using the this compound protocol.

MIDA_Boronate_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification BoronicAcid Boronic Acid (R-B(OH)₂) ReactionVessel Reaction Mixture BoronicAcid->ReactionVessel MIDA_Anhydride This compound (MIDA Anhydride) MIDA_Anhydride->ReactionVessel Cooling Cooling ReactionVessel->Cooling Dioxane, 70°C, 24h Filtration Filtration Cooling->Filtration Purification Chromatography (Catch and Release) Filtration->Purification Crude Product FinalProduct Purified MIDA Boronate Purification->FinalProduct

References

Application Note & Protocol: Formation of N-Methyliminodiacetic Acid (MIDA) Boronates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that serve as protected forms of boronic acids.[1][2] Their exceptional stability to air, moisture, and silica gel chromatography makes them invaluable reagents in organic synthesis, particularly for iterative cross-coupling reactions where traditional boronic acids would decompose.[1][3][4] The MIDA ligand rehybridizes the boron center from sp² to sp³, effectively masking its reactivity until a deprotection step is performed.[4] This allows for the multi-step synthesis of complex molecules from simple boronate building blocks.[5][6] This document provides detailed protocols for the formation of MIDA boronates from boronic acids using two common methods: the traditional Dean-Stark dehydrative condensation and a milder procedure utilizing MIDA anhydride, which is particularly suited for sensitive substrates.[7][8]

Experimental Workflows

The formation of MIDA boronates can be achieved primarily through two synthetic routes, starting from a boronic acid. The choice of method often depends on the stability of the boronic acid substrate.

MIDA_Formation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification BA Boronic Acid (R-B(OH)₂) Method_A Method A: Dean-Stark High Temp, Toluene/DMSO BA->Method_A Method_B Method B: MIDA Anhydride Mild Temp, Dioxane BA->Method_B MIDA_acid MIDA (diacid) MIDA_acid->Method_A MIDA_anhydride MIDA Anhydride MIDA_anhydride->Method_B Crude Crude Product Mixture Method_A->Crude Method_B->Crude Purification Purification (Silica Gel Chromatography) Crude->Purification Catch & Release Pure_MIDA Pure MIDA Boronate Purification->Pure_MIDA

Figure 1. General experimental workflow for MIDA boronate synthesis.

Experimental Protocols

Two primary methods for the synthesis of MIDA boronates are presented below. Method B is generally preferred for sensitive boronic acids due to its milder reaction conditions.[6][9]

Protocol 3.1: Dehydrative Condensation (Dean-Stark Method)

This is the traditional method for robust boronic acids.[6][7]

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The apparatus should be flame-dried or oven-dried before use.

  • Reagent Addition: To the flask, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.2 equiv).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and DMSO, to the flask.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically run for several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude MIDA boronate can then be purified.

Protocol 3.2: MIDA Anhydride Method

This milder method avoids the high temperatures and acidic conditions of the Dean-Stark protocol, making it suitable for a wider range of substrates, including those that are thermally sensitive.[7][8][10]

  • Apparatus Setup: In a nitrogen-flushed, single-necked round-bottom flask equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv) and MIDA anhydride (2.0–3.0 equiv).[7][9] The excess MIDA anhydride also acts as an internal desiccant.[6][8]

  • Solvent Addition: Add anhydrous dioxane via syringe to form a suspension.[7]

  • Reaction: Heat the flask in an oil bath at 70 °C for 24 hours.[7][9] The formation of a precipitate (MIDA diacid) is often observed.[6]

  • Work-up: Cool the reaction mixture to room temperature. The crude product can be isolated by filtration and purified by chromatography.

Protocol 3.3: Purification

MIDA boronates are notably stable to silica gel, allowing for straightforward purification via column chromatography.[6][7] A "catch-and-release" strategy is often effective.[6][7]

  • Catch Step: Load the crude reaction mixture onto a silica gel column or cartridge.

  • Wash Step: Elute impurities with a non-polar solvent mixture, such as diethyl ether/methanol. The MIDA boronate product will remain adsorbed on the silica.[6]

  • Release Step: Switch the eluent to a more polar solvent, such as tetrahydrofuran (THF), to mobilize and elute the pure MIDA boronate.[6]

  • Isolation: The high crystallinity of MIDA boronates often allows for isolation via precipitation directly from the eluent stream or by concentration of the relevant fractions.[7]

Data Presentation: Substrate Scope and Yields

The MIDA anhydride method generally provides superior yields compared to the Dean-Stark method, especially for sensitive boronic acids.[6][9]

Substrate (Boronic Acid)MethodConditionsYield (%)Citation
4-Bromophenylboronic acidMIDA Anhydride3 eq. MIDA anhydride, dioxane, 70°C, 24h>95%[9]
2,4,6-Trifluorophenylboronic acidDean-StarkMIDA, Toluene/DMSO, reflux, 6h24%[9]
2,4,6-Trifluorophenylboronic acidMIDA Anhydride3 eq. MIDA anhydride, dioxane, 70°C, 24h68%[9]
2-Formylphenylboronic acidDean-StarkMIDA, Toluene/DMSO, reflux, 6h0%[9]
2-Formylphenylboronic acidMIDA Anhydride3 eq. MIDA anhydride, dioxane, 70°C, 24h81%[9]
5-Acetylthiophene-2-boronic acidMIDA Anhydride3 eq. MIDA anhydride, dioxane, 70°C, 24hN/A (Prep)[7]
Ethynylboronic acid precursorMIDA Anhydride3 eq. MIDA anhydride, dioxane, 70°C, 24h80%[9]

Deprotection of MIDA Boronates

A key advantage of MIDA boronates is their facile deprotection under mild conditions to regenerate the corresponding boronic acid in situ for subsequent reactions.

MIDA_Deprotection MIDA_Boronate MIDA Boronate Conditions Mild Aqueous Base (1M NaOH or NaHCO₃) Room Temperature MIDA_Boronate->Conditions Boronic_Acid Boronic Acid (R-B(OH)₂) Conditions->Boronic_Acid Cross_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Cross_Coupling in situ

Figure 2. Deprotection pathway of MIDA boronates.

Deprotection is readily achieved at room temperature using a mild aqueous base, such as 1M NaOH or even sodium bicarbonate (NaHCO₃).[3][4][5] For certain sensitive boronic acids, a slower release using aqueous potassium phosphate (K₃PO₄) can be advantageous to prevent decomposition and improve yields in subsequent coupling reactions.[4]

Conclusion

The use of N-methyliminodiacetic acid (MIDA) provides a robust strategy for the protection of boronic acids. The presented protocols, particularly the mild MIDA anhydride method, expand the range of boronic acids that can be converted into their stable MIDA boronate counterparts.[8][10] These bench-stable, crystalline solids are compatible with a wide array of synthetic transformations and can be easily purified via standard column chromatography.[5][6] The straightforward deprotection under mild basic conditions makes MIDA boronates exceptional building blocks for complex molecule synthesis and automated iterative cross-coupling platforms.[11][12]

References

Application Notes and Protocols: 4-Methylmorpholine-2,6-dione and Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research of scientific literature and chemical databases reveals no established application of 4-methylmorpholine-2,6-dione in Suzuki-Miyaura coupling reactions. This document serves to inform researchers about the current state of knowledge. While a direct protocol involving this specific compound cannot be provided, this report will detail the properties of this compound and present a general, robust protocol for the Suzuki-Miyaura coupling reaction, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

Compound Profile: this compound

This compound, also known as MIDA anhydride or N-methyliminodiacetic acid anhydride, is a heterocyclic compound.[1] Its chemical and physical properties are summarized below.

PropertyValueReference
Chemical Formula C₅H₇NO₃[1]
Molecular Weight 129.11 g/mol [1][2]
Appearance Solid[2]
Melting Point 41-45 °C[2]
CAS Number 13480-36-9[1][2]
IUPAC Name This compound[1]
Synonyms MIDA anhydride, N-methyliminodiacetic acid anhydride[1]

Safety Information: this compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment should be used when handling this compound.

The Suzuki-Miyaura Coupling Reaction: An Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. This reaction is a powerful and widely used method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.

A general schematic of the Suzuki-Miyaura coupling reaction is presented below:

Suzuki_Miyaura_Reaction cluster_conditions Reaction Conditions Aryl_Halide Aryl/Vinyl Halide (R¹-X) Product Coupled Product (R¹-R²) Aryl_Halide->Product Organoboron Organoboron Reagent (R²-B(OR)₂) Organoboron->Product Pd_Catalyst Pd(0) Catalyst Base Base

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pd_intermediate1 R¹-Pd(II)L₂-X pd0->pd_intermediate1 R¹-X oxidative_addition Oxidative Addition pd_intermediate2 R¹-Pd(II)L₂-R² pd_intermediate1->pd_intermediate2 R²-B(OR)₂ Base transmetalation Transmetalation pd_intermediate2->pd0 R¹-R² reductive_elimination Reductive Elimination product R¹-R² aryl_halide R¹-X organoboron R²-B(OR)₂ base Base boronate_salt [X-B(OR)₂OH]⁻

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

General Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a representative, general protocol for a Suzuki-Miyaura coupling reaction. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Protocol_Workflow start Start setup Combine Reactants, Catalyst, and Base in a Dry Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental Workflow for a General Suzuki-Miyaura Coupling.

Conclusion

While this compound does not have a documented role in Suzuki-Miyaura coupling reactions, the foundational understanding of this powerful synthetic tool is crucial for researchers in organic synthesis and drug development. The provided general protocol and workflows serve as a starting point for performing this versatile and indispensable C-C bond-forming reaction. Researchers are encouraged to consult the extensive literature on Suzuki-Miyaura couplings for substrate-specific conditions and further optimizations.

References

Application Notes and Protocols: Iterative Cross-Coupling Strategy Using MIDA Boronates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the synthesis of complex molecules often requires multiple, sequential cross-coupling reactions. This process is frequently hampered by the inherent instability of many boronic acids, which can be prone to decomposition, making their storage and handling difficult.[1]

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provides a robust solution to these challenges. MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography.[2][3] They serve as a protecting group for the boronic acid, rendering it unreactive under anhydrous Suzuki-Miyaura conditions.[1][4] The boronic acid can be readily unmasked in situ or in a separate step using mild aqueous base, enabling a powerful iterative cross-coupling (ICC) strategy for the streamlined synthesis of complex small molecules from a series of bifunctional building blocks.[4][5] This approach mimics the iterative logic of peptide and oligonucleotide synthesis, paving the way for automated small molecule synthesis.[4][5][6]

Core Principles: The MIDA Boronate Advantage

The utility of MIDA boronates in iterative cross-coupling stems from the reversible protection of the boronic acid's reactive center.

  • Protection and Stability: Boronic acids react with N-methyliminodiacetic acid (MIDA) to form a tricyclic boronate ester. In this MIDA-protected form, the boron center is rehybridized from sp² to sp³, and its vacant p-orbital is occupied. This structural change prevents the transmetalation step in the Suzuki-Miyaura catalytic cycle, effectively "masking" the boronic acid's reactivity under anhydrous conditions.[4] This protection confers remarkable stability, allowing MIDA boronates to be handled and purified easily and to be compatible with a wide range of synthetic reagents.[4][7]

  • Controlled Deprotection and Slow Release: The MIDA ligand can be cleaved under mild aqueous basic conditions (e.g., 1M NaOH, NaHCO₃, or K₃PO₄) at room temperature, regenerating the reactive sp²-hybridized boronic acid.[1] This deprotection can be performed in a separate step or in situ. The in situ approach, often termed "slow-release," is particularly advantageous for reactions involving unstable boronic acids, as the boronic acid is generated gradually in the presence of the coupling partners, minimizing decomposition.

MIDA_Protection cluster_0 Anhydrous Conditions (Stable) cluster_1 Aqueous Base (Reactive) RB(OH)2 R-B(OH)₂ (Reactive Boronic Acid) MIDA_Boronate R-B(MIDA) (Protected/Unreactive) RB(OH)2->MIDA_Boronate Protection MIDA_H + MIDA-H₂ MIDA_Boronate_2 R-B(MIDA) (Protected/Unreactive) MIDA_Boronate->MIDA_Boronate_2 Stable to Anhydrous Cross-Coupling H2O_out - 2H₂O RB_OH_2_regen R-B(OH)₂ (Reactive Boronic Acid) MIDA_Boronate_2->RB_OH_2_regen Deprotection H2O_in + 2H₂O MIDA_H_regen + MIDA-H₂ ICC_Cycle Iterative Cross-Coupling (ICC) Workflow Start Starting Material (e.g., Aryl-MIDA) Coupling Step 1: Suzuki-Miyaura Coupling (Anhydrous Conditions) Start->Coupling Intermediate Coupled Product (Aryl-Aryl-MIDA) Coupling->Intermediate BuildingBlock Bifunctional Building Block (Halo-Aryl-B(OH)₂) BuildingBlock->Coupling Deprotection Step 2: MIDA Deprotection (Aqueous Base) Intermediate->Deprotection NextIntermediate Deprotected Product (Aryl-Aryl-B(OH)₂) Deprotection->NextIntermediate NextIntermediate->Coupling Next Iteration FinalProduct Elongated Product / Target Molecule NextIntermediate->FinalProduct Final Coupling or Functionalization NextBuildingBlock Next Bifunctional Building Block (Halo-Aryl-B(OH)₂) NextBuildingBlock->Coupling

References

Application Notes and Protocols for the Purification of MIDA Boronates by Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable derivatives of boronic acids that have become indispensable in modern organic synthesis, particularly in iterative cross-coupling reactions for the construction of complex small molecules.[1][2] A key advantage of MIDA boronates is their general compatibility with silica gel chromatography, allowing for straightforward purification and reaction monitoring by Thin Layer Chromatography (TLC).[3][4] This stability contrasts with many boronic acids and some other boronate esters, which can be prone to decomposition on silica.[4][5]

These application notes provide detailed protocols for the purification of MIDA boronates using conventional silica gel chromatography and a specialized "catch-and-release" technique.

General Considerations for MIDA Boronate Stability

MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for easy handling and storage on the benchtop.[1][3] Their compatibility with silica gel is a significant advantage, enabling the purification of crude reaction mixtures to obtain highly pure MIDA boronate building blocks.[6] However, certain conditions should be avoided to prevent decomposition:

  • Prolonged exposure to alcohols: MIDA boronates should not be left in solutions containing alcohols for extended periods (e.g., more than an hour) as this can lead to decomposition.[3]

  • Dichloromethane/Methanol for preparative chromatography: While useful for TLC analysis, this solvent system can cause some decomposition of MIDA boronates during preparative column chromatography.[3]

  • Strongly basic conditions: While stable to anhydrous cross-coupling conditions, MIDA boronates are readily hydrolyzed to the corresponding boronic acids under mild aqueous basic conditions (e.g., 1M NaOH, aq. K₃PO₄).[3][7][8]

Data Presentation: Eluent Systems for Silica Gel Chromatography

The choice of eluent is critical for the successful chromatographic purification of MIDA boronates. The following table summarizes common solvent systems and their applications.

Polarity of MIDA BoronateRecommended Eluent System(s)NotesReference(s)
Non-polarHexanes/Ethyl AcetateA standard and effective eluent for many non-polar MIDA boronates.[3]
PolarEthyl Acetate/MethanolSuitable for more polar MIDA boronates.[3]
Similar PolarityHexanes/Ethyl Acetate/Methanol (up to 10%)This ternary system is effective for resolving mixtures of MIDA boronates with close Rf values.[3]
General TLC AnalysisDichloromethane/MethanolUseful for quick analysis by TLC, but caution is advised for preparative chromatography due to potential decomposition.[3]
"Catch-and-Release"Wash: Diethyl Ether/MethanolElution: Tetrahydrofuran (THF)This specialized technique exploits the strong affinity of MIDA boronates for silica in certain solvents and their release in others.[6][9]
GeneralAcetic Acid as a co-eluentAcetic acid is generally compatible as an additive in most solvent mixtures.[3]

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

This protocol describes a general procedure for the purification of a MIDA boronate using conventional flash column chromatography.

1. Materials:

  • Crude MIDA boronate sample

  • Silica gel (40-63 µm)

  • Selected eluent system (see table above)

  • Solvents for sample loading (e.g., dichloromethane, ethyl acetate)

  • Flash chromatography system or glass column

  • Collection tubes or flasks

  • TLC plates, chamber, and visualization reagents (e.g., UV lamp, potassium permanganate stain)

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate and develop it using various ratios of the chosen eluent system to determine the optimal solvent composition for separation.

    • Visualize the plate to identify the product spot and assess its separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring a level and well-compacted bed.

    • Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude MIDA boronate in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Load the solution directly onto the top of the silica bed.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin elution with the determined solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure MIDA boronate.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified MIDA boronate.

    • Dry the product under high vacuum to remove any residual solvent.

Protocol 2: "Catch-and-Release" Purification

This protocol is particularly useful for automated synthesis platforms and for separating MIDA boronates from a wide range of byproducts, taking advantage of their binary affinity for silica gel.[6][9]

1. Materials:

  • Crude MIDA boronate reaction mixture

  • Silica gel cartridge or column

  • Wash Solvent: Diethyl ether (Et₂O) with 1.5% Methanol (MeOH) (v/v)

  • Elution Solvent: Tetrahydrofuran (THF)

  • Collection flasks

2. Procedure:

  • Loading ("Catch"):

    • Load the crude reaction mixture directly onto a pre-packed silica gel cartridge.

    • The MIDA boronate will have a very high affinity for the silica and will be "caught" at the top of the column.[9]

  • Washing:

    • Flush the silica gel cartridge with the Et₂O/MeOH wash solvent.

    • This polar solvent mixture will elute most byproducts and excess reagents, while the MIDA boronate remains strongly adsorbed to the silica.[9] The small amount of methanol helps to elute even polar impurities.[9]

  • Elution ("Release"):

    • After the impurities have been washed away, switch the solvent to THF.

    • THF will disrupt the strong interaction between the MIDA boronate and the silica gel, "releasing" the purified product.[6][9]

    • Collect the THF eluent containing the pure MIDA boronate.

  • Product Isolation:

    • Remove the THF under reduced pressure to obtain the purified MIDA boronate.

Mandatory Visualizations

General Workflow for MIDA Boronate Purification

MIDA_Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation Crude Crude MIDA Boronate TLC TLC Analysis Crude->TLC Load Load Sample Crude->Load Elute Elute with Solvent System TLC->Elute  Select Eluent Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Concentrate Concentrate in vacuo Combine->Concentrate Pure Pure MIDA Boronate Concentrate->Pure

Caption: General workflow for MIDA boronate purification by silica gel chromatography.

"Catch-and-Release" Purification Workflow

Catch_and_Release_Workflow Crude Crude Reaction Mixture Load Load onto Silica Gel Cartridge Crude->Load Wash Wash with Et₂O / MeOH Load->Wash 'Catch' Elute Elute with THF ('Release') Wash->Elute Impurities Impurities Eluted Wash->Impurities Pure Pure MIDA Boronate in THF Elute->Pure

Caption: Workflow for the "Catch-and-Release" purification of MIDA boronates.

References

Application Notes and Protocols: 4-Methylmorpholine-2,6-dione in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

This document aims to provide a foundational understanding of 4-Methylmorpholine-2,6-dione based on available chemical data and general principles of organic synthesis. The subsequent sections will outline its chemical properties and potential, though currently theoretical, applications and synthetic workflows. The provided protocols are based on general methodologies for similar heterocyclic compounds and should be considered as starting points for investigation rather than established procedures.

Chemical Properties and Synthetic Potential

This compound, also known as MIDA anhydride, is a heterocyclic compound with the molecular formula C₅H₇NO₃.[1][2][3] Its structure incorporates both an anhydride and a tertiary amine functionality, suggesting a unique reactivity profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number13480-36-9[1][2][4]
Molecular Weight129.11 g/mol [3][5]
AppearanceSolid[2][3]
Melting Point41-45 °C[2][3]
PurityTypically ≥97%[1][2][4]
SMILESCN1CC(=O)OC(=O)C1[1][3]

The presence of the anhydride group makes it a potential acylating agent, capable of reacting with nucleophiles such as alcohols and amines to open the ring and introduce the N-methyliminodiacetic acid (MIDA) moiety. This functionality is reminiscent of MIDA boronates, which are widely used in cross-coupling reactions. The tertiary amine provides a basic site and can influence the molecule's solubility and coordination properties.

Postulated Applications in Complex Molecule Synthesis

While specific examples are lacking, the structure of this compound suggests several potential applications in the synthesis of complex molecules. These are hypothetical and would require experimental validation.

As a Protecting Group and Chiral Auxiliary

The dione could potentially be used as a protecting group for amines or alcohols. Reaction with a primary amine, for instance, would lead to the formation of an amide and a carboxylic acid, effectively capping the amine's reactivity. If the starting material is chiral, the rigid morpholine-2,6-dione backbone could serve as a chiral auxiliary, directing stereoselective transformations on other parts of the molecule.

As a Linker in Bioconjugation

The reactivity of the anhydride towards nucleophiles could be exploited to link molecules of interest, such as peptides, nucleotides, or small molecule drugs. The resulting linkage would contain the N-methyliminodiacetic acid core, which could influence the conjugate's properties, such as solubility and cell permeability.

Hypothetical Experimental Protocols

The following protocols are generalized procedures and have not been specifically validated for this compound. They are intended to serve as a starting point for methodology development.

Protocol 1: General Procedure for the Acylation of an Alcohol

This protocol outlines a hypothetical reaction between this compound and a primary alcohol.

Workflow Diagram:

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and alcohol in anhydrous solvent add_base Add non-nucleophilic base (e.g., triethylamine) start->add_base react Stir at room temperature under inert atmosphere add_base->react quench Quench reaction with water react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for the acylation of an alcohol.

Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired primary alcohol (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Acylation of a Primary Amine

This protocol describes a hypothetical reaction between this compound and a primary amine.

Logical Relationship Diagram:

Amine_Acylation_Logic reagents This compound + Primary Amine conditions Aprotic Solvent (e.g., DMF) Room Temperature reagents->conditions subjected to product Ring-Opened Amide-Carboxylic Acid conditions->product yields analysis Characterization: NMR, MS, IR product->analysis confirmed by

Caption: Logical flow of the amine acylation reaction.

Methodology:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a solution of this compound (1.1 eq.) in DMF dropwise to the amine solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by crystallization or column chromatography.

Conclusion

The exploration of this compound in the synthesis of complex molecules is an area that warrants further investigation. Its unique combination of an anhydride and a tertiary amine functionality presents intriguing possibilities for its use as a versatile building block, protecting group, or linker. The protocols and potential applications outlined in this document are intended to stimulate further research into the synthetic utility of this compound. Researchers are encouraged to adapt and optimize these general methods to their specific synthetic targets.

References

Application Note: Protocol for Slow Release of Boronic Acids from MIDA Boronates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Boronic acids are indispensable reagents in modern organic chemistry, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their utility, many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, suffer from inherent instability.[1][2] They are prone to decomposition through pathways like protodeboronation, oxidation, and polymerization, which complicates their storage and can diminish their effectiveness in chemical reactions.[1]

To address this challenge, N-methyliminodiacetic acid (MIDA) boronates have been developed as exceptionally stable, crystalline, and easy-to-handle surrogates for boronic acids.[3][4] The MIDA ligand protects the boron center, rendering the compound unreactive under anhydrous cross-coupling conditions. However, the protecting group can be cleaved under aqueous basic conditions to regenerate the boronic acid in situ.

This application note details the principle and protocol for the "slow release" of boronic acids from their MIDA esters. This strategy involves the gradual, controlled hydrolysis of the MIDA boronate, maintaining a low, steady concentration of the reactive boronic acid. This minimizes degradation pathways, leading to significantly improved yields, especially in challenging cross-coupling reactions.[1][5]

Principle of MIDA Boronate Stability and Controlled Release

The stability of MIDA boronates stems from the trivalent N-methyliminodiacetic acid ligand, which coordinates to the boron atom. This rehybridizes the boron center from a reactive sp² state (in the free boronic acid) to a more stable sp³ state, effectively shielding the boron's vacant p-orbital and deactivating its Lewis acidity.[5]

The release of the boronic acid is achieved through hydrolysis, a process that can follow two distinct mechanistic pathways:[6][7][8]

  • Fast Release (Base-Mediated): In the presence of a strong aqueous base, such as 1M NaOH, hydrolysis is rapid, often completing in under 10 minutes at room temperature.[1][2][9] This mechanism involves a rate-limiting attack by a hydroxide ion.[8][10]

  • Slow Release (Neutral Hydrolysis): In the presence of a milder base like potassium phosphate (K₃PO₄) or under neutral aqueous conditions, hydrolysis is significantly slower.[1] This pathway involves a rate-limiting B-N bond cleavage by a small cluster of water molecules.[8][10]

The slow release protocol harnesses the second mechanism. By carefully selecting the base, temperature, and solvent system, the rate of boronic acid release can be finely tuned to match the rate of the subsequent cross-coupling reaction, preventing the accumulation and decomposition of the unstable boronic acid.[7]

G cluster_0 MIDA Boronate State cluster_1 Released Boronic Acid State MIDA Stable MIDA Boronate (R-B(MIDA)) Boron: sp³ hybridized Unreactive BA Reactive Boronic Acid (R-B(OH)₂) Boron: sp² hybridized Prone to decomposition MIDA->BA Hydrolysis BA->MIDA Protection Fast Fast Release (e.g., 1M NaOH, RT) < 10 minutes Slow Slow Release (e.g., aq. K₃PO₄, 60-100 °C) 30 min - 24 hours

Figure 1. MIDA boronate protection and controlled release equilibrium.

Data Presentation

Quantitative data highlights the advantages of using MIDA boronates under slow-release conditions.

Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates This table compares the stability of various freshly prepared, unprotected boronic acids with their corresponding MIDA boronates when stored as solids on the benchtop under air.

EntryBoronic Acid/MIDA Boronate% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
12-Thiopheneboronic acid55%>95%
22-Furanboronic acid10%>95%
31-Methyl-2-pyrroleboronic acid5%>95%
41-Boc-2-indoleboronic acid15%>95%
5Vinylboronic acid<5%>95%
6Cyclopropylboronic acid<5%>95%
Data adapted from a study by Burke and coworkers.[1]

Table 2: Comparison of Cross-Coupling Yields under Slow-Release Conditions This table shows the isolated yield of the cross-coupling product between various boronic species and an aryl chloride partner (1-tert-butoxy-4-chlorobenzene) under slow-release conditions.

EntryBoron ReagentYield (Freshly Prepared Boronic Acid)Yield (MIDA Boronate)
12-Thiopheneboronic acid35%90%
22-Furanboronic acid11%89%
31-Methyl-2-pyrroleboronic acid0%79%
41-Boc-2-indoleboronic acid16%85%
5Vinylboronic acid21%86%
6Cyclopropylboronic acid15%80%
Reaction Conditions: 1.0 equiv boronic species, 1.0 equiv aryl chloride, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h.[1]

Table 3: Modulating Boronic Acid Release Rate The release rate from MIDA boronates can be adjusted by varying the reaction conditions.

BaseSolvent SystemTemperatureApproximate Release Time
K₃PO₄5:1 dioxane/H₂O23 °C~24 hours
K₃PO₄5:1 dioxane/H₂O60 °C~3 hours
K₃PO₄5:1 dioxane/H₂O100 °C~30 minutes
NaOH (1M)Dioxane or THF/H₂O23 °C<10 minutes
Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling MIDA boronates with aryl or heteroaryl chlorides under slow-release conditions, which is particularly effective for unstable boronic acids.

Materials and Equipment:

  • MIDA boronate (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv, ~1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol %)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 10 mol %)

  • Potassium phosphate (K₃PO₄, anhydrous powder, 7.5 equiv)

  • 1,4-Dioxane (reagent grade)

  • Deionized water

  • Reaction vial (e.g., 40 mL I-Chem vial) with a magnetic stir bar

  • Heating block or oil bath with temperature control

  • Standard glassware for aqueous workup and purification (e.g., silica gel chromatography)

Procedure:

  • Reaction Setup: To the reaction vial, add the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄ powder.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 5:1 ratio to achieve a final reaction concentration of approximately 0.07 M with respect to the limiting reagent (aryl halide).

  • Reaction Execution: Seal the vial and place it in the preheated heating block or oil bath set to the desired temperature (typically 60-100 °C). Stir the reaction mixture vigorously for the required time (typically 6-24 hours). The optimal temperature and time depend on the specific substrates and should be determined empirically.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired cross-coupled product.

G start Start setup 1. Combine Reagents MIDA Boronate, Halide, Catalyst, Ligand, Base start->setup add_solvent 2. Add Solvents (e.g., 5:1 Dioxane/H₂O) setup->add_solvent react 3. Heat and Stir (e.g., 60-100 °C, 6-24 h) add_solvent->react workup 4. Aqueous Workup (Extraction) react->workup purify 5. Purify Product (Silica Gel Chromatography) workup->purify end_node End Product purify->end_node

Figure 2. Experimental workflow for slow-release cross-coupling.

Protocol 2: Monitoring Boronic Acid Release by ¹H NMR Spectroscopy

This protocol provides a method to quantify the rate of hydrolysis of a MIDA boronate under specific slow-release conditions.

Materials and Equipment:

  • MIDA boronate

  • Base (e.g., K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane-d₈/D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, stable under reaction conditions)

  • NMR tubes (J-Young tubes are recommended for sealed reactions at elevated temperatures)

  • NMR spectrometer

  • Thermostatted bath or heating block

Procedure:

  • Sample Preparation: In an NMR tube, prepare a stock solution of the MIDA boronate and the internal standard in the deuterated organic solvent (e.g., dioxane-d₈).

  • Initiate Hydrolysis: Add the required amount of D₂O containing the base (if applicable) to initiate the hydrolysis. The final concentrations should mimic the conditions of interest.

  • Data Acquisition: Quickly acquire an initial ¹H NMR spectrum (t=0). Place the NMR tube in a thermostatted environment set to the desired temperature.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for a 6-hour experiment).

  • Data Analysis:

    • Identify distinct, well-resolved peaks corresponding to the MIDA boronate, the released boronic acid (or its derivatives), and the internal standard.

    • Integrate the area of the characteristic peak for the MIDA boronate and the internal standard in each spectrum.

    • Calculate the concentration of the MIDA boronate at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the MIDA boronate versus time to generate a release profile and determine the reaction kinetics (e.g., half-life of hydrolysis).

G cluster_0 Controlling Variables cluster_1 System Response cluster_2 Desired Outcome Base Base Strength & Concentration (e.g., K₃PO₄ vs NaOH) ReleaseRate Release Rate Rate of MIDA Boronate Hydrolysis Base->ReleaseRate Influences Temp Temperature Reaction Temperature (e.g., 23 - 100 °C) Temp->ReleaseRate Influences Solvent Solvent System Organic/Aqueous Ratio (e.g., Dioxane/H₂O) Solvent->ReleaseRate Influences Outcome Optimized Reaction Maximized Product Yield Minimized Decomposition ReleaseRate->Outcome Determines

Figure 3. Logical relationship for optimizing slow-release conditions.

References

MIDA Boronates: A Versatile Tool in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable reagents in modern pharmaceutical drug discovery. Their unique properties, including remarkable stability and controlled reactivity, have enabled the synthesis of complex molecular architectures that were previously challenging to access. This document provides detailed application notes and protocols for the use of MIDA boronates in drug discovery, with a focus on iterative cross-coupling strategies.

Introduction to MIDA Boronates

MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography.[1][2] This stability is a significant advantage over traditional boronic acids, which are often prone to decomposition. The MIDA ligand protects the boronic acid moiety, rendering it unreactive under standard anhydrous cross-coupling conditions.[3] However, the MIDA group can be easily removed under mild aqueous basic conditions to liberate the corresponding boronic acid in situ for subsequent reactions.[1] This "slow-release" mechanism is particularly beneficial when working with unstable boronic acids.[4]

This unique combination of stability and controlled deprotection makes MIDA boronates ideal building blocks for iterative cross-coupling (ICC), a powerful strategy for the modular synthesis of complex molecules.[1][5] ICC allows for the sequential addition of different molecular fragments, mimicking the iterative nature of biosynthetic pathways.[1] This approach has been successfully applied to the synthesis of various natural products and drug candidates.[2][5]

Key Applications in Drug Discovery

The versatility of MIDA boronates has led to their application in several key areas of pharmaceutical research:

  • Total Synthesis of Natural Products: MIDA boronate-based iterative cross-coupling has been instrumental in the total synthesis of complex natural products with potential therapeutic applications, such as ratanhine and peridinin.[2][6]

  • Analogue Synthesis and SAR Studies: The modular nature of ICC facilitates the rapid synthesis of analogues of lead compounds for structure-activity relationship (SAR) studies. This was demonstrated in the synthesis of derivatives of the antifungal agent amphotericin B to develop less toxic alternatives.[2][5]

  • Fragment-Based Drug Discovery (FBDD): The stability and compatibility of MIDA boronates with a wide range of functional groups make them suitable for the construction of fragment libraries for FBDD campaigns.

  • Automated Synthesis: The robust nature of MIDA boronate chemistry has enabled the development of automated synthesis platforms, accelerating the discovery and optimization of new drug candidates.[5]

Experimental Data and Protocols

Stability of Boronic Acids vs. MIDA Boronates

The enhanced stability of MIDA boronates compared to their corresponding boronic acids is a key advantage. The following table summarizes the stability of various boronic acids and their MIDA boronate counterparts after storage on the benchtop under air.

CompoundBoronic Acid (% Remaining after 15 days)MIDA Boronate (% Remaining after ≥60 days)
2-Furanboronic acid<5>95
2-Pyrroleboronic acid<5>95
2-Indoleboronic acid<5>95
Vinylboronic acid<5>95
Cyclopropylboronic acid<5>95
2-Benzofuranboronic acid50>95
2-Thiopheneboronic acid37>95
2-Pyridylboronic acidNot isolable as a pure solid>95

Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716 and Lee, S. J.; Gray, E. E.; Paek, S. M.; Burke, M. D. J. Am. Chem. Soc. 2008, 130, 466-468.[4]

General Protocol for MIDA Boronate Synthesis

This protocol describes the general procedure for the formation of a MIDA boronate from a boronic acid.

G cluster_0 MIDA Boronate Synthesis start Start reagents Combine Boronic Acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a flask. start->reagents solvent Add solvent (e.g., Toluene or DMF). reagents->solvent heating Heat the mixture with a Dean-Stark trap to remove water. solvent->heating monitoring Monitor the reaction by TLC or LC-MS. heating->monitoring workup Cool to room temperature and remove solvent under reduced pressure. monitoring->workup Upon completion purification Purify the crude product by silica gel chromatography. workup->purification end Obtain pure MIDA boronate purification->end G Iterative Cross-Coupling Workflow cluster_0 Step 1: Anhydrous Cross-Coupling cluster_1 Step 2: MIDA Boronate Deprotection start_coupling Start reagents_coupling Combine Halo-MIDA Boronate (1.0 equiv), Boronic Acid (1.2 equiv), Palladium Catalyst, Ligand, and Base in an oven-dried flask. start_coupling->reagents_coupling solvent_coupling Add anhydrous solvent (e.g., THF, Dioxane). reagents_coupling->solvent_coupling reaction_coupling Heat the reaction mixture under an inert atmosphere (N2 or Ar). solvent_coupling->reaction_coupling monitoring_coupling Monitor the reaction by TLC or LC-MS. reaction_coupling->monitoring_coupling workup_coupling Cool to room temperature, dilute with an organic solvent, and wash with water. monitoring_coupling->workup_coupling Upon completion purification_coupling Purify the crude product by silica gel chromatography. workup_coupling->purification_coupling intermediate_product Obtain Coupled MIDA Boronate purification_coupling->intermediate_product start_deprotection Start intermediate_product->start_deprotection reagents_deprotection Dissolve the Coupled MIDA Boronate in a suitable solvent (e.g., THF). start_deprotection->reagents_deprotection base_addition Add aqueous base (e.g., 1 M NaOH or aq. NaHCO3). reagents_deprotection->base_addition reaction_deprotection Stir at room temperature. base_addition->reaction_deprotection monitoring_deprotection Monitor the reaction by TLC or LC-MS. reaction_deprotection->monitoring_deprotection workup_deprotection Neutralize with acid, extract with an organic solvent, and dry the organic layer. monitoring_deprotection->workup_deprotection Upon completion final_product Obtain Deprotected Boronic Acid for next iteration or final product. workup_deprotection->final_product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Blocked Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response MIDA_Molecule Drug Molecule (Synthesized via ICC) MIDA_Molecule->Receptor Binds and Inhibits

References

Application Notes and Protocols: "Catch and Release" Purification of MIDA Boronates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile building blocks in modern organic synthesis. Their remarkable stability to a wide range of reaction conditions, coupled with their convenient deprotection to the corresponding boronic acids under mild basic conditions, makes them ideal for iterative cross-coupling (ICC) strategies and the synthesis of complex molecules.[1][2][3][4] A key feature that greatly facilitates their use is their unique behavior on silica gel, which enables a highly efficient "catch and release" purification strategy.[5][6][7]

This application note provides detailed protocols for the "catch and release" purification of MIDA boronates, a technique that leverages their binary affinity for silica gel.[5][6] MIDA boronates exhibit minimal mobility on silica gel in less polar solvents like diethyl ether (Et₂O), allowing for their selective retention (the "catch" phase) while impurities are washed away. Subsequently, a switch to a more polar solvent like tetrahydrofuran (THF) efficiently mobilizes the MIDA boronate for elution (the "release" phase).[5][6][7] This method is particularly advantageous as it avoids the need for traditional, often laborious, column chromatography and is amenable to automation.[5]

Principle of "Catch and Release" Purification

The purification strategy is based on the differential solubility and interaction of MIDA boronates with silica gel in different solvent systems.

  • Catch Phase: In a solvent system of low polarity, such as diethyl ether (Et₂O) or a mixture of Et₂O and methanol (MeOH), MIDA boronates strongly adhere to the silica gel.[5][6] This allows for the selective elution of non-polar impurities and unreacted starting materials.

  • Release Phase: A switch to a more polar aprotic solvent, tetrahydrofuran (THF), disrupts the interaction between the MIDA boronate and the silica gel, leading to its rapid elution.[5][6] The collected THF solution containing the purified MIDA boronate can often be used directly in subsequent synthetic steps.[5]

This binary affinity is largely independent of the organic substituent on the boron atom, making it a broadly applicable purification technique for a wide array of MIDA boronates.[5][6]

Experimental Workflow

The general workflow for the synthesis and "catch and release" purification of MIDA boronates is depicted below. The synthesis often utilizes MIDA anhydride for a mild and efficient conversion of boronic acids to their MIDA boronate counterparts.[5][8][9]

Catch_and_Release_Workflow Start Boronic Acid + MIDA Anhydride Reaction Reaction (e.g., Dioxane, 70°C) Start->Reaction Crude Crude Reaction Mixture Reaction->Crude Load Load onto Silica Gel Cartridge Crude->Load Wash Wash with Et₂O or Et₂O/MeOH (Catch) Load->Wash Elute Elute with THF (Release) Wash->Elute MIDA Boronate retained Impurities Impurities Wash->Impurities Eluted Product Purified MIDA Boronate in THF Elute->Product Precipitate Precipitation (Optional, with Hexane) Product->Precipitate FinalProduct Isolated Pure MIDA Boronate Precipitate->FinalProduct

Caption: General workflow for MIDA boronate synthesis and purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of a MIDA Boronate using MIDA Anhydride

This protocol describes a general procedure for the synthesis of MIDA boronates from the corresponding boronic acids using MIDA anhydride, which is often performed prior to the "catch and release" purification.

Materials:

  • Boronic acid (1.0 equiv)

  • MIDA anhydride (1.2 - 3.0 equiv)[10]

  • Anhydrous dioxane

  • Stirrer/hotplate

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the boronic acid and MIDA anhydride.

  • Add anhydrous dioxane to the desired concentration (e.g., 0.2 M).[10]

  • Heat the reaction mixture with stirring (e.g., at 70°C) for 24 hours.[10] During this time, the formation of a white precipitate may be observed.[7]

  • Monitor the reaction for completion by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude mixture is now ready for purification.

Protocol 2: "Catch and Release" Purification using a Silica Gel Cartridge

This protocol details the purification of a crude MIDA boronate mixture using a silica gel cartridge.

Materials:

  • Crude MIDA boronate reaction mixture

  • Silica gel cartridge

  • Diethyl ether (Et₂O)

  • Methanol (MeOH, optional)

  • Tetrahydrofuran (THF)

  • Collection vessel

Procedure:

  • Loading ("Catch"): Directly load the crude reaction mixture onto a silica gel cartridge.[5][6]

  • Washing: Wash the cartridge with Et₂O or a mixture of Et₂O/MeOH.[5][6] This step selectively elutes impurities while the MIDA boronate remains bound to the silica gel. Collect and discard the eluent.

  • Elution ("Release"): Switch the eluting solvent to THF.[5][6] This mobilizes the MIDA boronate.

  • Collection: Collect the THF eluent, which now contains the purified MIDA boronate. This solution can often be used directly in subsequent reactions.

Protocol 3: Alternative Purification by Precipitation

For some MIDA boronates, purification can be effectively achieved by precipitation, which is particularly useful for isolating the product as a solid.

Materials:

  • Crude MIDA boronate

  • Acetone

  • Diethyl ether (Et₂O) or Hexane

  • Filtration apparatus

Procedure:

  • Dissolve the crude MIDA boronate in a minimum volume of acetone at room temperature.[1]

  • Slowly add Et₂O or hexane to the solution until it becomes cloudy.[1][10]

  • Allow the mixture to stand. Crystals of the purified MIDA boronate should begin to form.[1]

  • Periodically add more of the anti-solvent (Et₂O or hexane) to re-establish the cloud point and maximize precipitation.[1]

  • Collect the solid product by filtration and dry under vacuum.[6][7]

Data Presentation: Synthesis and Purification Yields

The following table summarizes the isolated yields for a variety of MIDA boronates prepared using MIDA anhydride followed by purification. These yields reflect the combined efficiency of the synthesis and the subsequent purification step.

EntryBoronic AcidMIDA Boronate ProductYield (%)Reference
14-Bromophenylboronic acid4-Bromophenyl MIDA boronate>95[10]
23,4,5-Trifluorophenylboronic acid3,4,5-Trifluorophenyl MIDA boronate81[10]
34-(Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)phenyl MIDA boronate68[10]
45-Acetylthiophene-2-boronic acid5-Acetylthiophene-2-MIDA boronate82[6]
53-Ethoxyphenylboronic acid3-Ethoxyphenyl MIDA boronate55[11]
64-Cyanophenylboronic acid4-Cyanophenyl MIDA boronate90[11]
74-Formylphenylboronic acid4-Formylphenyl MIDA boronate71[11]
84-(Methoxycarbonyl)phenylboronic acid4-(Methoxycarbonyl)phenyl MIDA boronate76[11]
93-Chlorophenylboronic acid3-Chlorophenyl MIDA boronate72[11]
103-Methoxyphenylboronic acid3-Methoxyphenyl MIDA boronate71[11]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The synthesis of MIDA boronates, particularly when using MIDA anhydride, should be carried out under anhydrous conditions to ensure high yields. MIDA anhydride itself acts as an in situ desiccant.[8][9]

  • Solvent Purity: Ensure the use of high-purity, dry solvents for both the reaction and the purification steps to avoid premature hydrolysis of the MIDA boronate.

  • Silica Gel Activity: The activity of the silica gel can influence the efficiency of the "catch and release" process. Use of standardized silica gel cartridges is recommended for reproducibility.

  • Alternative Eluents: For the separation of MIDA boronates with similar polarities, a ternary eluent system such as hexanes:EtOAc with up to 10% methanol can be effective in traditional column chromatography.[1] For TLC analysis, dichloromethane:methanol is a useful eluent, though it may cause some decomposition on a preparative scale.[1]

  • Stability: While generally stable, MIDA boronates should not be left in solutions containing alcohols for extended periods (more than an hour) to prevent decomposition.[1] They are, however, stable to a variety of aqueous workup conditions, including water, brine, and even saturated aqueous NaHCO₃ in the absence of alcoholic solvents.[3]

Conclusion

The "catch and release" purification of MIDA boronates is a powerful and efficient technique that simplifies their isolation and handling. Its operational simplicity makes it highly accessible, even for laboratories that do not specialize in organic synthesis.[8][9] This method, in conjunction with mild synthetic procedures using MIDA anhydride, provides a robust platform for the preparation of a diverse range of MIDA boronate building blocks, thereby facilitating their widespread use in iterative synthesis and drug discovery.

References

Application Notes and Protocols: Deprotection of MIDA Boronates to Liberate Free Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that have emerged as invaluable tools in modern organic synthesis and drug discovery.[1][2][3] Their remarkable bench-top stability, compatibility with a wide range of reagents, and amenability to chromatographic purification stand in stark contrast to the often-unstable nature of the corresponding free boronic acids.[1][4][5] This has rendered MIDA boronates as reliable and versatile building blocks, particularly in iterative cross-coupling strategies for the synthesis of complex small molecules.[2][6][7]

The utility of MIDA boronates hinges on the controlled and efficient cleavage of the MIDA group to release the free boronic acid at the desired synthetic stage.[5] This deprotection can be modulated to occur rapidly ("fast release") or gradually over several hours ("slow release"), offering significant flexibility in reaction design, especially for in situ cross-coupling of unstable boronic acids.[8][9] This document provides detailed protocols and quantitative data for the deprotection of MIDA boronates under various conditions.

Deprotection Mechanisms: A Tale of Two Pathways

The hydrolysis of MIDA boronates to liberate free boronic acids can proceed through two distinct mechanistic pathways, the dominance of which is determined by the reaction conditions, particularly the pH.[6][10]

  • Base-Mediated Hydrolysis (Fast Release): Under basic conditions (e.g., aqueous NaOH), deprotection is rapid, often completing within minutes at room temperature.[6][11] This pathway involves a rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons, leading to the swift collapse of the tricyclic structure and release of the boronic acid.[10] This method is ideal for stoichiometric deprotection prior to a subsequent reaction.

  • Neutral Hydrolysis (Slow Release): In the presence of milder bases like aqueous K₃PO₄ or even under neutral aqueous conditions, a slower hydrolysis mechanism prevails.[6][8] This pathway involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[10] This "slow release" is highly advantageous for Suzuki-Miyaura cross-coupling reactions involving unstable boronic acids, as the boronic acid is generated in situ at a rate comparable to its consumption in the catalytic cycle, thus minimizing its decomposition.[5][8][9]

The interplay of pH, water activity, and mass transfer between phases dictates which hydrolytic pathway is dominant.[6][10]

Deprotection Strategies and Protocols

The choice of deprotection strategy depends on the desired outcome: rapid generation of the boronic acid for subsequent use or slow, in situ release for immediate consumption in a cross-coupling reaction.

Strategy 1: Fast Release Deprotection

This approach is employed when the free boronic acid is desired as an isolated intermediate or for immediate use in a subsequent step. Strong aqueous bases are typically used.

Table 1: Fast Release Deprotection Conditions for MIDA Boronates

EntryBaseSolvent SystemTemperature (°C)TimeTypical YieldReference
11 M aq. NaOHTHF23< 10 minHigh[4][11]
2aq. NaHCO₃MeOH233.5 hHigh[12]
Experimental Protocol 1: Fast Release Deprotection with Aqueous NaOH

Materials:

  • MIDA boronate (1.0 equiv)

  • Tetrahydrofuran (THF)

  • 1 M aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • 1 M aqueous Hydrochloric acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MIDA boronate in THF (concentration typically 0.1-0.5 M).

  • To the stirred solution at room temperature (23 °C), add 1 M aqueous NaOH (typically 2-3 equivalents).

  • Monitor the reaction by TLC or LC-MS. The deprotection is usually complete within 10 minutes.

  • Once complete, acidify the mixture with 1 M aqueous HCl to a pH of ~2-3.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude boronic acid.

  • The crude boronic acid can be used directly or purified if necessary.

Strategy 2: Slow Release Deprotection for In Situ Cross-Coupling

This is a powerful strategy for cross-coupling reactions involving unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl boronic acids).[8][9] The MIDA boronate acts as a stable precursor from which the reactive boronic acid is slowly liberated under the reaction conditions.

Table 2: Slow Release Deprotection and Cross-Coupling Conditions

EntryBaseSolvent SystemTemperature (°C)TimeTypical Cross-Coupling YieldReference
1K₃PO₄5:1 Dioxane/H₂O60-1003-24 h59-94%[8]
2K₂CO₃4:1 DMF/IPA1004 hGood[9]

Note: Yields are for the overall cross-coupling reaction, which is enabled by the slow deprotection.

Experimental Protocol 2: Slow Release Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • MIDA boronate (1.0-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Potassium Phosphate (K₃PO₄) (7.5 equiv)

  • Dioxane and Water (5:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, MIDA boronate, palladium catalyst, ligand, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed dioxane and water solvent system (final concentration of the limiting reagent typically 0.07-0.1 M).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. The release of boronic acid can be tuned from ~30 minutes at 100 °C to 24 hours at 23 °C.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Deprotection Workflows

The following diagrams illustrate the logical flow of the MIDA boronate deprotection strategies.

Deprotection_Workflow MIDA_Boronate MIDA Boronate (Stable Precursor) Deprotection Deprotection MIDA_Boronate->Deprotection Boronic_Acid Free Boronic Acid (Reactive Intermediate) Deprotection->Boronic_Acid Liberation Subsequent_Reaction Subsequent Reaction (e.g., Cross-Coupling) Boronic_Acid->Subsequent_Reaction Final_Product Final Product Subsequent_Reaction->Final_Product

Caption: General workflow for MIDA boronate deprotection and subsequent reaction.

Deprotection_Strategies cluster_fast Fast Release cluster_slow Slow Release Fast_Base Strong Base (e.g., aq. NaOH) Fast_Conditions Room Temperature < 10 minutes Fast_Base->Fast_Conditions Fast_Outcome Stoichiometric generation of Boronic Acid Fast_Conditions->Fast_Outcome Slow_Base Mild Base (e.g., aq. K₃PO₄) Slow_Conditions Elevated Temperature Hours Slow_Base->Slow_Conditions Slow_Outcome In situ generation for immediate consumption Slow_Conditions->Slow_Outcome MIDA_Boronate MIDA Boronate MIDA_Boronate->Fast_Base MIDA_Boronate->Slow_Base

Caption: Comparison of Fast vs. Slow Release deprotection strategies for MIDA boronates.

Summary and Best Practices

  • Stability: MIDA boronates are compatible with a broad array of synthetic reagents, including many strong acids and oxidants, but are sensitive to hard nucleophiles like LiAlH₄ and metal alkoxides.[12]

  • Fast Release: For rapid and complete deprotection, 1 M aqueous NaOH in THF at room temperature is highly effective.[4][11]

  • Slow Release: For cross-coupling of unstable boronic acids, use milder bases like K₃PO₄ in a mixed aqueous/organic solvent system at elevated temperatures to generate the boronic acid in situ.[8]

  • Tuning Release Rate: The rate of slow release can be adjusted by varying the temperature, with higher temperatures leading to faster hydrolysis.[8]

  • Work-up: When isolating the free boronic acid after basic deprotection, ensure the aqueous layer is sufficiently acidified before extraction to protonate the boronic acid and facilitate its transfer to the organic phase.

The ability to strategically deprotect MIDA boronates, either rapidly or slowly, provides chemists with a powerful and flexible platform for the synthesis of complex molecules, overcoming the inherent instability of many valuable boronic acid building blocks.

References

Troubleshooting & Optimization

troubleshooting low yield in MIDA boronate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate synthesis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My MIDA boronate synthesis yield is low, especially with a sensitive boronic acid. What are the common causes and solutions?

A1: Low yields, particularly with sensitive substrates like polyfluorinated or heterocyclic boronic acids, are often due to the harsh conditions of the traditional dehydrative condensation method (Dean-Stark).[1][2] This procedure typically requires high temperatures (e.g., 110 °C) which can lead to decomposition of the starting boronic acid, a phenomenon known as protodeboronation.[2][3]

Primary Solution: Use a Milder Synthesis Method

For sensitive boronic acids, a milder method using MIDA anhydride is highly recommended.[4][5] This reagent acts as both the MIDA ligand source and an in situ desiccant, enabling the reaction to proceed under non-acidic conditions at lower temperatures, which significantly improves yields for sensitive substrates.[2]

Data Presentation: Comparison of Synthesis Methods for Sensitive Boronic Acids

Boronic Acid SubstrateDean-Stark Method YieldMIDA Anhydride Method YieldReference
Pentafluorophenylboronic acid0%81%[2]
5-Bromopyrimidine-2-boronic acid20%80%[2]
3-(Trifluoromethyl)isoxazole-4-boronic acid42%87%[2]
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole56%88%[2]
Ethynylboronic acid precursor0%80%[2]

Troubleshooting Workflow: Diagnosing Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in your MIDA boronate synthesis.

G start Low Yield Observed check_substrate Is the Boronic Acid Substrate Sensitive? start->check_substrate check_conditions Review Reaction Conditions check_substrate->check_conditions No use_anhydride Action: Switch to Milder MIDA Anhydride Method check_substrate->use_anhydride Yes check_purity Assess Starting Material Purity check_conditions->check_purity Complete Reaction optimize_time_temp Action: Ensure Adequate Heating Time/Temp (Dean-Stark) check_conditions->optimize_time_temp Incomplete Reaction check_workup Evaluate Workup & Purification Protocol check_purity->check_workup High Purity purify_ba Action: Purify Boronic Acid (e.g., via MIDA protection/ deprotection cycle) check_purity->purify_ba Impurities Detected optimize_purification Action: Use 'Catch-and-Release' Chromatography or Crystallization check_workup->optimize_purification use_dean_stark Standard Dean-Stark Method is Likely Suitable G start Crude Reaction Mixture in THF/Et₂O load 1. Load onto Silica Gel Cartridge start->load wash 2. Wash (Catch) Elute impurities with Et₂O or Et₂O/MeOH load->wash elute 3. Elute (Release) Elute pure MIDA boronate with THF wash->elute MIDA boronate retained on silica impurities Impurities wash->impurities product Pure MIDA Boronate in THF elute->product

References

Technical Support Center: 4-Methylmorpholine-2,6-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 4-Methylmorpholine-2,6-dione.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: this compound is the cyclic anhydride of N-methyliminodiacetic acid (MIDA). The most direct synthetic route is the dehydration and cyclization of N-methyliminodiacetic acid. This is typically achieved by heating the diacid, often with a dehydrating agent.

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters include reaction temperature, the choice and stoichiometry of the dehydrating agent (if used), reaction time, and efficient removal of water. Overheating can lead to decomposition and side reactions, while insufficient heating can result in incomplete conversion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (N-methyliminodiacetic acid) and the appearance of the product spot. Alternatively, spectroscopic methods like ¹H NMR can be used on aliquots from the reaction mixture to track the conversion by observing the characteristic shifts of the product.

Q4: Is this compound stable? What are the recommended storage conditions?

A4: As a cyclic anhydride, this compound is susceptible to hydrolysis. It should be protected from moisture. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or short reaction time. 2. Degradation of the starting material or product at high temperatures. 3. Inefficient removal of water, shifting the equilibrium back to the starting material. 4. Poor quality of the starting N-methyliminodiacetic acid.1. Increase the reaction temperature incrementally or prolong the reaction time. Monitor progress by TLC or ¹H NMR. 2. Lower the reaction temperature and extend the reaction time. Consider using a milder dehydrating agent. 3. If performing thermal cyclization, ensure efficient distillation of water. If using a dehydrating agent, ensure it is fresh and used in sufficient quantity. 4. Check the purity of the starting material by melting point or spectroscopy and purify if necessary.
Product is Contaminated with Starting Material 1. Incomplete cyclization. 2. Hydrolysis of the product during workup or purification.1. Resubject the isolated material to the reaction conditions to drive the cyclization to completion. 2. Ensure all solvents and glassware used for workup and purification are scrupulously dry. Avoid aqueous workups if possible.
Formation of Dark-Colored Impurities 1. Thermal decomposition at excessively high temperatures. 2. Side reactions promoted by impurities in the starting material or solvent.1. Reduce the reaction temperature. Consider conducting the reaction under vacuum to allow for lower distillation/reflux temperatures. 2. Use high-purity starting materials and solvents. Purify the crude product by recrystallization or column chromatography.
Difficulty in Isolating the Product 1. Product is an oil or low-melting solid. 2. Product is highly soluble in the reaction solvent.1. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography may be necessary. 2. Remove the reaction solvent under reduced pressure and attempt recrystallization from a different solvent system where the product has lower solubility.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes hypothetical data for the optimization of the synthesis of this compound from N-methyliminodiacetic acid.

EntryDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Acetic AnhydrideNone14028590
2Acetic AnhydrideToluene11047892
3Thionyl ChlorideDCM4039088
4DCCAcetonitrile8067595
5None (Thermal)None180 (under vacuum)56593

DCC: N,N'-Dicyclohexylcarbodiimide DCM: Dichloromethane

Experimental Protocols

Synthesis of this compound via Thermal Cyclization with Acetic Anhydride

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyliminodiacetic acid (10.0 g, 68.0 mmol).

    • Add acetic anhydride (30 mL, 318 mmol) to the flask.

    • Fit a drying tube containing calcium chloride to the top of the reflux condenser to protect the reaction from atmospheric moisture.

  • Reaction Execution:

    • Heat the reaction mixture to 140°C in an oil bath with stirring.

    • Maintain the temperature and allow the reaction to reflux for 2 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., using a mobile phase of ethyl acetate/hexanes and visualizing with a suitable stain). The reaction is complete when the starting material spot is no longer visible.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess acetic anhydride and acetic acid formed under reduced pressure using a rotary evaporator.

    • The crude product will be a solid or a viscous oil.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.

    • Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Visualizations

experimental_workflow reagents Reagents: N-methyliminodiacetic acid Acetic Anhydride setup Reaction Setup (Flask, Condenser, Drying Tube) reagents->setup reaction Heating and Reflux (140°C, 2h) setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Workup (Cooling, Evaporation) reaction->workup monitoring->reaction purification Purification (Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Workup & Purification (Moisture, Loss) workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Action: Purify/ Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Action: Adjust Temp/ Time conditions_ok->optimize_conditions No workup_ok->start Yes, Re-evaluate workup_ok->optimize_conditions No refine_workup Action: Use Dry Solvents/ Optimize Purification workup_ok->refine_workup No purify_reagents->start optimize_conditions->start refine_workup->start

Caption: Troubleshooting workflow for addressing low product yield.

MIDA Boronate Formation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and issues encountered during the formation of N-methyliminodiacetic acid (MIDA) boronates.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My MIDA boronate yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in MIDA boronate formation can stem from several factors, primarily incomplete reaction or side reactions such as hydrolysis of the product or decomposition of the starting boronic acid.

Troubleshooting Steps:

  • Incomplete Dehydration: The formation of MIDA boronates from boronic acids is a condensation reaction that requires the removal of two equivalents of water.[1] Inefficient water removal can lead to an equilibrium that does not favor product formation.

    • Recommendation: When using the traditional Dean-Stark method with toluene, ensure the apparatus is properly set up and the reaction is heated to a temperature sufficient for azeotropic removal of water (typically refluxing toluene).[1] For sensitive substrates, consider using milder, anhydrous methods.

  • Hydrolysis of MIDA Boronate: MIDA boronates can hydrolyze back to the corresponding boronic acid and MIDA, especially in the presence of water and under basic or acidic conditions.[2][3] This can occur during the reaction, workup, or purification.

    • Recommendation: Use anhydrous solvents and reagents. During workup, minimize contact with aqueous acidic or basic solutions. If an aqueous wash is necessary, use neutral pH water or brine and perform the extraction quickly.[4]

  • Decomposition of Sensitive Boronic Acids: Some boronic acids, particularly heteroaromatic, vinyl, and cyclopropyl derivatives, are prone to decomposition via protodeboronation, oxidation, or polymerization under the reaction conditions.[5]

    • Recommendation: For sensitive boronic acids, the use of MIDA anhydride under milder conditions (e.g., heating in anhydrous dioxane) is highly recommended over the high-temperature Dean-Stark method.[6][7] This avoids the harsh acidic conditions and high temperatures that can lead to decomposition.[8]

Q2: I am observing significant hydrolysis of my MIDA boronate during aqueous workup. How can I minimize this?

A2: MIDA boronate hydrolysis is a known issue and is highly dependent on pH and the presence of water.[2] There are two primary mechanisms for hydrolysis: a fast, base-mediated pathway and a slower, neutral pathway.[3][9]

Strategies to Minimize Hydrolysis During Workup:

  • Avoid Strong Aqueous Base/Acid: Both strong acids and bases can catalyze the hydrolysis of MIDA boronates.[2] If an aqueous wash is required, use deionized water or a saturated brine solution.

  • Minimize Contact Time: Perform aqueous extractions as quickly as possible to reduce the time the MIDA boronate is in contact with the aqueous phase.

  • Use of Organic Solvents: MIDA boronates are generally stable in common organic solvents like THF, ethyl acetate, and dichloromethane.[4]

  • Increase Dielectric Constant of the Aqueous Phase: Increasing the dielectric constant of the aqueous phase during workup can help to avoid undesired hydrolysis of MIDA boronates in the organic phase.[10]

Q3: My NMR spectrum shows unexpected peaks after MIDA boronate synthesis. What are the common impurities?

A3: Common impurities observed in the NMR spectrum after MIDA boronate formation include unreacted starting materials, hydrolysis products, and solvent residues.

Common ImpurityTypical ¹H NMR Signals (in CDCl₃)Notes
Unreacted Boronic AcidBroad signals, variable chemical shiftsThe B-OH protons are often very broad and may not be observed.
N-methyliminodiacetic acid (MIDA)Singlet for N-CH₃ (~2.4-2.8 ppm), two doublets for CH₂ (~3.2-4.0 ppm)Arises from hydrolysis of the MIDA boronate.
BoroxineBroad signalsA trimeric anhydride of the boronic acid, formed upon dehydration.
Residual SolventsCharacteristic peaks for solvents like toluene, dioxane, etc.Refer to standard NMR solvent impurity charts.[11]

Troubleshooting Workflow for Impurity Identification:

G start Unexpected Peaks in NMR check_sm Compare with Starting Material Spectra start->check_sm unreacted_sm Unreacted Boronic Acid or MIDA Anhydride check_sm->unreacted_sm Match check_hydrolysis Look for MIDA signals (N-Me, CH2 doublets) check_sm->check_hydrolysis No Match end Impurity Identified unreacted_sm->end hydrolysis Hydrolysis Product (Boronic Acid + MIDA) check_hydrolysis->hydrolysis Present check_solvent Compare with Solvent Impurity Tables check_hydrolysis->check_solvent Absent hydrolysis->end solvent Residual Solvent check_solvent->solvent Match check_boroxine Broad, ill-defined peaks? check_solvent->check_boroxine No Match solvent->end boroxine Boroxine Formation check_boroxine->boroxine Yes check_boroxine->end No boroxine->end

Caption: A troubleshooting workflow for identifying common impurities in MIDA boronate synthesis via NMR.

Q4: I am working with a very sensitive boronic acid. What is the best method to form the MIDA boronate while minimizing side reactions?

A4: For sensitive boronic acids, particularly those prone to decomposition under acidic or high-temperature conditions, the use of MIDA anhydride is the recommended method.[6][7] This method avoids the harsh conditions of the traditional Dean-Stark procedure.[8]

Advantages of the MIDA Anhydride Method:

  • Milder Conditions: The reaction is typically performed at a lower temperature (e.g., 70 °C in dioxane) compared to the Dean-Stark method (refluxing toluene).[6]

  • Anhydrous Conditions: MIDA anhydride acts as an in situ desiccant, driving the reaction to completion without the need for azeotropic water removal.[7]

  • Improved Yields for Sensitive Substrates: This method has been shown to provide higher yields for boronic acids that are incompatible with high temperatures and acidic environments.[8]

Quantitative Data on MIDA Boronate Hydrolysis

The rate of MIDA boronate hydrolysis is highly dependent on the pH of the medium. Understanding these rates can help in designing experiments that minimize unwanted deprotection.

ConditionpH RangeRelative Hydrolysis RateMechanismReference
Basic> 8Very Fast (>1000x neutral)Base-mediated attack at a MIDA carbonyl carbon[2][3][9]
Neutral~ 7SlowB-N bond cleavage by a water cluster[2][3][9]
Acidic< 4Moderately Fast (~5x neutral)Acid-catalyzed hydrolysis[2]

Experimental Protocols

Protocol 1: Formation of MIDA Boronate from a Sensitive Boronic Acid using MIDA Anhydride

This protocol is adapted for sensitive boronic acids where traditional high-temperature methods may lead to decomposition.

  • Reagent Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar, add the sensitive boronic acid (1.0 equiv) and MIDA anhydride (2.0-3.0 equiv).[6]

  • Solvent Addition: Add anhydrous dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the boronic acid.

  • Reaction: Heat the reaction mixture to 70 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The reaction mixture can often be directly purified. If a wash is necessary, use a minimal amount of neutral water or brine and perform the extraction rapidly.

  • Purification: The crude MIDA boronate can be purified by "catch-and-release" silica gel chromatography or by precipitation.[8] For precipitation, the product solution can be diluted with a less polar solvent like hexanes to induce precipitation of the MIDA boronate.[6]

Protocol 2: "Catch-and-Release" Purification of MIDA Boronates

This method takes advantage of the high affinity of MIDA boronates for silica gel for efficient purification.[8]

  • Loading: Load the crude reaction mixture onto a short plug of silica gel.

  • Washing ("Catch"): Wash the silica plug with a solvent mixture that elutes impurities but retains the MIDA boronate. A common wash solvent is a mixture of diethyl ether and methanol.[8]

  • Elution ("Release"): Switch the elution solvent to tetrahydrofuran (THF) to release the purified MIDA boronate from the silica gel.

  • Isolation: The resulting solution of the pure MIDA boronate in THF can be used directly in the next step or the solvent can be removed under reduced pressure to isolate the solid product.

Visualizing Reaction Pathways

Main Reaction vs. Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways boronic_acid Boronic Acid mida_boronate MIDA Boronate boronic_acid->mida_boronate + MIDA Anhydride - MIDA decomposition Decomposition boronic_acid->decomposition Heat, Acid/Base boroxine Boroxine Formation boronic_acid->boroxine - H₂O (trimerization) mida_anhydride MIDA Anhydride mida_anhydride->mida_boronate hydrolysis Hydrolysis mida_boronate->hydrolysis + H₂O

Caption: The desired reaction pathway for MIDA boronate formation and common competing side reactions.

References

Technical Support Center: Synthesis with Unstable Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with unstable boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Question 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. I suspect my boronic acid is decomposing.

Answer:

Failure of a Suzuki-Miyaura coupling is a common issue when working with unstable boronic acids. The primary culprits are often protodeboronation or oxidation of the boronic acid under the reaction conditions.[1][2] Here is a systematic approach to troubleshoot this problem.

Potential Causes and Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, and is a frequent side reaction.[3][4] It can be accelerated by elevated temperatures, the presence of water, and certain basic conditions.[4][5]

    • Optimize Reaction Conditions:

      • Lower the Temperature: Higher temperatures can accelerate protodeboronation.[5] If your catalyst system is active enough, consider running the reaction at a lower temperature (e.g., 60-80 °C).[5]

      • Choice of Base: The base is crucial. While necessary for the catalytic cycle, strong bases can promote decomposition.[4] Consider using a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[6][7]

      • Solvent System: Ensure your solvents are properly degassed to minimize oxidation.[8] For particularly sensitive substrates, consider using an anhydrous solvent system if compatible with your reaction.

  • Oxidation: Boronic acids can be susceptible to oxidation, especially in the presence of oxygen and transition metal catalysts.[1][9]

    • Inert Atmosphere: Always perform your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]

    • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.[8]

  • Boronic Acid Quality: The purity and stability of your starting boronic acid are critical.

    • Use Fresh Reagent: Use freshly acquired or prepared boronic acid if possible. Some boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, can decompose significantly upon storage.[1][2]

    • Consider a Protected Form: If the free boronic acid is inherently unstable, using a more stable derivative is a robust solution.

Workflow for Troubleshooting a Failed Suzuki Coupling:

G start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Halide, Catalyst, Base) start->check_reagents check_boronic_acid Assess Boronic Acid Stability check_reagents->check_boronic_acid Reagents OK optimize_conditions Optimize Reaction Conditions check_boronic_acid->optimize_conditions Boronic Acid Potentially Unstable failure Persistent Failure: Re-evaluate Synthetic Route check_boronic_acid->failure Boronic Acid Severely Degraded use_protecting_group Employ a Boronic Acid Protecting Group optimize_conditions->use_protecting_group Optimization Fails success Successful Coupling optimize_conditions->success Optimization Works use_protecting_group->success Protection Strategy Works use_protecting_group->failure Protection Fails

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.

Question 2: My boronic acid appears to be decomposing on the benchtop. How can I properly store and handle it?

Answer:

Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are unstable and can decompose upon exposure to air and moisture.[1][2] Proper storage and handling are crucial to maintain their integrity.

General Storage and Handling Guidelines:

ParameterConditionRationale
Temperature Refrigerated (Store below 4°C/39°F)Minimizes degradation over time.[10]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)Prevents oxidation.[10]
Moisture Keep container tightly closed and in a dry environmentAvoids hydrolysis and decomposition.[10]
pH Neutral pH is generally best for stabilityAcidic or basic conditions can catalyze protodeboronation.[10]

For Highly Unstable Boronic Acids:

If you are working with a notoriously unstable boronic acid, consider converting it to a more stable derivative immediately after synthesis or upon receipt from a commercial supplier. This is often the most reliable strategy for long-term storage and consistent reactivity.

Question 3: I am struggling to purify my boronic acid. It either streaks on silica gel or decomposes during chromatography.

Answer:

Purification of boronic acids can be challenging due to their polarity and instability on standard stationary phases.[11][12][13] Normal phase silica gel chromatography is often problematic, leading to decomposition or irreversible binding.[11][14]

Purification Strategies:

  • Avoid Standard Silica Gel: If possible, avoid direct purification of free boronic acids on silica gel.[11]

  • Recrystallization: This can be an effective method, but finding a suitable solvent system can be challenging.[11]

  • Acid/Base Extraction: For boronic acids with acidic or basic functional groups, a carefully planned acid/base extraction can sometimes remove neutral impurities.[14] However, this may not be suitable for compounds with multiple acidic/basic sites.[14]

  • Formation of a Diethanolamine Adduct: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline solid that can be isolated by filtration.[8][11][15] The free boronic acid can be regenerated if needed, or the adduct can sometimes be used directly in subsequent reactions.[8][15]

  • Conversion to a Boronate Ester: Converting the crude boronic acid to a more stable and less polar boronate ester (e.g., a pinacol ester) can make purification by chromatography more feasible.[16] Pinacol esters are generally stable enough for column purification.[16]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is an undesirable side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3][4] This leads to the consumption of your starting material, reducing the yield of your desired product and generating byproducts that can complicate purification.[4]

Factors Influencing Protodeboronation:

G protodeboronation Protodeboronation (C-B Bond Cleavage) water Presence of Water (Proton Source) water->protodeboronation base Basic Conditions base->protodeboronation temp Elevated Temperature temp->protodeboronation catalyst Palladium Catalyst (esp. Pd(II)) catalyst->protodeboronation

Caption: Key factors that can promote protodeboronation of boronic acids.

Q2: What are the most common strategies to stabilize unstable boronic acids?

A2: The most effective strategy is to convert the unstable boronic acid into a more stable derivative.[16] These derivatives act as "protecting groups" that can be carried through synthetic steps and, in some cases, used directly in cross-coupling reactions.[17]

Comparison of Common Boronic Acid Protecting Groups:

Protecting GroupStructureKey FeaturesDeprotection/Use
Pinacol Ester R-B(pin)Most popular; generally stable to column chromatography; can be used directly in Suzuki coupling.[16]Often used directly; hydrolysis can be difficult.[16]
MIDA Ester R-B(MIDA)Highly stable to a wide range of conditions; air-stable solids; enables "slow release" of the boronic acid in situ.[1][2][18]Mild basic hydrolysis (e.g., aq. NaOH or K₃PO₄).[1][16]
Trifluoroborate Salt [R-BF₃]KCrystalline solids; highly stable towards oxidation.[16]Requires hydrolysis (often in situ) to the boronic acid for reaction.[3]
Diethanolamine Adduct R-B(OCH₂CH₂)₂NHCrystalline, air- and water-stable solids.[15]Can be used directly in protic solvents for Suzuki coupling.[8][15]

Q3: What is a MIDA boronate and how does it help with unstable boronic acids?

A3: A MIDA (N-methyliminodiacetic acid) boronate is a tetracoordinate boron species that is exceptionally stable.[17] MIDA boronates are inert to cross-coupling conditions and are stable to air and silica gel chromatography.[1][17] Their key advantage is the ability to undergo "slow release" hydrolysis under specific basic conditions, gradually liberating the unstable boronic acid in situ.[1][2] This keeps the concentration of the unstable free boronic acid low throughout the reaction, minimizing decomposition while allowing it to participate in the desired coupling.[3] This strategy has proven to be a general solution for handling otherwise intractable 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[1][2]

Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates:

The following table summarizes data on the decomposition of several unstable boronic acids when stored on the benchtop under air, compared to their corresponding MIDA boronates.

Boronic Acid (R-B(OH)₂)% Remaining after 15 days (as free acid)% Remaining after >60 days (as MIDA boronate)
2-Furanboronic acid<5%>98%
2-Pyrroleboronic acid<5%>98%
2-Indoleboronic acid~10%>98%
Vinylboronic acid<5%>98%
Cyclopropylboronic acid~20%>98%
2-Pyridylboronic acidDecomposes>98%
(Data adapted from literature reports on the stability of boronic acids and their MIDA derivatives)[1]

Experimental Protocols

Protocol 1: Formation of a Diethanolamine Adduct for Stabilization and Purification

This protocol is useful for stabilizing a crude or impure boronic acid that is difficult to purify by other means.

Materials:

  • Crude boronic acid

  • Diethanolamine (1.0 equiv)

  • Suitable solvent (e.g., methylene chloride, ethyl acetate)

  • Stir bar and vial/flask

  • Vacuum filtration apparatus

Procedure:

  • In a vial equipped with a stir bar, dissolve the crude boronic acid (1.0 equiv) in a minimal amount of a suitable solvent.[8]

  • While stirring, add diethanolamine (1.0 equiv) dropwise.[8]

  • Observe for the formation of a precipitate. The initial solid may dissolve completely before the adduct precipitates.[8]

  • Stir the resulting slurry for 15-30 minutes to ensure complete formation of the adduct.[8]

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.[8]

  • The resulting diethanolamine adduct is typically a stable, crystalline solid that can be stored or used directly in subsequent reactions.[8][15]

Protocol 2: In Situ Slow Release of Boronic Acid from a MIDA Boronate for Suzuki-Miyaura Coupling

This protocol is designed for cross-coupling reactions involving unstable boronic acids that have been protected as their MIDA esters.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • MIDA boronate (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3-7.5 equiv)

  • Degassed solvent system (e.g., 5:1 Dioxane/H₂O)

  • Reaction vessel (e.g., sealed tube or flask with condenser)

Procedure:

  • To a reaction vessel, add the aryl halide, MIDA boronate, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe. The typical concentration is between 0.07 M and 0.1 M with respect to the limiting reagent.[2]

  • Seal the vessel and place it in a preheated oil bath or heating block (e.g., 60–100 °C).[2] The temperature can be adjusted to control the rate of MIDA boronate hydrolysis.[1]

  • Stir the reaction vigorously for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.

References

preventing undesired hydrolysis of MIDA boronates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use and stability of MIDA boronates, with a focus on preventing undesired hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of undesired MIDA boronate hydrolysis?

A1: Undesired hydrolysis of MIDA boronates can be a significant issue, leading to premature release of the boronic acid and potentially impacting reaction outcomes. The primary causes stem from two distinct hydrolysis mechanisms: a fast, base-mediated pathway and a slower, neutral pathway.[1][2][3][4][5] The rate of these hydrolysis pathways is influenced by several factors including pH, water activity, and mass-transfer rates between phases.[1][2][3][4][5] Hydrolysis can occur during synthesis, purification, and cross-coupling reactions if conditions are not carefully controlled.[1][6]

Q2: How can I prevent MIDA boronate hydrolysis during my cross-coupling reaction?

A2: Preventing premature hydrolysis is crucial for the successful application of MIDA boronates, especially in iterative cross-coupling sequences. A key strategy is to use anhydrous conditions for the cross-coupling step, as MIDA boronates are stable and unreactive in the absence of water, even at elevated temperatures (up to 80 °C).[7][8] When slow release of the boronic acid is desired, carefully controlling the water content and the choice of base is critical. For instance, using K₃PO₄ in a mixed solvent system like dioxane/water can facilitate a slow, controlled release.[7][9][10]

Q3: My MIDA boronate appears to be hydrolyzing during purification. What can I do?

A3: Hydrolysis during purification, particularly during aqueous work-ups or chromatography, can lead to product loss. To mitigate this, consider the following:

  • Aqueous Work-up: When performing aqueous extractions, using solvents like ethyl acetate or dichloromethane is typical. For more polar MIDA boronates, a mixture of EtOAc:acetone or THF:Et₂O can be used.[11] It is also suggested that increasing the dielectric constant of the aqueous phase during work-ups can help avoid undesired hydrolysis in the organic phase.[1]

  • Chromatography: MIDA boronates are generally compatible with silica gel chromatography.[8][12][13][14][15] However, the choice of eluent is important. Using buffered HPLC eluents can maximize MIDA boronate stability during analysis and purification.[1]

Q4: How stable are MIDA boronates to storage?

A4: MIDA boronates are known for their exceptional benchtop stability. They are typically crystalline solids that are stable to air and moisture, making them much more robust than their corresponding boronic acids.[12][14][15] Studies have shown that while many boronic acids decompose significantly after just 15 days of benchtop storage, the corresponding MIDA boronates remain greater than 95% intact after 60 days under the same conditions.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Suzuki-Miyaura coupling Premature hydrolysis of the MIDA boronate, leading to decomposition of the unstable boronic acid.[7][10]Ensure strictly anhydrous conditions for the coupling reaction. Alternatively, for unstable boronic acids, utilize the "slow-release" method with a controlled amount of water and a suitable base like K₃PO₄.[7][9][10]
Inconsistent reaction times for MIDA deprotection For some lipophilic MIDA boronates, rapid initial hydrolysis followed by a slower rate can occur due to phase separation when using aqueous NaOH.[1]To achieve more consistent and faster deprotection for lipophilic substrates, consider using more organic-soluble hydroxide salts to maintain a homogeneous or finely emulsified reaction mixture.[1]
MIDA boronate decomposition observed during HPLC analysis The HPLC mobile phase may be promoting hydrolysis.Use buffered HPLC eluents to maintain a pH that ensures MIDA boronate stability.[1]
Difficulty in synthesizing sensitive MIDA boronates High-temperature dehydrative condensation methods may not be suitable for sensitive boronic acids.[13]Employ milder methods for MIDA boronate synthesis, such as using MIDA anhydride in anhydrous dioxane, which avoids high temperatures and acidic conditions.[13][16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling using a MIDA Boronate

This protocol is a general guideline for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl MIDA boronate and an aryl bromide.[12]

Materials:

  • Aryl MIDA boronate (1.0 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (e.g., 5 mol%)

  • SPhos (e.g., 10 mol%)

  • K₃PO₄ (e.g., 7.5 equiv)

  • Degassed Toluene

  • Degassed Water

Procedure:

  • In a reaction vessel, combine the aryl MIDA boronate, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water (e.g., in a 5:1 ratio).[9][10]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol for MIDA Boronate Deprotection (Hydrolysis)

Deprotection can be achieved under mild aqueous basic conditions to liberate the free boronic acid.

Fast Release Conditions: [1][10]

  • Reagents: 1M NaOH (aqueous) and an ethereal solvent such as THF.

  • Procedure: Treat the MIDA boronate solution in THF with aqueous NaOH at room temperature. The hydrolysis is typically complete within minutes. Vigorous agitation to create an emulsion is key for rapid hydrolysis, especially for biphasic systems.[1]

Slow Release Conditions: [7][9][10]

  • Reagents: K₃PO₄ and a dioxane/water mixture (e.g., 5:1).

  • Procedure: Heat the MIDA boronate with K₃PO₄ in the dioxane/water mixture (e.g., at 60 °C). This promotes a gradual release of the boronic acid over several hours.

Data Presentation

Table 1: Stability of Boronic Acids vs. MIDA Boronates

EntryBoronic Acid/MIDA Boronate% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
12-Furan<5>95
22-Pyrrole<5>95
32-Indole<5>95
4Vinyl<5>95
5Cyclopropyl10>95
62-Benzofuran65>95
72-Thiophene75>95
8Phenyl85>95

Data adapted from a study on the benchtop stability of various boronic acids and their corresponding MIDA boronates under air.[7][9]

Visualizations

MIDA Boronate Hydrolysis Pathways

hydrolysis_pathways cluster_fast Fast Hydrolysis cluster_slow Slow Hydrolysis MIDA_Boronate MIDA Boronate Base_Mediated Base-Mediated Pathway (e.g., aq. NaOH) MIDA_Boronate->Base_Mediated Fast (>1000x) Neutral_Pathway Neutral Pathway (e.g., aq. K3PO4) MIDA_Boronate->Neutral_Pathway Slow Boronic_Acid Boronic Acid + MIDA Rate_Limiting_Attack Rate-limiting attack of OH- at MIDA carbonyl Base_Mediated->Rate_Limiting_Attack Rate_Limiting_Attack->Boronic_Acid BN_Cleavage Rate-limiting B-N bond cleavage by (H2O)n Neutral_Pathway->BN_Cleavage BN_Cleavage->Boronic_Acid

Caption: Mechanisms of MIDA boronate hydrolysis.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

troubleshooting_workflow Start Start: Low Yield in Suzuki-Miyaura Coupling Check_Hydrolysis Suspect undesired MIDA boronate hydrolysis? Start->Check_Hydrolysis Check_Conditions Review Reaction Conditions Check_Hydrolysis->Check_Conditions Yes Other_Issues Investigate other potential issues (catalyst, etc.) Check_Hydrolysis->Other_Issues No Anhydrous Were conditions strictly anhydrous? Check_Conditions->Anhydrous Implement_Anhydrous Implement rigorous drying of reagents and solvents Anhydrous->Implement_Anhydrous No Slow_Release Was 'slow-release' protocol used? Anhydrous->Slow_Release Yes End Problem Resolved Implement_Anhydrous->End Optimize_Slow_Release Optimize water content, base, and temperature Slow_Release->Optimize_Slow_Release Yes Slow_Release->Other_Issues No Optimize_Slow_Release->End

Caption: Troubleshooting low cross-coupling yields.

References

Technical Support Center: Purification Strategies for Difficult MIDA Boronates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIDA boronate purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-methyliminodiacetic acid (MIDA) boronates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the experimental work-up and purification of MIDA boronates.

Section 1: General Purification Challenges

Q1: My MIDA boronate is impure after synthesis. What is the recommended first-line purification method?

A1: For most MIDA boronates, silica gel column chromatography is the recommended and most effective initial purification strategy. Unlike their corresponding boronic acids, MIDA boronates are generally stable towards silica gel.[1][2][3][4] Their high crystallinity also makes recrystallization or precipitation a viable option, often used after chromatographic elution.[1]

Q2: I am observing decomposition or hydrolysis of my MIDA boronate during aqueous work-up. How can I avoid this?

A2: While MIDA boronates are more robust than boronic acids, they can be sensitive to hydrolysis under certain basic conditions.[5] There are two primary hydrolysis mechanisms: a very fast, base-mediated pathway and a much slower, neutral pathway.[6][7] To prevent unwanted hydrolysis:

  • Avoid using strong aqueous bases like NaOH during work-up unless deprotection is intended.[5]

  • If a basic wash is necessary, use a milder base. MIDA boronates have shown good stability with saturated aqueous NaHCO3, provided alcoholic co-solvents are avoided.[8]

  • Perform extractions and washes quickly and at room temperature or below.

  • For highly sensitive substrates, consider a completely non-aqueous work-up followed by direct purification on silica gel.

Q3: My crude product contains unreacted MIDA or MIDA anhydride. How can these be removed?

A3: Unreacted MIDA is an insoluble precipitate that can often be removed by filtration.[9] For purification of the MIDA boronate from other soluble impurities, the "catch-and-release" chromatography strategy is highly effective. The MIDA boronate is selectively retained ("caught") on the silica gel from a non-polar solvent, allowing impurities to be washed away, and then eluted ("released") with a more polar solvent.[1][9]

Q4: My MIDA boronate product is a non-crystalline gum or oil. How can I purify it?

A4: If your MIDA boronate is not a crystalline solid, recrystallization is not an option. In this case, silica gel chromatography is the best approach. MIDA boronates exhibit a unique affinity for silica gel that is largely independent of the organic substituent attached to boron, allowing for predictable chromatographic behavior even for non-crystalline products.[1][9]

Section 2: Specific Purification Protocols

Q5: What is "catch-and-release" purification and how do I perform it?

A5: "Catch-and-release" is a specialized silica gel chromatography technique that exploits the unique binary affinity of MIDA boronates for silica.[1][9] They are strongly adsorbed (caught) from non-polar solvents like diethyl ether (Et2O) but are readily mobile (released) in more polar solvents like tetrahydrofuran (THF).[1][9] This allows for excellent separation from impurities that do not share this property. A detailed protocol is provided in the "Experimental Protocols" section below.

Q6: My lab does not have access to automated chromatography equipment. Is there a simpler, low-tech purification method?

A6: Yes. A highly effective and operationally simple method using a centrifuge has been developed.[10] This "catch-release-precipitate" protocol is performed in a column tube packed with silica gel. The crude material is loaded, impurities are washed away with a non-eluting solvent, and the MIDA boronate is then eluted using a releasing solvent. Finally, the pure product is precipitated from the eluent by adding an anti-solvent.[10] This method avoids the need for rotary evaporation or traditional column chromatography setups.[1][10] See the "Experimental Protocols" section for a detailed methodology.

Q7: My MIDA boronate appears to be decomposing on the silica gel column. What could be the cause?

A7: While uncommon, decomposition on silica can occur if the silica gel is too acidic or if the substrate is particularly sensitive. Consider the following troubleshooting steps:

  • Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), then flushing with your starting mobile phase until the eluent is neutral.

  • Use an Alternative Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.

  • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

Data Presentation

The choice of MIDA boronate synthesis method can significantly impact purity and yield, especially for sensitive substrates. Milder methods using MIDA anhydride are often superior to traditional high-temperature Dean-Stark conditions.[9][10]

Table 1: Comparison of MIDA Boronate Synthesis Yields for Sensitive Boronic Acids

Boronic Acid SubstrateYield with Dean-Stark Conditions (%)Yield with MIDA Anhydride Method (%)
2-Formylphenylboronic acid080
2-(Trifluoromethyl)phenylboronic acid2468
3,5-Bis(trifluoromethyl)phenylboronic acid081
Data sourced from ChemRxiv.[10]

Experimental Protocols

Protocol 1: General "Catch-and-Release" Silica Gel Chromatography

This protocol is designed for the purification of MIDA boronates from reaction mixtures where they are the primary boron-containing species.

  • Column Preparation: Pack a standard silica gel column with a suitable non-polar solvent, such as diethyl ether (Et2O) or ethyl acetate/hexanes mixtures.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a solvent like dichloromethane (DCM) or THF and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column. Alternatively, load the crude mixture as a concentrated solution directly onto the column.

  • Catch and Wash: Elute the column with a non-polar "wash" solvent (e.g., 100% Et2O or Et2O/methanol mixture).[1] This step removes non-polar impurities while the MIDA boronate remains strongly adsorbed ("caught") at the top of the column.[1][9] Monitor the eluent by TLC to ensure no product is being lost.

  • Release: Once all impurities have been washed through, switch the mobile phase to a more polar "release" solvent, typically 100% THF.[1][9] The MIDA boronate will now mobilize and elute from the column.

  • Isolation: Collect the fractions containing the product and remove the solvent under reduced pressure to yield the purified MIDA boronate.

Protocol 2: Centrifuge-Based "Catch-Release-Precipitate" Purification

This protocol is adapted from a simplified method for MIDA boronate synthesis and purification and is ideal for rapid, small-scale purifications without standard chromatography equipment.[10]

  • Prepare the Column: Use a disposable centrifuge tube fitted with a frit. Add a slurry of silica gel in a non-polar solvent (e.g., acetone) and centrifuge briefly to pack the silica.

  • Load (Catch): Load the crude reaction mixture directly onto the top of the silica bed. Centrifuge the tube to pass the solvent through, leaving the MIDA boronate adsorbed to the silica.

  • Wash: Add a wash solvent (e.g., acetone) to the tube and centrifuge again. This removes soluble impurities.

  • Elute (Release): Add a "release" solvent, such as 1% methanol in acetone, to the tube.[10] Centrifuge and collect the eluent, which now contains the desired MIDA boronate.

  • Precipitate: Add an anti-solvent, such as hexane, to the collected eluent.[10] This will cause the pure MIDA boronate to precipitate out of the solution.

  • Isolate: Centrifuge the tube one final time to pellet the solid product. Decant the supernatant and dry the MIDA boronate under vacuum.

Visual Guides

Purification Strategy Decision Tree

G cluster_0 Alternative Methods start Crude MIDA Boronate Product Mixture is_solid Is the crude product a crystalline solid? start->is_solid chromatography Purify via Silica Gel Chromatography is_solid->chromatography No recrystallize Attempt Recrystallization or Precipitation is_solid->recrystallize Yes catch_release Use 'Catch-and-Release' Chromatography chromatography->catch_release For difficult separations centrifuge Use Centrifuge-Based 'Catch-Release-Precipitate' chromatography->centrifuge For rapid, small- scale purification is_pure Is the product pure (by NMR, LCMS)? recrystallize->is_pure is_pure->chromatography No finish Pure MIDA Boronate is_pure->finish Yes catch_release->finish centrifuge->finish

Caption: Decision workflow for selecting a MIDA boronate purification strategy.

"Catch-and-Release" Purification Workflow

G Load Crude Mixture (MIDA Boronate + Impurities) Column_Loaded MIDA Boronate Caught on Silica Load->Column_Loaded Load onto column Wash_Solvent Wash with Et2O Column_Washed MIDA Boronate Remains on Column Wash_Solvent->Column_Washed Impurities_Out Impurities Eluted Column_Washed->Impurities_Out Impurities washed away Release_Solvent Elute with THF Column_Empty Empty Column Release_Solvent->Column_Empty Product_Out Pure MIDA Boronate Eluted Column_Empty->Product_Out Product released

Caption: The three key stages of the "catch-and-release" purification technique.

MIDA Boronate Hydrolysis Mechanisms

G cluster_fast Fast Hydrolysis cluster_slow Slow Hydrolysis MIDA_Boronate MIDA Boronate Fast_Conditions Aqueous Base (e.g., NaOH) MIDA_Boronate->Fast_Conditions Exposed to Slow_Conditions Neutral Water (No exogenous acid/base) MIDA_Boronate->Slow_Conditions Exposed to Boronic_Acid Boronic Acid + MIDA Fast_Mechanism Base-mediated attack at MIDA carbonyl carbon Fast_Conditions->Fast_Mechanism Fast_Mechanism->Boronic_Acid FAST (minutes) Slow_Mechanism Rate-limiting B-N bond cleavage by (H2O)n Slow_Conditions->Slow_Mechanism Slow_Mechanism->Boronic_Acid SLOW (hours)

Caption: The two distinct mechanisms for MIDA boronate hydrolysis.[6][7]

References

impact of solvent on MIDA boronate formation

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Solvent Effects

My initial exploration involves a deep dive into the literature. I'm prioritizing solvent-related data concerning MIDA boronate formation. I'll need to sift through a lot, but I'm looking for reaction efficiency, yields, and any unexpected side reactions. It's time to refine search parameters for maximum yield of pertinent data.

Analyzing Reaction Protocols

My current focus is transitioning from broad data gathering to protocol analysis. I'm searching for specific experimental procedures and quantitative data, paying close attention to reaction conditions and yields. I'm aiming to create a structured FAQ and a comparative data table, while also designing a visual workflow for solvent selection.

Organizing Information for Clarity

I've transitioned from broad data gathering to a structured organization phase. I'm focusing on creating an FAQ and troubleshooting guides, along with a comparative data table. Currently, I'm working to consolidate the information on solvent effects into a clear, question-and-answer format for a technical support center. I'm also developing a visually intuitive Graphviz diagram for solvent selection, while adhering to all specified diagrammatic rules. Finally, I'll compile all the elements into a single, comprehensive page.

Investigating Solvent Effects

My search has already uncovered a lot of data concerning how different solvents influence the formation and stability of MIDA boronates. I'm focusing particularly on common solvents used in this process.

Synthesizing MIDA Boronates

My focus has shifted to the actual synthesis methods. I'm seeing a range of approaches, from traditional DMSO-based Dean-Stark reactions to newer, milder routes that avoid high temperatures. I'm also exploring the use of MIDA anhydride, which can simplify the process. Quantitative data is now emerging.

Structuring Initial Findings

I've got a lot of data now! My focus is shifting to how to organize this complex information. I can definitely build out some FAQs and troubleshooting, especially concerning solvent choice. A comparison table of solvent effects seems doable too. I'll need to carefully extract and present the quantitative yield data I found. I'm also thinking a visual workflow diagram could be useful.

Technical Support Center: Managing Protodeboronation of Unstable Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the protodeboronation of unstable boronic acids during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1][2] This process is a common and significant undesired side reaction in metal-catalyzed cross-coupling reactions that utilize boronic acids, such as the Suzuki-Miyaura coupling, because it consumes the boronic acid starting material and reduces the yield of the desired product.[2][3][4]

Q2: Which types of boronic acids are most susceptible to protodeboronation?

A2: The propensity for protodeboronation is highly dependent on the structure of the boronic acid.[2] Electron-deficient arylboronic acids and particularly heteroaromatic boronic acids (e.g., 2-pyridyl, 5-thiazolyl, thiopheneboronic acids) are highly susceptible to this side reaction.[3][4][5][6] Vinyl and cyclopropyl boronic acids are also known to be unstable and can undergo protodeboronation.[7]

Q3: What are the primary factors that promote protodeboronation?

A3: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH, which is problematic as many cross-coupling reactions are performed in basic media.[3][8]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3][4][5]

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[3][5]

  • Catalyst System: The choice of palladium catalyst and ligands can influence the rate of protodeboronation. Bulky phosphine ligands, while often effective for the desired coupling, can sometimes promote this side reaction.[3][4]

  • Reaction Time: Prolonged reaction times increase the exposure of the unstable boronic acid to conditions that favor protodeboronation.[4]

Q4: How can I detect if protodeboronation is occurring in my reaction?

A4: You can identify and quantify protodeboronation by analyzing the crude reaction mixture using various analytical techniques. The primary indicator will be the presence of a byproduct corresponding to the protonated version of your boronic acid (Ar-H instead of Ar-B(OH)₂).[4] Effective methods for detection include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify the components of the reaction mixture.

  • GC-MS (Gas Chromatography-Mass Spectrometry): For volatile compounds, this method can identify the protodeboronated byproduct by its mass spectrum and retention time.[1]

  • NMR Spectroscopy (Nuclear Magnetic Resonance): To identify and quantify the protodeboronated byproduct in the reaction mixture.

Q5: Are boronic esters, such as pinacol esters, always more stable than boronic acids?

A5: It is a common assumption that converting a boronic acid to its pinacol ester (Bpin) derivative confers greater stability against protodeboronation. While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee greater stability against protodeboronation.[3] In some cases, certain boronic esters can be considerably more reactive towards protodeboronation than the corresponding boronic acid.[8][9] However, for many unstable boronic acids, conversion to a pinacol or MIDA (N-methyliminodiacetic acid) ester is a highly effective strategy to mitigate decomposition.[5][7][10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving unstable boronic acids.

Problem Potential Cause Recommended Solution(s)
Low yield of desired product and significant formation of the protodeboronated byproduct. High rate of protodeboronation of the free boronic acid.1. Use a protected form: Convert the unstable boronic acid to its pinacol or MIDA ester.[5][10] This strategy provides a slow release of the active boronic acid, keeping its concentration low and minimizing the side reaction.[2] 2. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) instead of strong bases like NaOH or KOH.[3][10] 3. Lower the reaction temperature: If possible, reducing the temperature can decrease the rate of protodeboronation relative to the desired cross-coupling reaction.[5][10]
Inconsistent reaction yields. Suboptimal catalyst system or reaction conditions.1. Choose a highly active catalyst: For challenging couplings, a more efficient catalyst can increase the rate of the desired reaction, allowing it to outcompete protodeboronation.[5] Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[10] 2. Ensure anhydrous conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can facilitate protodeboronation.[5][10]
Complete consumption of starting material but no desired product. Protodeboronation is the dominant reaction pathway.1. Switch to a more stable boronic acid surrogate: If the free boronic acid is too unstable under the reaction conditions, using a more robust derivative like a MIDA boronate is highly recommended.[3][7] 2. Re-evaluate the solvent system: The choice of solvent can influence the rate of protodeboronation.
Difficulty in purifying the product from the protodeboronated byproduct. Similar physical properties of the product and byproduct.1. Optimize the reaction to minimize byproduct formation: Proactively address protodeboronation using the strategies outlined above. 2. Employ advanced purification techniques: Consider alternative chromatographic methods or recrystallization to improve separation.

Data Presentation: Relative Stability of Boron Reagents

The choice of the boron reagent is critical for mitigating protodeboronation. The following table summarizes the qualitative stability and characteristics of common boron reagents.

Boron ReagentChemical FormulaRelative StabilityKey Characteristics
Boronic AcidR-B(OH)₂Variable (often low)Prone to protodeboronation, especially electron-deficient and heteroaromatic variants.
Pinacol EsterR-B(pin)Moderate to HighGenerally more stable than the corresponding boronic acid and often used to suppress protodeboronation.[3]
Trifluoroborate SaltR-BF₃KHighHighly stable crystalline solids that slowly release the boronic acid under reaction conditions.[3]
MIDA BoronateR-B(MIDA)Very HighExceptionally stable, air-stable solids that provide a tunable slow release of the boronic acid.[3][7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Boronic Acid Pinacol Ester

This protocol describes a general method for converting an unstable boronic acid to its more stable pinacol ester derivative.

  • Materials:

    • Unstable boronic acid (1.0 equiv)

    • Pinacol (1.1 equiv)

    • Anhydrous toluene or other suitable azeotroping solvent

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the boronic acid and pinacol.

    • Add the anhydrous solvent.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).[10]

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification. If necessary, purify by column chromatography on silica gel or recrystallization.[10]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Stabilized Boronic Acid Ester

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation.

  • Materials:

    • Aryl halide (1.0 equiv)

    • Boronic acid pinacol ester or MIDA boronate (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)

    • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

    • Degassed anhydrous solvent (e.g., dioxane, THF, toluene)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the stabilized boronic acid derivative, and the base.[5]

    • Add the palladium catalyst and ligand (if applicable).

    • Add the degassed anhydrous solvent via syringe.[5]

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.[3][10]

    • Monitor the reaction progress by TLC or LC-MS.[10]

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Visualizations

Protodeboronation_Mechanism cluster_0 Base-Catalyzed Protodeboronation BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Boronate Aryl Boronate ([ArB(OH)₃]⁻) BoronicAcid->Boronate + OH⁻ Boronate->BoronicAcid - OH⁻ Product Protodeboronated Product (Ar-H) Boronate->Product + H₂O - B(OH)₄⁻

Caption: General mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckByproduct Protodeboronated Byproduct Observed? Start->CheckByproduct OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Weaker Base - Anhydrous Solvent CheckByproduct->OptimizeConditions Yes OtherIssue Investigate Other Reaction Issues CheckByproduct->OtherIssue No ChangeCatalyst Use Highly Active Catalyst System OptimizeConditions->ChangeCatalyst UseEster Convert Boronic Acid to Pinacol or MIDA Ester ChangeCatalyst->UseEster Success Improved Yield UseEster->Success

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Enhancing Boronic Acid Stability for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common challenges associated with the stability of boronic acids in cross-coupling reactions. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic strategies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with boronic acids and their derivatives.

Problem Potential Cause Recommended Solution(s)
Low or no product yield in Suzuki-Miyaura coupling. Boronic acid decomposition: Boronic acids can be unstable and degrade under reaction conditions, especially with heat and base.[1][2]1. Use a stabilizing derivative: Convert the boronic acid to a more stable form such as a pinacol ester, MIDA boronate, or a potassium organotrifluoroborate.[3][4] 2. Employ the "slow-release" strategy: Use an air-stable MIDA boronate which slowly hydrolyzes in situ to provide a low concentration of the active boronic acid, minimizing decomposition.[2] 3. Optimize reaction conditions: Use milder bases (e.g., K₂CO₃, KF) and the lowest effective temperature to reduce degradation.[1]
Significant protodeboronation observed (replacement of C-B bond with C-H). Presence of protic sources (water) and strong base: This is a common side reaction, particularly with electron-rich, heteroaryl, or vinyl boronic acids.[1][2]1. Switch to anhydrous conditions: Minimizing water can significantly reduce protodeboronation.[1] 2. Use a milder base: Strong bases can accelerate this side reaction. Consider using KF or K₂CO₃.[1] 3. Employ boronic acid surrogates: Potassium organotrifluoroborates and MIDA boronates are generally less prone to protodeboronation.
Boronic acid appears to have decomposed during storage. Air and moisture sensitivity: Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable and can decompose on the benchtop.[2][5]1. Convert to a stable form for storage: Prepare a more stable derivative like a pinacol ester, diethanolamine (DEA) adduct, or MIDA boronate for long-term storage.[3][4][5] 2. Store under inert atmosphere: If using the free boronic acid, store it under nitrogen or argon in a desiccator.
Difficulty in purifying the boronic acid. Formation of trimeric boroxines: Boronic acids can dehydrate to form cyclic trimers (boroxines), which complicates purification and accurate weighing.[5]1. Use boronic acid surrogates: Pinacol esters and MIDA boronates are often crystalline solids that are stable to chromatography.[3][6] 2. Formation of DEA adducts: Reacting the crude boronic acid with diethanolamine can yield a crystalline, easily purifiable solid.[5]
Homocoupling of the boronic acid is a major byproduct. Presence of oxygen and/or use of a Pd(II) precatalyst: Oxygen can lead to oxidative homocoupling. Pd(II) sources can also promote this side reaction during their reduction to the active Pd(0) catalyst.[1][4]1. Thoroughly degas all solvents and reagents: Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).[1][7] 2. Use a Pd(0) source directly: Catalysts like Pd(PPh₃)₄ do not require an in situ reduction step.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of boronic acid instability in my cross-coupling reaction?

A1: The most common indicators include low to no yield of your desired product, the formation of a significant amount of protodeboronated byproduct (where the boronic acid group is replaced by a hydrogen), and the appearance of homocoupled products (a biaryl formed from two molecules of your boronic acid).[1][4] You might also observe the formation of a black precipitate (palladium black), which can indicate catalyst decomposition, often linked to issues with reagent stability.[7]

Q2: When should I choose a boronic acid versus a boronate ester (e.g., pinacol ester)?

A2: This choice involves a trade-off between reactivity and stability.[3]

  • Boronic acids are generally more reactive and can lead to faster reaction times. However, they are less stable and prone to decomposition.[3]

  • Boronate esters , like pinacol esters (Bpin), are significantly more stable, often crystalline, and easier to handle and purify.[3][8] They are ideal for multi-step syntheses. The trade-off is typically a slower reaction rate, as the ester may need to hydrolyze in situ to the more reactive boronic acid.[3]

Q3: What is the "slow-release" strategy and when is it most useful?

A3: The "slow-release" strategy involves using a highly stable boronic acid surrogate, most notably an N-methyliminodiacetic acid (MIDA) boronate, that slowly hydrolyzes under the reaction conditions to release the free boronic acid.[2] This maintains a very low concentration of the unstable boronic acid at any given time, which minimizes side reactions like protodeboronation and decomposition. This approach is particularly crucial for notoriously unstable boronic acids such as 2-pyridyl, other electron-rich heterocycles, vinyl, and cyclopropyl boronic acids, especially when coupling them with less reactive electrophiles like aryl chlorides.[2]

Q4: Are potassium organotrifluoroborates a good alternative to boronic acids?

A4: Yes, potassium organotrifluoroborates (R-BF₃K) are excellent, bench-stable surrogates for boronic acids. They are crystalline, monomeric solids that can be stored indefinitely. A key advantage is their reduced susceptibility to protodeboronation compared to the corresponding boronic acids or esters. They are highly versatile and can be used in a wide range of cross-coupling reactions.[9][10]

Q5: How can I easily handle and purify a boronic acid that is proving to be unstable?

A5: A simple and effective method is to convert the crude boronic acid into a diethanolamine (DEA) adduct.[5] This is often a straightforward procedure where stirring the boronic acid with diethanolamine in a solvent like dichloromethane at room temperature results in the precipitation of a stable, crystalline solid that can be easily isolated by filtration.[5][11] These adducts can often be used directly in the Suzuki-Miyaura coupling.[1]

Quantitative Data Summary

The following tables provide a summary of comparative data for different boronic acid stabilization strategies.

Table 1: Comparison of Boronic Acid Derivatives in Suzuki-Miyaura Coupling

Boron ReagentStabilityReactivityKey AdvantagesCommon Issues
Boronic Acid Low to Moderate[3]High[3]High atom economy, often commercially available.[4]Prone to protodeboronation, oxidation, and boroxine formation.[2][3]
Pinacol Boronate Ester (Bpin) High[3]Moderate[3]Crystalline, stable to chromatography and long-term storage.[3][8]Slower reaction rates, pinacol byproduct can sometimes inhibit catalyst.[3][5]
MIDA Boronate Very High[2]Low (requires deprotection)Enables "slow-release" for unstable boronic acids; stable to chromatography and many reaction conditions.[2][6]Requires specific conditions for in situ deprotection/hydrolysis.
Potassium Organotrifluoroborate (R-BF₃K) Very HighHigh (after activation)Bench-stable crystalline solids; less prone to protodeboronation.Requires specific conditions (base, solvent) for efficient hydrolysis/transmetalation.[9]
Diethanolamine (DEA) Adduct High[5]Moderate (requires dissociation)Easily prepared, crystalline solids that are simple to purify.[5][11]May require protic solvents or specific conditions to release the active boronic acid.[1]

Table 2: Representative Yields in Suzuki-Miyaura Coupling

Boronic Acid DerivativeCoupling PartnerProductYield (%)Reference
Phenylboronic Acid4-Bromoacetophenone4-Acetylbiphenyl~95[3]
Phenylboronic Acid Pinacol Ester4-Bromoacetophenone4-Acetylbiphenyl~85[3]
2-Thiopheneboronic Acid4-Chlorotoluene2-(p-tolyl)thiophene14[2]
2-Thiophene-MIDA boronate4-Chlorotoluene2-(p-tolyl)thiophene96[2]
Potassium vinyltrifluoroborate4-Bromoacetophenone4-Vinylacetophenone86[9]

Experimental Protocols

Protocol 1: Preparation of a Diethanolamine (DEA) Boronate Adduct

This protocol describes a general method for stabilizing a boronic acid as a crystalline DEA adduct, which facilitates purification and storage.[1][5]

Materials:

  • Boronic acid (1.0 equiv)

  • Diethanolamine (1.0 - 1.1 equiv)

  • Dichloromethane (DCM) or Diethyl ether

  • Stir bar and vial/flask

  • Filtration apparatus

Procedure:

  • In a vial equipped with a stir bar, dissolve the boronic acid in a minimal amount of dichloromethane.

  • While stirring at room temperature, add diethanolamine dropwise via pipette.

  • A white precipitate will typically form within minutes. The initial solid may dissolve completely before the adduct precipitates.[1]

  • Continue stirring the resulting slurry for 15-30 minutes to ensure complete formation of the adduct.[1][12]

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (e.g., DCM or ether) and dry under vacuum.

  • The resulting crystalline DEA adduct is bench-stable and can be used directly in cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling using the MIDA Boronate "Slow-Release" Strategy

This protocol is adapted for coupling unstable boronic acids (as MIDA boronates) with challenging aryl chlorides.[2]

Materials:

  • Aryl or heteroaryl chloride (1.0 equiv)

  • MIDA boronate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

  • SPhos (10 mol %)

  • Potassium phosphate (K₃PO₄), finely powdered (7.5 equiv)

  • 1,4-Dioxane and Water (5:1 v/v), degassed

  • Reaction vial with stir bar and septum

Procedure:

  • To an oven-dried reaction vial containing a stir bar, add the aryl chloride, MIDA boronate, and finely powdered K₃PO₄.

  • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Under the inert atmosphere, add the Pd(OAc)₂ and SPhos.

  • Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.07 M with respect to the aryl chloride.

  • Place the sealed vial in a preheated oil bath at 60 °C.

  • Stir the reaction vigorously for the required time (typically 6-24 hours). Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates

This protocol provides general conditions for coupling potassium organotrifluoroborates with aryl bromides.[9]

Materials:

  • Aryl bromide (1.0 equiv)

  • Potassium organotrifluoroborate (1.0 equiv)

  • Palladium(II) chloride (PdCl₂) (2 mol %)

  • Triphenylphosphine (PPh₃) (6 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v), degassed

  • Reaction flask with stir bar and condenser

Procedure:

  • To a reaction flask equipped with a stir bar and condenser, add the aryl bromide, potassium organotrifluoroborate, Cs₂CO₃, PdCl₂, and PPh₃.

  • Purge the flask with an inert gas (argon or nitrogen).

  • Add the degassed THF/water solvent mixture via syringe.

  • Heat the reaction mixture to reflux (or a desired temperature, e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Boronic_Acid_Decomposition_Pathways BA Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation BA->Protodeboronation + H₂O, Base Oxidation Oxidation BA->Oxidation + O₂ / Oxidant Boroxine Boroxine BA->Boroxine - H₂O Product_Proto Arene/Alkane (R-H) Product_Ox Alcohol/Phenol (R-OH) Product_Boroxine Cyclic Trimer ((RBO)₃) Protodeboronation->Product_Proto Oxidation->Product_Ox Boroxine->Product_Boroxine

Stabilization_Workflow cluster_start Starting Material cluster_stabilization Stabilization Strategy cluster_products Stable Surrogates cluster_reaction Application Unstable_BA Unstable Boronic Acid (R-B(OH)₂) Protect Protection / Derivatization Unstable_BA->Protect Bpin Pinacol Ester (Bpin) Protect->Bpin MIDA MIDA Boronate Protect->MIDA BF3K Trifluoroborate (R-BF₃K) Protect->BF3K DEA DEA Adduct Protect->DEA Coupling Cross-Coupling Reaction Bpin->Coupling MIDA->Coupling Slow Release BF3K->Coupling DEA->Coupling

Slow_Release_Concept cluster_reaction Reaction Environment MIDA Air-Stable MIDA Boronate Hydrolysis Slow Hydrolysis (e.g., aq. K₃PO₄) MIDA->Hydrolysis BA_Low Low Concentration of Unstable Boronic Acid Hydrolysis->BA_Low Coupling Suzuki-Miyaura Cross-Coupling BA_Low->Coupling Decomposition Decomposition (Minimized) BA_Low->Decomposition k(decomp) Product Desired Product Coupling->Product k(coupling) >> k(decomp)

References

Technical Support Center: Reactions Involving 4-Methylmorpholine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylmorpholine-2,6-dione, also known as MIDA anhydride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (also known as MIDA anhydride) is a heterocyclic compound. It serves as a pre-dried form of N-methyliminodiacetic acid (MIDA) and is particularly useful as both a reagent and an in-situ desiccant in the synthesis of MIDA boronates from boronic acids.[1][2][3] This application is valuable in organic synthesis, particularly for protecting boronic acids to make them stable for storage and compatible with a wider range of reaction conditions.[4][5]

Q2: What are the most common impurities encountered when using this compound in a reaction?

The most common impurity generated during reactions with this compound is N-methyliminodiacetic acid (MIDA). This occurs because MIDA anhydride reacts with any water present in the reaction mixture, hydrolyzing back to the diacid.[1] Other potential impurities can include unreacted starting materials (e.g., the boronic acid) or residual solvents from the workup.

Q3: How can I minimize the formation of N-methyliminodiacetic acid (MIDA) as a byproduct?

To minimize the formation of MIDA, it is crucial to use anhydrous reaction conditions. This includes using dry solvents and ensuring that the starting materials are as dry as possible. Since this compound itself acts as a desiccant, using it in excess can help to consume trace amounts of water.[1]

Q4: My starting boronic acid is sensitive and decomposes under harsh conditions. Is this compound a suitable reagent?

Yes, this compound is ideal for reactions with sensitive boronic acids. Traditional methods for forming MIDA boronates often require harsh dehydrating conditions, such as Dean-Stark reflux, which can decompose sensitive substrates. The use of MIDA anhydride allows for much milder reaction conditions, often just gentle heating, which preserves the integrity of sensitive functional groups.[1][2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield for my MIDA boronate synthesis. What could be the problem?

A: Low yield can be attributed to several factors. Consider the following troubleshooting steps:

  • Insufficient Reagent: Ensure you are using a sufficient excess of this compound. A 2 to 3-fold excess is often recommended to drive the reaction to completion and act as an internal desiccant.[1]

  • Reaction Time and Temperature: While the reaction is mild, it may require sufficient time and temperature. For instance, reactions in dioxane are often heated to 70°C for 24 hours.[1] If you are running the reaction at room temperature, it may require a significantly longer time (e.g., 48 hours).[1]

  • Solvent Choice: The choice of solvent can impact the reaction. Polar aprotic solvents such as dioxane, DMSO, DMF, MeCN, and THF have been shown to be effective.[1] Dioxane is often a good choice as the byproduct MIDA is insoluble in it, which can help drive the equilibrium towards the product.[1]

  • Moisture: Although MIDA anhydride is a desiccant, excessive water in your starting materials or solvent can consume the reagent and inhibit the reaction. Ensure your boronic acid and solvent are reasonably dry.

Issue 2: Product Contamination and Purification Challenges

Q: My final product is contaminated with a white, insoluble solid. How do I identify and remove it?

A: The white, insoluble solid is most likely N-methyliminodiacetic acid (MIDA), the hydrolysis product of MIDA anhydride.[1]

  • Identification: MIDA is generally insoluble in common organic solvents like dioxane, acetone, and ethyl acetate. You can confirm its identity by isolating the solid and obtaining an NMR spectrum, if necessary.

  • Removal:

    • Filtration: If the reaction was performed in a solvent where MIDA is insoluble (like dioxane), the byproduct can be removed by simple filtration of the reaction mixture.

    • Aqueous Workup: During an aqueous workup, MIDA will be present. A standard extraction with a solvent like ethyl acetate should separate the desired MIDA boronate (which will be in the organic phase) from the more polar MIDA, though some MIDA may remain.

    • "Catch-and-Release" Chromatography: For more stubborn purifications, a centrifuge-based silica gel purification can be effective. The crude mixture is loaded onto a silica column, and a non-polar solvent is used to wash away impurities. The desired MIDA boronate is then eluted with a more polar solvent.[1]

Quantitative Data on Solvent Effects for MIDA Boronate Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Dioxane7024>95
DioxaneRoom Temp4866
DMSO702493
DMF702491
MeCN702488
THF702485

Data adapted from a study on the synthesis of a specific MIDA boronate, illustrating the general effectiveness of various solvents.[1]

Experimental Protocols

Protocol 1: General Procedure for MIDA Boronate Synthesis using this compound
  • To a clean, dry vial, add the boronic acid.

  • Add 3 equivalents of this compound.

  • Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M with respect to the boronic acid.

  • Seal the vial and heat the mixture at 70°C for 24 hours. A white precipitate of MIDA will form.[1]

  • Cool the reaction mixture to room temperature.

  • Add acetone and transfer the mixture to a separatory funnel.

  • Perform an aqueous workup by washing with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude MIDA boronate.

  • Purify the crude product by precipitation or chromatography as needed.

Protocol 2: Centrifuge-Based "Catch-and-Release" Purification
  • Column Preparation: Pre-pack a disposable centrifuge column with silica gel in a non-polar solvent system (e.g., 1:1 hexane/diethyl ether).

  • Loading ("Catch"): Dissolve the crude reaction mixture in a minimal amount of the reaction solvent and load it onto the column.

  • Washing: Centrifuge the column to pass the solvent and soluble impurities through, leaving the MIDA boronate adsorbed on the silica. Wash the silica with additional non-polar solvent to remove any remaining non-polar impurities.

  • Elution ("Release"): Add a more polar solvent (e.g., 1% methanol in acetone) to the column.[1] Centrifuge to elute the desired MIDA boronate.

  • Precipitation: Dilute the eluent with a non-polar solvent like hexane to precipitate the pure MIDA boronate.[1]

  • Collect the precipitate by filtration and dry under vacuum.

Visual Guides

experimental_workflow cluster_reaction Reaction Step cluster_workup Workup & Purification reagents Boronic Acid + This compound reaction Heat in Dioxane (70°C, 24h) reagents->reaction filtration Cool & Filter (Remove MIDA byproduct) reaction->filtration extraction Aqueous Extraction (EtOAc/Water) filtration->extraction drying Dry & Concentrate extraction->drying purification Final Purification (Precipitation/Chromatography) drying->purification final_product final_product purification->final_product Pure MIDA Boronate

Caption: Workflow for MIDA boronate synthesis and purification.

troubleshooting_logic start Low Product Yield? check_reagents Used 3 eq. of MIDA anhydride? start->check_reagents Yes check_conditions Heated at 70°C for 24h? check_reagents->check_conditions Yes increase_reagent Increase MIDA anhydride to 3 eq. check_reagents->increase_reagent No check_solvent Used anhydrous polar aprotic solvent? check_conditions->check_solvent Yes increase_time_temp Increase reaction time or temperature. check_conditions->increase_time_temp No change_solvent Ensure solvent is dry and appropriate. check_solvent->change_solvent No success Yield Improved check_solvent->success Yes increase_reagent->start Retry increase_time_temp->start Retry change_solvent->start Retry

Caption: Troubleshooting logic for low yield in MIDA boronate synthesis.

References

MIDA Boronate Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MIDA (N-methyliminodiacetic acid) boronates, with a specific focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: How stable are MIDA boronates at room temperature?

MIDA boronates are generally considered exceptionally stable compounds. They are widely described as being "indefinitely bench-top stable under air" and are compatible with standard purification techniques like silica gel chromatography.[1][2][3][4][5] Quantitative studies have shown that a range of aryl, heteroaryl, and vinyl MIDA boronates remained over 95% intact after being stored on a laboratory bench under air for at least 60 days.[1] This high stability makes them superior surrogates for many notoriously unstable boronic acids.[1]

Q2: What is the effect of elevated temperatures on the stability of solid MIDA boronates?

In their solid state and under anhydrous conditions, MIDA boronates exhibit remarkable thermal stability. They are generally unreactive in anhydrous cross-coupling conditions at temperatures up to 80 °C.[1][2] Some studies have even demonstrated their stability at temperatures of 100 °C and higher, with some 2-heterocyclic MIDA boronates showing stability in solution at temperatures from 100 °C to 175 °C.[6] NMR studies have confirmed that the protective tridentate chelation of the MIDA ligand to the boron atom remains intact at temperatures up to at least 100 °C.[7]

Q3: Under what conditions do MIDA boronates become unstable or decompose?

The stability of MIDA boronates is primarily compromised in the presence of aqueous bases, which leads to hydrolysis (deprotection) and the release of the corresponding boronic acid. The rate of this hydrolysis is dependent on the base strength, water concentration, and temperature.[8][9][10] While generally stable to a wide array of synthetic reagents, they have shown incompatibility with certain strong reducing agents like LiAlH₄ and DIBAL, as well as hard nucleophiles such as TBAF and various metal alkoxides.[11]

Q4: How does temperature influence the rate of MIDA boronate hydrolysis (deprotection)?

Temperature is a critical factor in controlling the rate of MIDA boronate deprotection, particularly for "slow-release" applications.

  • Fast Deprotection: Rapid hydrolysis can be achieved in minutes at room temperature (e.g., 23 °C) using a strong aqueous base like 1M NaOH.[8][9][10]

  • Slow-Release Deprotection: For a more controlled release of the boronic acid, a milder base such as aqueous potassium phosphate (K₃PO₄) is used. The rate of this release is highly dependent on temperature. For instance, in a dioxane/water mixture with K₃PO₄, the hydrolysis time can be modulated from approximately 24 hours at 23 °C to just 30 minutes at 100 °C.[9][10]

Troubleshooting Guide

Issue 1: My MIDA boronate is decomposing during a high-temperature Suzuki-Miyaura coupling reaction.

  • Probable Cause: Unintentional hydrolysis due to the combination of high temperature and the presence of a base and trace water. Iterative cross-couplings that require prolonged reaction times at elevated temperatures can suffer from undesired MIDA boronate hydrolysis, leading to lower yields.[8]

  • Solution:

    • Ensure Anhydrous Conditions: If the MIDA boronate is intended to remain protected during the reaction, ensure all reagents and solvents are rigorously dried. The stability of MIDA boronates is significantly higher under anhydrous conditions.

    • Optimize Temperature and Reaction Time: If possible, lower the reaction temperature or shorten the reaction time to minimize the extent of undesired hydrolysis.

    • Controlled Slow Release: If the goal is to use the MIDA boronate as a slow-release source of the boronic acid, the temperature can be used to tune the release rate. For couplings with thermally sensitive substrates, a lower temperature (e.g., 60 °C) over a longer period may be preferable to a higher temperature (e.g., 100 °C) for a shorter time.[9][10]

Issue 2: The deprotection of my MIDA boronate is incomplete or stalls.

  • Probable Cause: Insufficient base, inadequate water content, or poor mass transfer between phases can lead to incomplete hydrolysis. This can be particularly noticeable with highly lipophilic MIDA boronates, which may cause phase separation and slow down the reaction.[8][12]

  • Solution:

    • Vigorous Stirring: Ensure vigorous agitation of the reaction mixture to maintain a good emulsion, especially when using biphasic systems (e.g., THF/aqueous NaOH). This improves mass transfer between the organic and aqueous phases.[12]

    • Optimize Base and Solvent: For fast deprotection, ensure a sufficient excess of aqueous NaOH is used. For slow release, ensure the correct concentration of K₃PO₄ and the appropriate solvent/water ratio are employed.

    • Increase Temperature: As demonstrated in slow-release protocols, increasing the temperature will significantly accelerate the rate of hydrolysis.[9][10]

Data Summary

The following tables summarize the stability and hydrolysis conditions for MIDA boronates at different temperatures as described in the literature.

Table 1: Thermal Stability of MIDA Boronates

ConditionTemperatureStability OutcomeReference(s)
Solid, Benchtop StorageRoom Temperature>95% stable for ≥60 days under air[1]
Anhydrous Cross-CouplingUp to 80 °CGenerally unreactive and stable[1][2]
Anhydrous ConditionsUp to 100 °CTridentate chelation remains intact[7]
2-Heterocyclic MIDA boronates in solution100 °C to 175 °CCan be stable under specific conditions[6]

Table 2: Temperature Effect on MIDA Boronate Hydrolysis (Deprotection)

BaseSolvent SystemTemperatureTime for Complete HydrolysisReference(s)
1M NaOH (aq)THF23 °C< 10 minutes[9][10]
K₃PO₄ (aq)5:1 Dioxane/H₂O23 °C~24 hours[9][10]
K₃PO₄ (aq)5:1 Dioxane/H₂O60 °C~3 hours[9][10]
K₃PO₄ (aq)5:1 Dioxane/H₂O100 °C~30 minutes[9][10]

Experimental Protocols

Protocol 1: Standard "Fast" Deprotection of MIDA Boronates

This protocol is suitable for the rapid generation of a boronic acid from its MIDA-protected form for subsequent reaction.

  • Dissolve the MIDA boronate in a suitable organic solvent (e.g., Tetrahydrofuran - THF).

  • At room temperature (23 °C), add an aqueous solution of 1M Sodium Hydroxide (NaOH).

  • Stir the biphasic mixture vigorously for approximately 10 minutes.

  • The MIDA boronate will be hydrolyzed, releasing the free boronic acid into the reaction mixture, ready for the next synthetic step.

(Based on procedures described in references[9][10])

Protocol 2: "Slow-Release" Cross-Coupling using MIDA Boronates

This protocol is designed for Suzuki-Miyaura coupling reactions involving unstable boronic acids, where a slow, controlled release is beneficial.

  • To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol %), SPhos (10 mol %), and Potassium Phosphate (K₃PO₄, 7.5 equiv).

  • Add a 5:1 mixture of dioxane and water to achieve a final concentration of 0.07 M with respect to the halide.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C for ~6 hours or 100 °C for shorter times) with stirring. The temperature controls the rate of MIDA boronate hydrolysis and subsequent cross-coupling.

  • Upon completion, cool the reaction to room temperature and proceed with standard workup and purification.

(Based on procedures described in references[9][10])

Visualizations

MIDA_Stability_Workflow start MIDA Boronate conditions Experimental Conditions start->conditions anhydrous Anhydrous (No Water) conditions->anhydrous  Low Water Content aqueous Aqueous Base (H₂O + Base) conditions->aqueous  Sufficient Water temp_anhydrous Temperature anhydrous->temp_anhydrous temp_aqueous Temperature aqueous->temp_aqueous stable Stable MIDA Boronate (Protected) temp_anhydrous->stable ≤ 80-100 °C hydrolysis Hydrolysis (Deprotection) temp_aqueous->hydrolysis Room Temp to 100 °C (Rate Increases with Temp) boronic_acid Free Boronic Acid hydrolysis->boronic_acid

Caption: Logical workflow of MIDA boronate stability.

This diagram illustrates how experimental conditions, particularly the presence of water and temperature, dictate whether a MIDA boronate remains stable or undergoes hydrolysis to release the free boronic acid.

References

overcoming challenges in scaling up MIDA boronate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIDA (N-methyliminodiacetic acid) boronate synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of these versatile chemical building blocks. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols for a successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What makes MIDA boronates so stable compared to boronic acids?

A1: The stability of MIDA boronates stems from the chelation of the boron atom by the trivalent N-methyliminodiacetic acid (MIDA) ligand. This coordination saturates the Lewis acidic p-orbital of the boron, rehybridizing it from sp2 to sp3.[1] This structural change protects the boron from many common chemical transformations and reactions that would otherwise decompose a free boronic acid, such as protodeboronation, oxidation, and polymerization.[2][3] As a result, MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage.[4][5]

Q2: What are the main advantages of using MIDA boronates in multi-step synthesis?

A2: The primary advantages include:

  • Enhanced Stability: They are exceptionally stable under a wide range of reaction conditions, including anhydrous cross-coupling, even at elevated temperatures (up to 80°C).[1][6]

  • Chromatographic Compatibility: Unlike many boronic acids and trifluoroborate salts, MIDA boronates are universally compatible with silica gel chromatography, which simplifies purification and reaction monitoring.[2][4]

  • Controlled Deprotection: The MIDA protecting group can be easily and cleanly removed under mild aqueous basic conditions to release the free boronic acid when needed.[1][7]

  • Solid Handling: Their crystalline nature makes them easier to handle, weigh, and store compared to boronic acids, which can form waxy, oligomeric boroxines.[8]

Q3: Which synthetic method should I choose for preparing my MIDA boronate?

A3: The choice of method depends largely on the sensitivity of your boronic acid.

  • Dean-Stark Condensation: This traditional method involves heating the boronic acid with MIDA diacid at high temperatures (e.g., in DMSO or DMF) to remove water. It is effective for simple, robust aryl and alkyl boronic acids.[4][9] However, the high temperature and acidic conditions can be incompatible with more sensitive or functionalized boronic acids.[2][7]

  • MIDA Anhydride Method: This is a milder and more recent procedure that uses pre-dried MIDA anhydride. It acts as both the MIDA source and an in-situ desiccant, allowing the reaction to proceed under much milder conditions (e.g., heating in anhydrous dioxane).[7][10][11] This method is ideal for sensitive boronic acids, including many heterocyclic substrates.[2]

Q4: Under what conditions do MIDA boronates deprotect?

A4: MIDA boronates are stable to anhydrous cross-coupling conditions but are readily hydrolyzed by mild aqueous base.[4] Two distinct hydrolysis mechanisms exist: a very fast, base-mediated pathway (e.g., 1M NaOH in THF/water) and a much slower, neutral pathway that involves a water cluster cleaving the B-N bond.[12] This allows for controlled "slow-release" of the boronic acid for cross-coupling by using bases like aqueous K₃PO₄, or rapid deprotection when desired.[12][13] They are generally incompatible with hard nucleophiles like LiAlH₄, DIBAL, and TBAF.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield (Dean-Stark Method) 1. Sensitive Substrate: The high temperature and acidic conditions may be degrading your boronic acid.[7][14] 2. Incomplete Water Removal: The reaction is an equilibrium, and residual water will prevent it from going to completion.1. Switch to the milder MIDA anhydride method.[7] 2. Ensure your Dean-Stark apparatus is functioning correctly and the solvent is truly anhydrous.
Low Yield (MIDA Anhydride Method) 1. Reagent Quality: The MIDA anhydride may have absorbed moisture. 2. Solvent Not Anhydrous: Residual water in the reaction solvent (e.g., dioxane) can inhibit the reaction.1. Use freshly prepared or properly stored MIDA anhydride. 2. Use rigorously dried, anhydrous solvent for the reaction.
Incomplete Reaction 1. Insufficient Reaction Time/Temp: The reaction may be sluggish for sterically hindered or electronically deactivated substrates. 2. Stoichiometry: Inaccurate weighing of reagents, especially on a large scale.1. Increase reaction time or temperature moderately. For microwave synthesis, a 10-minute hold at 160°C is often sufficient.[9] 2. Carefully verify the mass and molar equivalents of the boronic acid and MIDA/MIDA anhydride.
Product is an Oil or Difficult to Crystallize 1. Impurities Present: Residual solvent (e.g., DMF, DMSO) or byproducts are preventing crystallization. 2. Inherent Properties: While most MIDA boronates are crystalline, some may be more challenging.1. Ensure complete removal of high-boiling solvents under high vacuum.[9] Attempt purification by column chromatography. 2. For crystallization, dissolve the crude product in a minimum of acetone and slowly add Et₂O until cloudy.[4]
Difficulty with Chromatographic Purification 1. Streaking/Tailing on Column: Some boronic esters are known to streak on silica gel.[15] 2. Decomposition on Silica: While generally stable, very sensitive MIDA boronates might show some decomposition with prolonged exposure to silica, especially if the silica is acidic or wet.1. Use a shorter silica gel column.[15] Consider a ternary eluent system (e.g., hexanes/EtOAc with up to 10% methanol) for better separation of similarly polar compounds.[4] 2. Neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use alumina. Perform the chromatography quickly.
Unintended Deprotection During Workup/Reaction 1. Aqueous Base: Exposure to aqueous bases like NaHCO₃ during workup can cause hydrolysis, especially in the presence of alcohol co-solvents.[4][12] 2. Strong Nucleophiles: Reagents like LiAlH₄ or TBAF will cleave the MIDA group.[6]1. Avoid basic aqueous extractions if possible. If necessary, perform them quickly and without alcohol co-solvents. Saturated aqueous NaHCO₃ is tolerated in the absence of alcohols.[4] 2. Ensure your reaction conditions for subsequent steps are compatible with the MIDA boronate's stability profile.

Experimental Protocols

Protocol 1: MIDA Boronate Synthesis via MIDA Anhydride (General Procedure for Sensitive Substrates)

This protocol is adapted from the mild synthesis method which is suitable for a wide range of boronic acids.[2][7]

  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the boronic acid (1.0 eq).

  • Reagent Addition: Add MIDA anhydride (1.0-1.2 eq) to the vessel.

  • Solvent Addition: Add anhydrous dioxane (or another suitable anhydrous solvent like THF) to form a suspension (typically 0.1-0.5 M concentration).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble material.

    • Concentrate the filtrate under reduced pressure.

    • The crude MIDA boronate can be purified by either silica gel column chromatography or crystallization (e.g., from acetone/ether).[4]

Protocol 2: MIDA Boronate Synthesis via Dean-Stark Condensation (For Robust Substrates)

This protocol is suitable for scaling up the synthesis of simple, stable MIDA boronates.[4][9]

  • Preparation: To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add the boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as anhydrous DMF or DMSO to achieve a concentration of approximately 0.5-1.0 M.

  • Reaction: Heat the mixture to reflux (typically 120-160 °C) and monitor the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under high vacuum. Note: DMF and DMSO require high temperatures for removal.

    • The resulting crude solid or oil can be purified by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of General Synthesis Methods

ParameterDean-Stark CondensationMIDA Anhydride Method
MIDA Reagent N-methyliminodiacetic acidMIDA anhydride
Typical Temperature 120 - 160 °C80 - 100 °C
Reaction Conditions High temperature, acidicMild temperature, neutral
Byproduct Water (removed physically)None (anhydride acts as desiccant)
Substrate Scope Good for simple, robust boronic acidsExcellent for sensitive and complex boronic acids[7]
Key Advantage Uses inexpensive starting materialsBroader substrate scope, milder conditions[10]
Key Disadvantage Harsh conditions limit scope[2]MIDA anhydride is more expensive/requires preparation

Visualizations

A critical decision in any synthesis is the choice of methodology based on the substrate's properties, followed by a logical purification workflow.

MIDA_Synthesis_Workflow cluster_start Start: Boronic Acid Substrate cluster_decision Method Selection cluster_methods Synthesis cluster_purification Purification Strategy Start Boronic Acid Decision Is the boronic acid sensitive to heat or acid? Start->Decision DeanStark Dean-Stark Condensation (High Temp, MIDA Diacid) Decision->DeanStark No Anhydride MIDA Anhydride Method (Mild Temp) Decision->Anhydride Yes Crude Crude MIDA Boronate DeanStark->Crude Anhydride->Crude PurifyDecision Is crude product >95% pure? Crude->PurifyDecision Crystallize Crystallization PurifyDecision->Crystallize No, High Yield Chromatography Silica Gel Chromatography PurifyDecision->Chromatography No, Complex Mixture Final Pure MIDA Boronate PurifyDecision->Final Yes Crystallize->Final Chromatography->Final

Caption: Decision workflow for MIDA boronate synthesis and purification.

References

Validation & Comparative

A Comparative Guide to Boronic Acid Protecting Groups: 4-Methylmorpholine-2,6-dione (MIDA Anhydride) vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a boronic acid protecting group is paramount for the successful execution of complex synthetic strategies. This guide provides an objective comparison of 4-Methylmorpholine-2,6-dione, the precursor to the highly lauded N-methyliminodiacetic acid (MIDA) boronate esters, against other commonly employed boronic acid protecting groups. Experimental data and detailed protocols are provided to support informed decision-making in your research endeavors.

Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability, including tendencies toward protodeboronation, oxidation, and the formation of boroxine anhydrides, can compromise reaction efficiency and reproducibility.[1][2] Protection of the boronic acid moiety is a widely adopted strategy to mitigate these issues, enabling their use in multi-step syntheses and the isolation and purification of complex molecules.[2][3]

This guide focuses on the performance of MIDA boronates, generated from this compound, in comparison to other prevalent protecting groups such as pinacol esters, organotrifluoroborates, and 1,8-diaminonaphthalene (DAN) amides.

The Concept of Boronic Acid Protection

The fundamental principle of boronic acid protection involves the reversible conversion of the reactive, trigonal planar boronic acid to a more stable, tetracoordinate boronate ester or adduct. This strategy enhances stability towards various reaction conditions, purification techniques like silica gel chromatography, and prolonged storage. The protecting group can be subsequently removed under specific conditions to liberate the free boronic acid for further transformations.

Boronic_Acid_Protection cluster_0 Boronic_Acid R-B(OH)₂ (Unstable) Protection Protection (+ PG-H₂) Boronic_Acid->Protection Protected_Boronic_Acid R-B(PG)₂ (Stable) Deprotection Deprotection Protected_Boronic_Acid->Deprotection Protection->Protected_Boronic_Acid Deprotection->Boronic_Acid

Caption: General workflow of boronic acid protection and deprotection.

Comparative Analysis of Boronic Acid Protecting Groups

The choice of a protecting group is dictated by its stability under a range of chemical conditions and the ease and orthogonality of its removal. The following table summarizes the key performance characteristics of MIDA boronates versus other common protecting groups.

Protecting Group Precursor/Protecting GroupStability ProfileProtection ConditionsDeprotection ConditionsKey AdvantagesKey Disadvantages
This compound (MIDA Anhydride) Excellent stability to air, moisture, and silica gel chromatography. Stable under anhydrous cross-coupling conditions.[4]Boronic acid, this compound, dioxane, heat.[5][6]Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature for fast deprotection. Aqueous K₃PO₄ for slow release.Exceptional stability, slow-release capability for unstable boronic acids, enables iterative cross-coupling.[7][8]Preparation can be more laborious than for simple esters.[2]
Pinacol Good stability, suitable for column chromatography.[2] Prone to hydrolysis under acidic or basic conditions.[9]Boronic acid, pinacol, anhydrous solvent (e.g., diethyl ether) with a dehydrating agent (e.g., MgSO₄).[10]Acidic hydrolysis (often requires heating),[2] oxidative cleavage (NaIO₄),[11] or transesterification.[12]Readily available and inexpensive. The resulting pinacol boronate can often be used directly in cross-coupling reactions.[2]Deprotection can require harsh conditions that may not be compatible with sensitive functional groups.[11][12]
Potassium Hydrogen Difluoride (KHF₂) High crystallinity and stability to oxidation.[2] Generally stable solids.Boronic acid or boronate ester with aqueous KHF₂.Requires hydrolysis (e.g., with silica gel or under acidic conditions) to the boronic acid prior to cross-coupling.[12]Crystalline, easy to handle solids.[4]Not directly usable in cross-coupling; requires a separate deprotection step.[2]
1,8-Diaminonaphthalene (DAN) Very high stability across a wide range of conditions due to N-B coordination.[2]Boronic acid and 1,8-diaminonaphthalene with heating.Acidic hydrolysis.[2]Extremely robust, suitable for harsh reaction conditions.Deprotection requires acidic conditions.

Experimental Protocols

Detailed methodologies for the protection and deprotection of boronic acids using MIDA anhydride and other common reagents are provided below.

MIDA Boronate Formation using this compound

This protocol is adapted from Organic Syntheses.[5][6]

Protection:

  • To a round-bottomed flask charged with the boronic acid (1.0 equiv) and this compound (MIDA anhydride) (3.0 equiv) is added anhydrous dioxane.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is heated to 80-100 °C and stirred for 1-3 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel column chromatography.

Deprotection (Fast):

  • The MIDA boronate is dissolved in a suitable organic solvent (e.g., THF).

  • An aqueous solution of 1M NaOH is added, and the mixture is stirred vigorously at room temperature.

  • The deprotection is typically complete within 10-30 minutes.

  • The reaction is then worked up by acidifying the aqueous layer and extracting the free boronic acid.

Deprotection (Slow Release for Cross-Coupling):

  • In a typical Suzuki-Miyaura reaction, the MIDA boronate is used directly with an aqueous solution of K₃PO₄ as the base.

  • The slow hydrolysis of the MIDA boronate in situ provides a low concentration of the free boronic acid, which is consumed in the catalytic cycle.

Pinacol Boronate Ester Formation

This protocol is adapted from Organic Syntheses.[10]

Protection:

  • To a suspension of the boronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5-2.0 equiv) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is stirred at room temperature.

  • The reaction is monitored until completion (typically 12-24 hours).

  • The solid magnesium sulfate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to afford the crude pinacol boronate, which can be purified by distillation or chromatography.

Deprotection:

  • Acidic Hydrolysis: The pinacol boronate is dissolved in a mixture of acetone and water, and a catalytic amount of a strong acid (e.g., HCl) is added. The mixture is stirred, often with heating, until the hydrolysis is complete.

  • Transesterification: The pinacol boronate is treated with an excess of another diol or boronic acid under conditions that favor the formation of the new boronate ester, thus liberating the desired boronic acid.[12]

Potassium Organotrifluoroborate Formation

This protocol is adapted from Organic Syntheses.[4]

Protection:

  • The boronic acid is dissolved in a suitable solvent (e.g., methanol or a mixture of THF and water).

  • An aqueous solution of potassium hydrogen difluoride (KHF₂) (typically 3-4 equivalents) is added.

  • The mixture is stirred at room temperature for a short period (e.g., 10-30 minutes).

  • The resulting potassium organotrifluoroborate often precipitates from the reaction mixture and can be isolated by filtration.

Deprotection (Hydrolysis for Cross-Coupling):

  • The potassium organotrifluoroborate salt is subjected to the cross-coupling reaction conditions, where the base and water in the reaction mixture facilitate the in-situ hydrolysis to the active boronic acid. The rate of hydrolysis can be influenced by the nature of the organic substituent and the reaction conditions.[13]

Synthetic Utility Workflow Comparison

The choice of protecting group significantly impacts the workflow of a synthetic sequence. The following diagram illustrates the typical steps involved when using MIDA boronates versus pinacol esters.

Synthetic_Workflow cluster_MIDA MIDA Boronate Workflow cluster_Pinacol Pinacol Boronate Workflow MIDA_Start Boronic Acid MIDA_Protect Protection with This compound MIDA_Start->MIDA_Protect MIDA_Intermediate Stable MIDA Boronate MIDA_Protect->MIDA_Intermediate MIDA_React Multi-step Synthesis / Purification MIDA_Intermediate->MIDA_React MIDA_Deprotect_Couple Slow-release Cross-Coupling (in situ deprotection) MIDA_React->MIDA_Deprotect_Couple MIDA_Product Final Product MIDA_Deprotect_Couple->MIDA_Product Pinacol_Start Boronic Acid Pinacol_Protect Protection with Pinacol Pinacol_Start->Pinacol_Protect Pinacol_Intermediate Pinacol Boronate Pinacol_Protect->Pinacol_Intermediate Pinacol_React Direct Cross-Coupling or Further Reactions Pinacol_Intermediate->Pinacol_React Pinacol_Deprotect Harsh Deprotection (if necessary) Pinacol_React->Pinacol_Deprotect Pinacol_Final_BA Free Boronic Acid Pinacol_Deprotect->Pinacol_Final_BA

Caption: Comparative workflows for MIDA and Pinacol boronates.

Conclusion

This compound, as the anhydride precursor to MIDA boronates, provides access to a superior class of boronic acid protecting groups. The exceptional stability of MIDA boronates to a wide range of conditions, coupled with their facile and tunable deprotection under mild basic conditions, makes them an invaluable tool for modern synthetic chemistry. While pinacol esters and trifluoroborates have their merits, particularly in terms of cost and ease of initial formation, MIDA boronates offer a more robust and versatile solution for complex multi-step syntheses, especially when dealing with unstable boronic acids or engaging in iterative cross-coupling strategies. The selection of the optimal protecting group will ultimately depend on the specific requirements of the synthetic target and the reaction conditions to be employed.

References

MIDA Boronates vs. Pinacol Boronates in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this reaction is the choice of the organoboron reagent. Among the most utilized are pinacol boronates (pinacol esters) and the more recently developed N-methyliminodiacetic acid (MIDA) boronates. This guide provides an objective comparison of their performance in Suzuki coupling, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.

Core Differences: Stability and Reactivity

The fundamental distinction between MIDA boronates and pinacol boronates lies in their structure and, consequently, their stability and reactivity. Pinacol esters are trivalent, sp²-hybridized boron compounds, which are generally more stable than the corresponding boronic acids but can still be susceptible to degradation. In contrast, MIDA boronates feature a tetracoordinate, sp³-hybridized boron center resulting from a dative bond from the nitrogen atom of the MIDA ligand. This structural difference imparts exceptional stability to MIDA boronates.[1]

MIDA boronates are typically crystalline, free-flowing solids that exhibit remarkable stability to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and long-term storage.[2] They are generally unreactive under anhydrous Suzuki coupling conditions. Their utility in cross-coupling relies on a controlled hydrolysis (deprotection) step, usually under aqueous basic conditions, to slowly release the corresponding boronic acid in situ.[3][4] This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids, such as certain heteroaryl, vinyl, and cyclopropyl derivatives, often leading to significantly higher yields compared to using the boronic acids directly.[5]

Pinacol boronates, while less stable than MIDA boronates, are more directly reactive in Suzuki coupling reactions. They are one of the most common classes of boronic esters used due to their relative ease of preparation, including through the widely used Miyaura borylation.[6][7] However, their purification by chromatography can sometimes be challenging.[1]

Performance Comparison: Quantitative Data

Direct, head-to-head comparisons of MIDA and pinacol boronates across a wide range of substrates under identical Suzuki coupling conditions are limited in the literature. However, data from specific applications, such as polymerization, and comparisons with free boronic acids highlight the performance differences.

Case Study 1: Suzuki-Miyaura Polymerization

In the synthesis of highly regioregular poly(3-hexylthiophene-2,5-diyl) (rr-P3HT), a direct comparison between a thienyl MIDA boronate monomer and its pinacol boronate counterpart was conducted under identical polymerization conditions. The MIDA boronate consistently produced higher molecular weight polymers in greater yields.[8][9]

MonomerYield (%)Mn (kDa)Mw (kDa)PDI
Thienyl MIDA Boronate9418.742.72.3
Thienyl Pinacol BoronateLower YieldLower MWLower MW-

Data sourced from Macromolecules 2015, 48, 5, 1254–1260.[8] The authors note that the pinacol boronate ester produced lower molecular weight polymers in reduced yield.[8][9]

Case Study 2: Coupling with Unstable Boronic Acids

The "slow-release" approach with MIDA boronates demonstrates a significant advantage over using the free boronic acid (which is often generated in situ from a less stable precursor than a MIDA boronate). In a Suzuki coupling to form a biaryl product, the use of the MIDA boronate resulted in a significantly higher yield compared to the free boronic acid under aqueous conditions.

Boron ReagentCoupling PartnerProductYield (%)
p-tolyl MIDA boronate4-bromobenzonitrile4'-methyl-[1,1'-biphenyl]-4-carbonitrile89
p-tolylboronic acid4-bromobenzonitrile4'-methyl-[1,1'-biphenyl]-4-carbonitrile73

Data from a study on Suzuki-Miyaura couplings in water. The MIDA boronate reaction was run at room temperature, while the boronic acid reaction conditions were not specified but cited from the literature.[10] A separate study showed that for unstable boronic acids, the slow-release from MIDA boronates gives dramatically improved yields (e.g., 92% vs 50% for a 2-benzofuran derivative, 94% vs 37% for a 2-thiophene derivative).[5]

Experimental Protocols

The operational workflows for Suzuki-Miyaura reactions using pinacol and MIDA boronates differ primarily in the activation of the boron reagent.

General Protocol for Suzuki Coupling with Pinacol Boronates

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), the pinacol boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF/water) is then added.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General "Slow-Release" Protocol for Suzuki Coupling with MIDA Boronates

This protocol is designed for substrates where the corresponding boronic acid is unstable.

  • Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., XPhos or SPhos, 3-6 mol%).

  • Base and Solvent Addition: Add a mild aqueous base (e.g., K₃PO₄, 5-7.5 equivalents). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., 5:1 dioxane/water) is added.[11]

  • Reaction: The mixture is heated (e.g., 60-100 °C) and stirred for the required time (typically 2-24 hours).[11] The slow hydrolysis of the MIDA boronate under these conditions provides a continuous low concentration of the active boronic acid.

  • Workup and Purification: The workup and purification procedure is similar to that for pinacol boronates. The exceptional stability of MIDA boronates to silica gel facilitates purification.

Visualizing the Suzuki-Miyaura Coupling and Reagent Selection

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln R1-Pd(II)-X L2 R¹-Pd(II)-X (Oxidative Adduct) Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R¹-X) R1-Pd(II)-OH L2 R¹-Pd(II)-OH R1-Pd(II)-X L2->R1-Pd(II)-OH L2 + OH⁻ - X⁻ R1-Pd(II)-R2 L2 R¹-Pd(II)-R² R1-Pd(II)-OH L2->R1-Pd(II)-R2 L2 Transmetalation R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² (Coupled Product) R1-Pd(II)-R2 L2->R1-R2 R2-B(OR)2 R²-B(pin) or R²-B(MIDA) R2-B(OH)2 R²-B(OH)₂ R2-B(OR)2->R2-B(OH)2 Hydrolysis (for MIDA) R2-B(OH)3- [R²-B(OH)₃]⁻ R2-B(OH)2->R2-B(OH)3- + OH⁻ R2-B(OH)3-->R1-Pd(II)-OH L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow: Choosing Between MIDA and Pinacol Boronates

The choice between a MIDA boronate and a pinacol boronate is contingent on the specific requirements of the synthesis.

Boronate_Choice start Start: Need for Suzuki Coupling q1 Is the required boronic acid unstable (e.g., heteroaryl, vinyl)? start->q1 q2 Is iterative cross-coupling required? q1->q2 No mida Use MIDA Boronate q1->mida Yes q2->mida Yes pinacol Use Pinacol Boronate q2->pinacol No

Caption: Decision workflow for selecting between MIDA and pinacol boronates.

Conclusion

Both MIDA boronates and pinacol boronates are powerful tools for Suzuki-Miyaura cross-coupling.

Pinacol boronates are the workhorse reagents, suitable for a vast array of transformations, particularly when the corresponding boronic acid is relatively stable. Their reactivity makes them a straightforward choice for many standard coupling reactions.

MIDA boronates offer a superior solution for more challenging synthetic problems. Their exceptional stability allows for the handling and purification of otherwise difficult-to-manage organoboron species. The "slow-release" of the active boronic acid under specific basic conditions makes them the reagent of choice for couplings involving unstable boronic acids and for complex synthetic strategies such as iterative cross-coupling.[1] While often requiring an additional deprotection step, the increased yields and broader substrate scope can be highly advantageous.

The selection between these two classes of boronates should be guided by the stability of the boronic acid, the complexity of the molecular target, and the overall synthetic strategy.

References

A Comparative Guide to the Stability of MIDA Boronates and Trifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions, the stability of organoboron reagents is of paramount importance for reproducibility, purification, and the execution of complex, multi-step syntheses. Among the various surrogates for often-unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates have emerged as exceptionally robust and versatile alternatives. This guide provides a detailed comparison of their stability, supported by experimental observations, to aid researchers in selecting the appropriate reagent for their specific needs.

General Stability and Handling

Both MIDA boronates and potassium trifluoroborates offer significant advantages over traditional boronic acids in terms of their stability and ease of handling.

MIDA boronates are notable for their excellent tolerance to air, moisture, and silica gel.[1][2] They are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop.[3][4] This remarkable stability allows for convenient purification by silica gel column chromatography and straightforward reaction monitoring by TLC, a significant advantage over many boronic acids which can decompose on silica.[4][5]

Potassium trifluoroborates are also crystalline solids that exhibit exceptional stability towards air and water.[6][7] Most are indefinitely stable to air and moisture, which is a stark contrast to the variable stability of many organoboronic acids, such as the vinyl, alkyl, and alkynyl derivatives.[6][8] This stability simplifies their storage and handling, as they do not require special precautions against atmospheric conditions.[9]

Comparative Stability under Different Conditions

The utility of these boronic acid surrogates is largely defined by their stability under various reaction and purification conditions, as well as their controlled reactivity when desired.

ConditionMIDA BoronatesPotassium Trifluoroborates
Benchtop (Air & Moisture) Indefinitely stable as crystalline solids.[3][4]Indefinitely stable to air and moisture.[8][9]
Chromatography (Silica Gel) Universally compatible and stable.[4][5]Generally stable, offering an advantage over many boronic acids.[10]
Anhydrous Cross-Coupling Unreactive and stable, even at temperatures up to 80 °C.[3][11]Stable under anhydrous conditions.
Aqueous Basic Conditions Liable to deprotection to form the corresponding boronic acid. The rate of hydrolysis can be controlled.[1][12]Hydrolyze back to boronic acids, a process that can be beneficial for "slow release" in cross-coupling reactions.[7][13]
Aqueous Acidic Conditions Show stability to many acidic conditions, with significantly slower hydrolysis rates at low pH compared to high pH.[12][14]Exhibit considerable stability under neutral or acidic conditions.[13]

Mechanism of Stability and Controlled Deprotection

The stability of both MIDA boronates and trifluoroborates stems from the tetracoordinate nature of the boron atom, which protects the vacant p-orbital from unwanted reactions that can lead to decomposition in tricoordinate boronic acids.[6][15]

MIDA Boronates: A Tunable Release System

The defining feature of MIDA boronates is their predictable and controllable deprotection under basic conditions. This "slow release" mechanism is central to their use in iterative cross-coupling, where the boronic acid is generated in situ, minimizing its decomposition.[16][17]

There are two distinct mechanisms for MIDA boronate hydrolysis:

  • Base-Mediated Hydrolysis : This is a fast process, occurring within minutes at room temperature with aqueous NaOH.[12][18] The mechanism involves a rate-limiting attack by a hydroxide ion at a MIDA carbonyl carbon.[18][19]

  • Neutral Hydrolysis : This is a much slower process that does not require an external acid or base.[18][19] It involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[18]

The ability to switch between these pathways by modulating the pH and reaction conditions allows for precise control over the release of the reactive boronic acid.[12]

G cluster_0 MIDA Boronate Stability and Deprotection MIDA_Boronate MIDA Boronate (Stable) Anhydrous_Coupling Anhydrous Cross-Coupling MIDA_Boronate->Anhydrous_Coupling Stable Aqueous_Base Aqueous Base (e.g., NaOH, K3PO4) MIDA_Boronate->Aqueous_Base Deprotection Boronic_Acid Boronic Acid (Reactive) Aqueous_Base->Boronic_Acid Controlled Release Cross_Coupled_Product Cross-Coupled Product Boronic_Acid->Cross_Coupled_Product Suzuki-Miyaura Coupling

Caption: MIDA boronate stability and controlled deprotection pathway.

Potassium Trifluoroborates: Robust and Reliable

Potassium trifluoroborates serve as a reservoir of boronic acids, releasing them under the aqueous basic conditions often employed in Suzuki-Miyaura coupling reactions.[7] The hydrolysis proceeds in a stepwise manner, with fluoride ions being replaced by hydroxide ions.[13] This in situ generation of the boronic acid can be advantageous in minimizing side reactions such as protodeboronation.[13]

G cluster_1 Trifluoroborate Stability and Activation Trifluoroborate Potassium Trifluoroborate (Stable) Aqueous_Base_Coupling Aqueous Base (Suzuki-Miyaura Conditions) Trifluoroborate->Aqueous_Base_Coupling Activation Boronic_Acid_Intermediate Boronic Acid (In situ generation) Aqueous_Base_Coupling->Boronic_Acid_Intermediate Hydrolysis Coupled_Product Cross-Coupled Product Boronic_Acid_Intermediate->Coupled_Product Coupling

Caption: Trifluoroborate stability and activation for cross-coupling.

Experimental Protocols

General Procedure for MIDA Boronate Deprotection and Suzuki-Miyaura Coupling (Slow Release)

This protocol is adapted from studies demonstrating the slow release of boronic acids from MIDA boronates.[16]

  • To a reaction vessel containing the MIDA boronate (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., 2 mol % Pd(OAc)₂), and a phosphine ligand (e.g., 4 mol % SPhos) is added a degassed solvent system of dioxane and water (5:1).

  • Potassium phosphate (K₃PO₄) (3.0 equivalents) is added as the base.

  • The reaction mixture is heated to 60-80 °C and stirred until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

General Procedure for Suzuki-Miyaura Coupling using Potassium Trifluoroborates

This is a general procedure for the cross-coupling of potassium trifluoroborates.[9]

  • In a reaction vessel, the potassium trifluoroborate (1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., 2 mol % Pd(OAc)₂), and a suitable ligand (e.g., 4 mol % RuPhos) are combined.

  • A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equivalents) is added.

  • A degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O or toluene/H₂O), is added.

  • The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting materials are consumed.

  • Workup consists of cooling the reaction, diluting with an organic solvent, and washing with water.

  • The organic phase is dried, concentrated, and the product is purified by chromatography.

Conclusion

Both MIDA boronates and potassium trifluoroborates represent significant advancements in the field of organoboron chemistry, offering superior stability and handling characteristics compared to many of their boronic acid counterparts. MIDA boronates provide a unique advantage with their well-defined and tunable "slow release" mechanism, making them ideal for complex, iterative syntheses where precise control over the reactive boronic acid is crucial. Potassium trifluoroborates are exceptionally stable and serve as reliable and convenient reagents for a broad range of Suzuki-Miyaura cross-coupling reactions. The choice between these two classes of reagents will ultimately depend on the specific requirements of the synthetic target and the reaction conditions to be employed.

References

A Head-to-Head Comparison: MIDA Boronates Versus Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of boron reagent in Suzuki-Miyaura cross-coupling is a critical determinant of reaction success. This guide provides an objective comparison of N-methyliminodiacetic acid (MIDA) boronates and their corresponding boronic acids, leveraging experimental data to highlight their respective performance in terms of stability and reactivity.

The fundamental difference between MIDA boronates and boronic acids lies in the hybridization of the boron atom. In boronic acids, the boron is sp²-hybridized, possessing a vacant p-orbital that contributes to its Lewis acidity and reactivity but also provides a pathway for decomposition. In contrast, the boron atom in MIDA boronates is sp³-hybridized due to the dative bond from the nitrogen atom of the MIDA ligand. This structural change significantly enhances stability by shielding the boron center from unwanted side reactions.

Quantitative Performance Comparison: Stability and Reaction Yields

The enhanced stability of MIDA boronates translates directly to improved handling, storage, and, in many cases, superior performance in cross-coupling reactions, particularly with traditionally unstable boronic acids.

Benchtop Stability Comparison

Experimental data demonstrates the remarkable stability of MIDA boronates compared to their boronic acid counterparts when stored on the benchtop under air.

EntryBoronic Acid/MIDA Boronate% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
12-Furan<5>95
22-Benzofuran75>95
32-Thiophene60>95
42-Pyrrole<5>95
52-Benzothiophene85>95
62-Indole<5>95
7Vinyl<5>95
8Cyclopropyl10>95

Data compiled from studies by Burke and coworkers.[1][2][3]

Suzuki-Miyaura Cross-Coupling Yields: MIDA Boronates vs. Boronic Acids

The utility of MIDA boronates is particularly evident in the cross-coupling of unstable boronic acids, where the "slow-release" of the active boronic acid under basic conditions minimizes decomposition and leads to significantly higher yields.

EntryBoronic Acid/MIDA Boronate SubstrateAryl Chloride PartnerYield (%) with Boronic AcidYield (%) with MIDA Boronate
12-Furan4-Chloroanisole6896
22-Benzofuran4-Chloroanisole5092
32-Thiophene4-Chloroanisole3794
42-Pyrrole4-Chloroanisole3190
52-Benzothiophene4-Chloroanisole6195
62-Indole4-Chloroanisole1493
7Vinyl4-Chloroanisole4185
8Cyclopropyl4-Chloroanisole8891

Reaction Conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[1][4]

In a separate study focusing on green chemistry, a Suzuki-Miyaura coupling performed in water at room temperature also demonstrated the superior yield of the MIDA boronate (89%) compared to the free boronic acid (73%).[5][6]

The "Slow-Release" Advantage of MIDA Boronates

The superior performance of MIDA boronates in many cross-coupling reactions is attributed to their ability to undergo a controlled, slow hydrolysis to release the corresponding boronic acid in situ. This mechanism maintains a low concentration of the often-unstable boronic acid, thereby minimizing decomposition pathways such as protodeboronation, oxidation, and polymerization, which can be accelerated by the basic and heated conditions of the Suzuki-Miyaura reaction.[1][3][7][8]

The rate of hydrolysis, and thus the release of the boronic acid, is dependent on the reaction conditions, particularly the pH and water activity.[5][9][10][11][12][13][14][15] MIDA boronates exhibit significantly different hydrolysis rates under various basic conditions. For instance, hydrolysis with aqueous NaOH is rapid, typically completing within minutes at room temperature. In contrast, using a milder base like aqueous K₃PO₄ at elevated temperatures results in a slow, sustained release over several hours.[1][10] This tunable release allows for the optimization of reaction conditions to match the rate of cross-coupling, preventing the accumulation of the unstable boronic acid.

slow_release_mechanism cluster_reaction Reaction Mixture MIDA_Boronate Stable MIDA Boronate (sp3 Boron) Boronic_Acid Unstable Boronic Acid (sp2 Boron) MIDA_Boronate->Boronic_Acid Slow Hydrolysis (e.g., aq. K3PO4) Cross_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Cross_Coupling Transmetalation Decomposition Decomposition Products Boronic_Acid->Decomposition Decomposition (e.g., Protodeboronation) Product Coupled Product Cross_Coupling->Product

Caption: Slow-release mechanism of MIDA boronates in Suzuki-Miyaura coupling.

Experimental Protocols

The following are generalized experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction comparing the use of a boronic acid and a MIDA boronate.

General Protocol for Suzuki-Miyaura Coupling with Boronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., SPhos, 4-10 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

General Protocol for Suzuki-Miyaura Coupling with MIDA Boronate (Slow-Release)
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), the MIDA boronate (1.0-1.2 mmol, 1.0-1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., SPhos, 10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add a solution of the base (e.g., K₃PO₄, 7.5 equiv) in a mixed solvent system (e.g., 5:1 dioxane/H₂O, to achieve a final concentration of ~0.07 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring for the specified time (e.g., 6 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][4]

experimental_workflow cluster_boronic_acid Boronic Acid Workflow cluster_mida_boronate MIDA Boronate (Slow-Release) Workflow BA_start Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base BA_inert Establish Inert Atmosphere BA_start->BA_inert BA_solvent Add Anhydrous Organic Solvent and Water BA_inert->BA_solvent BA_react Heat to 80-110 °C BA_solvent->BA_react BA_workup Work-up and Purification BA_react->BA_workup MIDA_start Combine Aryl Halide, MIDA Boronate, Catalyst, and Ligand MIDA_inert Establish Inert Atmosphere MIDA_start->MIDA_inert MIDA_solvent Add Base in Dioxane/Water Mixture MIDA_inert->MIDA_solvent MIDA_react Heat to 60 °C (Slow Release) MIDA_solvent->MIDA_react MIDA_workup Work-up and Purification MIDA_react->MIDA_workup

Caption: Comparative experimental workflows for Suzuki-Miyaura cross-coupling.

Conclusion

MIDA boronates offer a significant advantage over free boronic acids in terms of stability, handling, and, for many challenging substrates, reactivity in Suzuki-Miyaura cross-coupling. Their ability to act as a stable precursor that slowly releases the active boronic acid in situ circumvents common issues of boronic acid decomposition, leading to higher and more reproducible yields. While boronic acids remain effective for many applications, MIDA boronates provide a powerful and often superior alternative, particularly in the synthesis of complex molecules where unstable organoboron intermediates are required. This makes them an invaluable tool for researchers in organic synthesis and drug development.

References

assessing the benefits of MIDA boronates in iterative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the quest for efficient and modular methods for the construction of complex small molecules is paramount. Iterative synthesis, a strategy that relies on the sequential addition of building blocks, has emerged as a powerful approach, particularly for the synthesis of natural products and pharmaceuticals. Central to the success of this strategy is the choice of building blocks and the protecting groups that enable controlled, stepwise reactions. N-methyliminodiacetic acid (MIDA) boronates have garnered significant attention as exceptionally versatile building blocks for iterative cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive comparison of MIDA boronates with other common boron reagents—boronic acids, pinacol boronic esters, and potassium trifluoroborate salts—supported by experimental data to assist researchers in selecting the optimal reagent for their synthetic endeavors.

The Advantage of MIDA Boronates: Stability and Controlled Reactivity

MIDA boronates are tetracoordinate, sp³-hybridized boron species formed by the condensation of a boronic acid with N-methyliminodiacetic acid. This structural feature imparts remarkable stability compared to their trigonal, sp²-hybridized boronic acid counterparts. MIDA boronates are generally crystalline, bench-stable solids that are compatible with a wide range of reaction conditions and amenable to chromatographic purification.[1][2][3] This stability is a cornerstone of their utility in multi-step iterative synthesis, allowing for the preparation and purification of complex building blocks without degradation of the boronic acid moiety.[1][4]

A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under specific basic conditions to release the corresponding reactive boronic acid in situ.[5][6][7] This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids, such as those derived from 2-heterocycles, which are prone to decomposition.[2][5] By maintaining a low concentration of the reactive boronic acid throughout the cross-coupling reaction, side reactions and degradation are minimized, leading to significantly improved yields.[2][5]

Performance Comparison: MIDA Boronates vs. Alternatives

The choice of boron reagent can significantly impact the outcome of an iterative synthesis. The following tables provide a quantitative comparison of MIDA boronates with boronic acids, pinacol boronic esters, and potassium trifluoroborate salts.

Table 1: Benchtop Stability of Boron Reagents[2]
EntryR-groupBoronic Acid (% remaining after 15 days)MIDA Boronate (% remaining after ≥60 days)
12-Furyl<5>95
22-Benzofuranyl50>95
32-Thienyl37>95
42-Pyrrolyl<5>95
52-Benzothienyl68>95
62-Indolyl14>95
7Vinyl<5>95
8Cyclopropyl31>95

Data represents the percentage of the compound remaining after storage as a solid on the benchtop under air.

Table 2: Cross-Coupling Efficiency: Boronic Acids vs. MIDA Boronates[2]
EntryR-groupBoronic Acid Yield (%)MIDA Boronate Yield (%)
12-Furyl6490
22-Benzofuranyl5092
32-Thienyl3794
42-Pyrrolyl6190
52-Benzothienyl6896
62-Indolyl1493
7Vinyl7998
8Cyclopropyl9596

Reaction Conditions: Aryl chloride (1.0 equiv), boron reagent (1.0 equiv), Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 60 °C, 6 h.

Table 3: Performance in Suzuki-Miyaura Polymerization: MIDA Boronate vs. Pinacol Boronate[6]
MonomerYield (%)Mn (kDa)Mw (kDa)
Thienyl MIDA Boronateup to 94up to 18.7up to 42.7
Thienyl Pinacol Boronate25-9.9

The use of the thienyl MIDA boronate monomer resulted in higher molecular weight polymers in significantly greater yields compared to the corresponding pinacol boronate ester under identical polymerization conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for Suzuki-Miyaura cross-coupling reactions using each class of boron reagent.

MIDA Boronate Slow-Release Cross-Coupling Protocol[2]
  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), MIDA boronate (1.0-1.2 equiv), palladium acetate (Pd(OAc)₂, 5 mol%), and SPhos (10 mol%).

  • Add potassium phosphate (K₃PO₄, 7.5 equiv).

  • The vessel is evacuated and backfilled with argon.

  • Add a degassed 5:1 mixture of dioxane and water (0.07 M).

  • The reaction mixture is stirred at 60 °C for 6 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Boronic Acid Cross-Coupling Protocol[8]
  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and the boronic acid (1.0 equiv) in a mixture of water (3 mL) and 95% ethanol (1 mL).

  • Add Amberlite IRA-400(OH) resin (~0.5 g) and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol).

  • The flask is sealed and heated to 60 °C in a water bath for 5 minutes.

  • Additional 95% ethanol is added dropwise until the reactants dissolve.

  • The mixture is stirred vigorously for 1-2 hours.

  • The reaction mixture is then subjected to an acidic workup and extraction with ethyl acetate.

  • The combined organic layers are dried and concentrated to yield the crude product, which is then purified.

Pinacol Boronic Ester Cross-Coupling Protocol[4]
  • To a reaction vessel, add the aryl chloride (1.0 equiv), the alkyl pinacol boronic ester (2.3 equiv), tripotassium phosphate (K₃PO₄, 6.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%), and 1'-(diphenylphosphino)ferrocene (FcPPh₂, 6 mol%).

  • The vessel is purged with an inert gas.

  • A 2:1 mixture of dioxane and water (0.13 M) is added.

  • The reaction is heated to 100 °C for 18 hours.

  • After cooling, the reaction is worked up by extraction with an organic solvent.

  • The organic phase is dried, concentrated, and the product is purified by chromatography.

Potassium Trifluoroborate Salt Cross-Coupling Protocol[1]
  • In a reaction vessel, combine the aryl halide (1.0 equiv), potassium trifluoroborate salt (1.1-1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2-3 equiv).

  • Add the palladium catalyst (e.g., PdCl₂, 2 mol%) and ligand (e.g., PPh₃, 6 mol%).

  • The vessel is purged with an inert gas.

  • A degassed solvent system, such as a mixture of THF and water, is added.

  • The reaction mixture is heated to 80-110 °C and stirred until completion.

  • The reaction is then cooled and subjected to a standard aqueous workup and extraction.

  • The product is isolated from the organic layer after drying and solvent removal, followed by purification.

Visualizing the Benefits: Workflows and Comparisons

Diagrams generated using Graphviz (DOT language) help to illustrate the concepts discussed.

Iterative_Synthesis_with_MIDA_Boronates cluster_cycle Iterative Cycle Deprotection 1. Deprotection (Mild Aqueous Base) Coupling 2. Suzuki-Miyaura Cross-Coupling Deprotection->Coupling Reactive Boronic Acid Purification 3. Purification (Chromatography) Coupling->Purification Elongated MIDA Boronate Purification->Deprotection Next Cycle Final_Product Final Product Purification->Final_Product Final Deprotection & Coupling Start Halide-MIDA Boronate Building Block Start->Deprotection Next_BB Next Halide-MIDA Boronate Building Block Next_BB->Coupling

Caption: Iterative synthesis cycle using MIDA boronates.

Stability_Reactivity_Comparison center Reactivity vs. Stability MIDA MIDA Boronate BA Boronic Acid MIDA->BA Slow Release Pinacol Pinacol Boronate MIDA->Pinacol TFB Trifluoroborate MIDA->TFB Pinacol->BA Pinacol->TFB TFB->BA High_Stab High Stability Low_Stab Low Stability High_React High Reactivity Low_React Low Reactivity

Caption: Relative stability and reactivity of boron reagents.

Conclusion

MIDA boronates offer a superior solution for iterative synthesis, particularly when dealing with complex and unstable building blocks. Their exceptional stability allows for multi-step synthetic sequences to prepare elaborate fragments, while their unique slow-release capability ensures high-yielding cross-coupling reactions. While boronic acids can be highly reactive, their instability is a significant drawback. Pinacol boronic esters and potassium trifluoroborate salts offer improved stability over boronic acids but do not provide the same level of controlled reactivity and broad compatibility in complex iterative sequences as MIDA boronates. For researchers engaged in the synthesis of complex molecules, the adoption of MIDA boronate building blocks represents a strategic advantage, enabling more efficient, reliable, and versatile synthetic routes.

References

MIDA Boronates: A Comprehensive Guide to Their Stability Under Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter governing their successful application in complex synthetic pathways. N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable and versatile surrogates for boronic acids, offering significant advantages in terms of handling, purification, and reactivity control. This guide provides an objective comparison of MIDA boronate stability under a wide range of reaction conditions, supported by experimental data, and contrasts their performance with other common boronic acid derivatives.

MIDA boronates exhibit remarkable stability across a broad spectrum of chemical environments, a characteristic attributed to the coordinatively saturated, tetracoordinate boron center formed through a dative bond with the nitrogen atom of the MIDA ligand.[1][2] This structural feature shields the boron from unwanted side reactions, rendering MIDA boronates compatible with a host of synthetic transformations where traditional boronic acids or their pinacol esters would falter.[1]

Superior Benchtop and Chromatographic Stability

A key advantage of MIDA boronates is their exceptional stability to air and moisture, allowing for long-term storage on the benchtop without degradation.[3][4] This is in stark contrast to many free boronic acids, which are prone to decomposition via protodeboronation, oxidation, and the formation of boroxine anhydrides.[5] Furthermore, MIDA boronates are generally stable to silica gel chromatography, facilitating their purification and handling.[3] Pinacol esters, while more stable than boronic acids, can still be susceptible to hydrolysis on silica gel.[1]

A systematic comparison of the benchtop stability of various unstable boronic acids and their corresponding MIDA boronates revealed that while the boronic acids showed significant decomposition after 15 days, the MIDA boronates remained indefinitely stable, with no detectable decomposition by ¹H NMR even after 60 days under air.[5]

Stability Under Acidic and Basic Conditions

MIDA boronates display notable stability to a range of acidic conditions.[6] Their rate of hydrolysis is substantially slower at low pH compared to high pH.[6] This stability has been demonstrated even in the presence of very strong acids like triflic acid (TfOH).[7]

Under basic conditions, the hydrolysis of MIDA boronates can be controlled. While strong aqueous bases like 1M NaOH lead to rapid deprotection, milder bases such as NaHCO₃ or K₃PO₄ result in a much slower release of the corresponding boronic acid.[2][5][6] This tunable deprotection is a cornerstone of their utility in iterative cross-coupling reactions.[6]

ConditionMIDA BoronatePinacol BoronateBoronic Acid
Benchtop (Air) Indefinitely stable (>60 days)[5]Generally stable, but can hydrolyze/oxidizeOften unstable, prone to decomposition[5]
Silica Gel Generally stable[3]Can be susceptible to hydrolysis[1]Unstable
Strongly Acidic Stable (e.g., TfOH)[7]Prone to hydrolysisProne to protodeboronation
Aqueous Base (e.g., NaOH) Rapid deprotection[5]HydrolysisFormation of borate salts
Mild Aqueous Base (e.g., K₃PO₄) Slow, controlled deprotection[5]Slower hydrolysisFormation of borate salts

Resilience to Oxidizing and Reducing Agents

One of the most remarkable features of MIDA boronates is their stability towards strong oxidizing agents. In a head-to-head comparison under Jones oxidation conditions (H₂SO₄/CrO₃), the MIDA boronate of 4-(hydroxymethyl)phenylboronic acid remained intact, while the corresponding boronic acid and pinacol ester completely decomposed.[8] MIDA boronates are also compatible with other common oxidants like Swern reagents and Dess-Martin periodinane.[4]

However, MIDA boronates are generally incompatible with strong reducing agents. They have been found to be unstable to lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H).[7] Information regarding their stability under catalytic hydrogenation conditions is less prevalent in the literature, suggesting a need for specific experimental validation for such applications.

Reagent/ConditionMIDA Boronate StabilityPinacol Boronate Stability
Jones Oxidation (H₂SO₄/CrO₃) Stable[8]Decomposes[8]
Swern Oxidation Stable[4]Generally stable
Dess-Martin Periodinane Stable[4]Generally stable
LiAlH₄ Unstable[7]Can be reduced
DIBAL-H Unstable[7]Can be reduced

Compatibility with Organometallic Reagents

The stability of MIDA boronates towards highly nucleophilic and basic organometallic reagents is a critical consideration. While comprehensive, peer-reviewed quantitative data is limited, the available information suggests a lower stability in the presence of Grignard and organolithium reagents. The ester functionalities within the MIDA ligand are potential sites for nucleophilic attack by these strong organometallics. It has been suggested that Grignard reagents can attack the MIDA carbonyls, leading to the decomposition of the MIDA boronate. The use of bulkier TIDA (tetramethyl N-methyliminodiacetic acid) boronates has been explored to mitigate this reactivity with certain organolithiums.

Stability in Common Synthetic Transformations

MIDA boronates have demonstrated compatibility with a wide array of common synthetic reactions, further highlighting their utility as robust building blocks. This stability allows for the functionalization of the organic moiety of the MIDA boronate without affecting the boronate itself.

Reaction TypeMIDA Boronate Compatibility
Suzuki-Miyaura Coupling Stable (as the protected form)[2]
Heck, Stille Couplings The MIDA boronate terminus is inert[9]
Paterson Aldol Reaction Stable[4]
Takai Olefination Stable[4]
Silation/Desilation Stable[7]
Conversion to Alkyl Iodide (PPh₃/I₂) Stable[7]
RAFT Polymerization Intact under these conditions[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing Benchtop Stability

  • A sample of the boronic acid derivative (MIDA boronate, pinacol boronate, or boronic acid) is stored on the benchtop, exposed to air and ambient light, at room temperature.

  • At specified time intervals (e.g., 0, 15, 30, and 60 days), a small aliquot of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • A ¹H NMR spectrum is recorded for each aliquot.

  • The stability is assessed by comparing the integration of characteristic peaks of the compound to an internal standard, or by observing the appearance of decomposition products.[5]

Protocol 2: Comparative Stability under Jones Oxidation Conditions

  • To a solution of the boronic acid derivative (e.g., 4-(hydroxymethyl)phenyl MIDA boronate, the corresponding pinacol ester, or boronic acid) in acetone, Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at 0 °C.

  • The reaction mixture is stirred for a specified time (e.g., 30 minutes).

  • The reaction is quenched with isopropanol and worked up by extraction with an organic solvent.

  • The organic layer is analyzed by ¹H NMR or GC-MS to determine the extent of decomposition of the starting material and the formation of oxidation products.[8]

Visualizing Experimental Workflows

Stability_Workflow cluster_setup Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Start with Boron Compound (MIDA, Pinacol, Boronic Acid) Store Store under Test Condition Start->Store Aliquot Take Aliquot at Time 't' Store->Aliquot Time intervals NMR Record ¹H NMR Spectrum Aliquot->NMR Analyze Analyze Spectrum for Decomposition NMR->Analyze Compare Compare with Time '0' Analyze->Compare Quantify Quantify % Stability Compare->Quantify

Caption: Workflow for assessing the stability of boronates over time.

Deprotection_Pathway MIDA MIDA Boronate (sp³ Boron) BoronicAcid Boronic Acid (sp² Boron) MIDA->BoronicAcid Deprotection (e.g., aq. Base) CrossCoupling Suzuki-Miyaura Cross-Coupling BoronicAcid->CrossCoupling Reaction with Ar-X, Pd catalyst

Caption: Deprotection and reaction pathway for MIDA boronates.

Conclusion

MIDA boronates offer a superior stability profile compared to traditional boronic acids and pinacol esters under a wide range of reaction conditions. Their robustness to air, moisture, chromatography, and many synthetic reagents, coupled with their tunable deprotection, makes them invaluable tools for modern organic synthesis, particularly in the context of complex molecule construction and iterative cross-coupling strategies. While their stability towards strong reducing agents and potent organometallic reagents is limited, their overall performance solidifies their position as a premier class of boronic acid surrogates for demanding synthetic applications.

References

A Researcher's Guide to the Purification of Boronate Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of boronate esters is paramount for the success of subsequent reactions, such as the widely utilized Suzuki-Miyaura cross-coupling. The choice of purification method can significantly impact yield, purity, and scalability. This guide provides an objective comparison of common purification methods for boronate esters, supported by experimental data and detailed protocols.

At a Glance: Comparison of Purification Methods for Boronate Esters

The selection of an appropriate purification technique depends on the physical properties of the boronate ester (e.g., solid or liquid), its stability, and the nature of the impurities. Below is a summary of the most common methods with their respective advantages and disadvantages.

Purification MethodPrincipleBest Suited ForKey AdvantagesCommon Challenges
Silica Gel Chromatography AdsorptionNon-polar to moderately polar, thermally stable estersWidely applicable, good for removing a range of impuritiesCan cause decomposition or hydrolysis; strong adsorption can lead to low recovery.[1][2]
Boric Acid-Treated Silica Gel Chromatography Adsorption (modified)Pinacol and other boronate esters prone to decomposition on standard silica gel.[3][4][5]Suppresses decomposition and over-adsorption, improving recovery.[3][4][5]Requires preparation of the stationary phase; may have lower resolution than standard silica gel.[5]
Alumina Chromatography (Neutral) AdsorptionBoronate esters that are sensitive to the acidic nature of silica gel.[1]Good for acid-sensitive compounds.Can also lead to hydrolysis if not used under anhydrous conditions.
Crystallization/Recrystallization SolubilityCrystalline solid boronate esters.[1]Can provide very high purity; scalable.[6]Not suitable for oils or amorphous solids; yield can be variable.[1]
Distillation VolatilityVolatile, thermally stable boronate esters.[7]Effective for removing non-volatile impurities; can be performed on a large scale.Requires the compound to be thermally stable and have a sufficiently low boiling point.
Preparative HPLC PartitioningHigh-purity requirements for small to medium scale.[1]High resolution and purity achievable.Expensive, not readily scalable for large quantities.
Derivatization Chemical TransformationBoronic acids that are difficult to purify directly.Can convert difficult-to-purify compounds into easily crystallizable salts (e.g., with diethanolamine).[6]Requires additional reaction and deprotection steps, which can lower the overall yield.

Quantitative Data Summary

The following tables summarize representative quantitative data for various purification methods. It is important to note that yields and purities are highly substrate-dependent.

Table 1: Silica Gel Chromatography (Boric Acid-Treated)

Boronate EsterEluentYieldPurityReference
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene10% Ethyl Acetate in Hexane>95% (recovery from TLC)Not specified[4]
Pinacol boronic ester of 4-bromostyreneNot specified60%Not specified[5]
Dabcyl-containing boronate ester30% Ethyl Acetate in Hexanes77%Not specified[8]

Table 2: Distillation

Boronate EsterDistillation ConditionsYieldPurityReference
Isobutylboronic acid pinacol ester14 mmHg, 71 °C78-83%Analytically pure[7]

Table 3: Recrystallization

Boronate EsterRecrystallization SolventYieldPurityReference
(±) Xylitol monocaprate boronate esterEthanol46%Not specified[9]
4-Fluorophenylboronic acid ethylene glycol esterHexanes44%mp: 50 - 51 °C[10]

Experimental Protocols

Detailed methodologies for key purification techniques are provided below.

Protocol 1: Purification using Boric Acid-Treated Silica Gel

This method is particularly effective for preventing the degradation of pinacol boronate esters during column chromatography.[3][4]

Preparation of Boric Acid-Treated Silica Gel:

  • Mix 300 mL of silica gel with 28.0 g of boric acid in 550 mL of ethanol.

  • Stir the slurry for two hours at room temperature.

  • Filter the silica gel and wash it three times with 200 mL of ethanol.

  • Dry the silica gel on a vacuum filtration setup overnight, followed by drying in an oven at 100 °C for 48 hours.[8]

Chromatographic Purification:

  • Dry pack a column with the prepared boric acid-treated silica gel.

  • Dissolve the crude boronate ester in a minimal amount of the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Load the sample onto the column and elute with the appropriate solvent system, monitoring fractions by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This method is ideal for solid boronate esters to achieve high purity.

  • Dissolve the crude boronate ester in a minimum amount of a suitable hot solvent in which the ester is soluble at high temperatures but poorly soluble at low temperatures.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cooling in an ice bath or refrigerator can maximize the yield of the crystals.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Distillation

This method is suitable for volatile and thermally stable boronate esters.[7]

  • Set up a short-path distillation apparatus.

  • Place the crude boronate ester in the distillation flask with a magnetic stir bar.

  • Apply vacuum and gently heat the flask in an oil bath.

  • Collect the fraction that distills at the expected boiling point of the pure boronate ester. Ensure the collection flask is adequately cooled.

  • The analytically pure boronate ester is obtained directly as the distillate.

Decision-Making Workflow for Boronate Ester Purification

The selection of a purification method is a critical step in any synthetic workflow involving boronate esters. The following diagram illustrates a logical approach to choosing the most appropriate technique.

Purification_Workflow Start Crude Boronate Ester Is_Solid Is the ester a solid? Start->Is_Solid Try_Crystallization Attempt Recrystallization Is_Solid->Try_Crystallization Yes Is_Volatile Is the ester volatile and thermally stable? Is_Solid->Is_Volatile No (Oil) Is_Pure_Solid Is it pure? Try_Crystallization->Is_Pure_Solid Is_Pure_Solid->Is_Volatile No End_Pure Pure Boronate Ester Is_Pure_Solid->End_Pure Yes Try_Distillation Attempt Distillation Is_Volatile->Try_Distillation Yes Chromatography Column Chromatography Is_Volatile->Chromatography No Is_Pure_Liquid Is it pure? Try_Distillation->Is_Pure_Liquid Is_Pure_Liquid->Chromatography No Is_Pure_Liquid->End_Pure Yes Silica_Choice Choose Stationary Phase Chromatography->Silica_Choice Prep_HPLC Consider Preparative HPLC for high purity Chromatography->Prep_HPLC Standard_Silica Standard Silica Gel Silica_Choice->Standard_Silica Standard Boric_Acid_Silica Boric Acid-Treated Silica Silica_Choice->Boric_Acid_Silica Decomposition on silica Alumina Neutral Alumina Silica_Choice->Alumina Acid-sensitive Standard_Silica->End_Pure Boric_Acid_Silica->End_Pure Alumina->End_Pure Prep_HPLC->End_Pure

Caption: A workflow for selecting the appropriate purification method for boronate esters.

Conclusion

The purification of boronate esters is a critical yet often challenging step in organic synthesis. While standard silica gel chromatography is a common first choice, its limitations necessitate the consideration of alternative and modified techniques. Boric acid-treated silica gel offers a significant advantage for stabilizing sensitive esters, while crystallization and distillation remain powerful methods for solid and volatile compounds, respectively. For instances requiring the highest purity, preparative HPLC is a viable, albeit less scalable, option. By carefully considering the properties of the specific boronate ester and the nature of the impurities, researchers can select the most effective purification strategy to ensure the success of their synthetic endeavors.

References

MIDA Boronates Outperform Heteroaryl Boronic Acids in Stability and Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of N-methyliminodiacetic acid (MIDA) boronates offers a significant advantage over traditional heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions. This is primarily due to their enhanced stability, which translates to higher yields and greater reliability in the synthesis of complex molecules.[1][2][3]

MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, making them easier to handle and purify compared to many notoriously unstable heteroaryl boronic acids.[1][4] The inherent instability of many 2-heterocyclic, vinyl, and cyclopropyl boronic acids often leads to decomposition via protodeboronation, oxidation, or polymerization, especially under the basic and heated conditions of cross-coupling reactions.[1] This decomposition can significantly lower the yield of the desired product.[1]

In contrast, MIDA boronates act as a protecting group, allowing for the "slow-release" of the boronic acid in situ under aqueous basic conditions.[1][2] This controlled release maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing decomposition and maximizing its participation in the catalytic cycle, leading to significantly improved yields.[1]

Comparative Performance Data

The superior performance of MIDA boronates is evident in direct comparative studies. In couplings with challenging aryl and heteroaryl chlorides, MIDA boronates consistently provide excellent yields, often dramatically outperforming their corresponding boronic acids.[1]

Heteroaryl Boronic Acid/MIDA BoronateCoupling PartnerYield with Boronic Acid (%)Yield with MIDA Boronate (%)Reference
2-Benzofuranboronic acid4-Chloroanisole5092[1]
2-Thiopheneboronic acid4-Chloroanisole3794[1]
2-Indoleboronic acid4-Chloroanisole1493[1]
2-Furanboronic acid4-Chloroanisole5968[4]

Table 1: Comparison of reaction yields between heteroaryl boronic acids and their corresponding MIDA boronates in Suzuki-Miyaura cross-coupling reactions.

Furthermore, the stability of MIDA boronates allows for their use in aqueous conditions, aligning with the principles of green chemistry by reducing the need for organic solvents.[5][6][7] Studies have shown that Suzuki-Miyaura couplings involving MIDA boronates can be efficiently carried out in water as the sole medium, often at room temperature.[5][6]

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing MIDA boronates.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl/Heteroaryl Halide G Combine Reactants A->G B MIDA Boronate B->G C Palladium Catalyst C->G D Ligand D->G E Base (e.g., K₃PO₄) E->G F Solvent (e.g., Dioxane/Water) F->G H Heat and Stir G->H Slow Release of Boronic Acid I Quench Reaction H->I J Extraction I->J K Purification (e.g., Chromatography) J->K L Product K->L Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-X OxAdd_pos OxAdd_pos OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr Ar'-B(OH)₂ Transmetal_pos Transmetal_pos Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim_pos RedElim_pos RedElim Reductive Elimination MIDA_B Ar'-B(MIDA) BA Ar'-B(OH)₂ MIDA_B->BA Slow_Release_pos Slow_Release_pos Base_H2O + Base, H₂O OxAdd_pos->ArPdX Oxidative Addition Transmetal_pos->ArPdAr Transmetalation RedElim_pos->Pd0 Reductive Elimination Slow_Release_pos->BA Slow Release

References

literature review of boronic acid protection strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Boronic Acid Protection Strategies

The utility of boronic acids in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is undisputed. However, the inherent properties of free boronic acids—such as their high polarity, tendency to form trimeric boroxines, and instability under certain oxidative or acidic conditions—can complicate their handling, purification, and use in multi-step syntheses.[1][2][3] To overcome these challenges, a variety of protecting groups have been developed, enabling chemists to carry the versatile boronic acid functionality through complex synthetic sequences.[4]

This guide provides a comparative overview of the most common and effective boronic acid protection strategies, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

General Strategy for Boronic Acid Protection

The core principle involves the reversible conversion of a reactive boronic acid into a more stable derivative that can withstand a range of reaction conditions. Following one or more synthetic steps, the protecting group is selectively removed to regenerate the free boronic acid or a reactive boronate ester for subsequent transformations.

G cluster_0 Protection Workflow A Free Boronic Acid (R-B(OH)2) B Installation of Protecting Group (PG) A->B Reagent C Protected Boronic Acid (R-B(PG)) B->C D Synthetic Transformation(s) C->D Stable Intermediate E Deprotection D->E Specific Conditions F Final Product with Free Boronic Acid E->F

Caption: General workflow for the protection and deprotection of boronic acids.

Comparison of Common Boronic Acid Protecting Groups

The choice of a protecting group is dictated by its stability profile, the conditions required for its installation and removal, and its compatibility with other functional groups in the molecule. The most widely used protecting groups include pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, 1,8-diaminonaphthalene (DAN) boronamides, and trifluoroborate salts.

G cluster_main Common Boronic Acid Protecting Groups cluster_pin Pinacol Ester (Bpin) cluster_mida MIDA Boronate cluster_dan DAN Boronamide cluster_bf3k Trifluoroborate Salt BA R-B(OH)₂ (Free Boronic Acid) Pin R-B(O₂C₂Me₄) MIDA R-B(MIDA) DAN R-B(dan) BF3K [R-BF₃]K

Caption: Structures of common protected boronic acid derivatives.

Data Summary Table
Protecting GroupAbbreviationInstallation ConditionsStability ProfileDeprotection ConditionsKey Advantages & Disadvantages
Pinacol Ester BpinReaction with pinacol (often with azeotropic removal of water); Miyaura borylation.[1]Stable to column chromatography, air, and moisture.[1] Susceptible to hydrolysis under strong acidic or basic conditions.[2]Acidic hydrolysis (can be difficult)[1]; Oxidative cleavage (NaIO₄)[5]; Two-step via diethanolamine (DEA) intermediate.[5][6]Pro: Most common, readily available, often reactive enough for direct use in coupling.[1] Con: Deprotection can be harsh or require extra steps; formation is reversible.[1][2]
MIDA Boronate BMIDAReaction with MIDA in DMSO, requires vigorous water removal.[1]Highly stable to anhydrous cross-coupling conditions, strong acids, reductants, and oxidants.[1]Mild aqueous base (e.g., 1M NaOH, rt).[1]Pro: Exceptionally stable, enables iterative cross-coupling ("slow-release"). Con: Preparation can be laborious; not suitable for base-sensitive substrates.[1]
1,8-Diaminonaphthalene BdanReaction with 1,8-diaminonaphthalene.Very stable across a wide pH range, including basic conditions that cleave MIDA esters.[1][7][8]Strong aqueous acid (e.g., HCl).[1][7]Pro: Extremely robust, orthogonal to MIDA esters.[7][8] Con: Deprotection requires strong acid, limiting substrate scope.
Trifluoroborate Salt BF₃KReaction of boronic acid or ester with KHF₂.[9]Highly stable to air, moisture, and oxidation.[1] Generally stable to chromatography.Aqueous acid, or simply silica gel.[6]Pro: High stability, often crystalline solids, easy to handle.[1] Con: Lower solubility in organic solvents.[1]

Decision Guide for Selecting a Protecting Group

Choosing the appropriate protecting group is critical for the success of a multi-step synthesis. The following decision tree illustrates a logical approach based on the planned synthetic route and the stability requirements of the substrate.

G A Need to protect a boronic acid? B Will the synthesis involve basic conditions? A->B Yes C Will the synthesis involve acidic conditions? B->C No E Use DAN or Pinacol. DAN is more robust. B->E Yes D Use MIDA or Pinacol. MIDA is more robust. C->D No F Is the goal iterative cross-coupling? C->F Yes G Use MIDA. It is inert to coupling conditions until deprotected. F->G Yes H Use Pinacol. It can often be used directly in the next coupling step. F->H No

References

A Head-to-Head Comparison: Pinacol Esters vs. MIDA Boronates in Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For decades, pinacol boronic esters (pinacol esters or R-Bpin) have been the gold standard for stabilizing boronic acids in organic synthesis, particularly for the Nobel-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent limitations in stability and handling have paved the way for a superior alternative for complex molecular construction: N-methyliminodiacetic acid (MIDA) boronates.

This guide provides a data-driven comparison of these two crucial reagents, highlighting the limitations of pinacol esters against the demonstrated advantages of MIDA boronates, with a focus on stability, reactivity, and application in iterative synthesis. This information is tailored for researchers and professionals in chemical synthesis and drug development who require robust and reliable building blocks.

Core Differences at a Glance: Stability and Reactivity

The fundamental difference lies in their stability and the mechanism by which the active boronic acid is generated for catalysis. Pinacol esters are moderately stable and are often used directly in cross-coupling reactions, where the catalytically active boronic acid is presumed to be generated in situ. MIDA boronates, by contrast, are exceptionally stable, air- and moisture-tolerant solids that act as a protected form of the boronic acid. They require a distinct deprotection step, typically a mild aqueous base, to slowly release the boronic acid for reaction.

This "protection/deprotection" strategy is the key to the MIDA platform's success, overcoming significant limitations of pinacol esters.

G cluster_pinacol Pinacol Ester (R-Bpin) Pathway cluster_mida MIDA Boronate (R-BMIDA) Pathway pinacol_start R-Bpin (Moderately Stable) pinacol_coupling Suzuki-Miyaura Coupling Conditions (e.g., Pd catalyst, base) pinacol_start->pinacol_coupling pinacol_decomp Potential Decomposition (Hydrolysis, Protiodeboronation) pinacol_start->pinacol_decomp Instability (Chromatography, moisture) pinacol_product Coupled Product pinacol_coupling->pinacol_product mida_start R-BMIDA (Highly Stable Solid) mida_deprotection Slow Release Deprotection (aq. Base, e.g., NaOH) mida_start->mida_deprotection Stable to chromatography and air mida_boronic_acid R-B(OH)₂ (Active Species) mida_deprotection->mida_boronic_acid mida_coupling Suzuki-Miyaura Coupling mida_boronic_acid->mida_coupling mida_product Coupled Product mida_coupling->mida_product

Caption: General reaction pathways for Pinacol vs. MIDA boronates.

Limitation 1: The Stability Problem of Pinacol Esters

A major drawback of pinacol esters is their susceptibility to hydrolysis and degradation, particularly during purification by silica gel chromatography. This decomposition leads to lower yields of the desired building block and the generation of impurities that can complicate subsequent reactions.

MIDA boronates, in stark contrast, are exceptionally robust. They are typically crystalline, free-flowing solids that are stable to air, moisture, and, critically, silica gel chromatography. This allows for their rigorous purification and long-term storage without degradation, ensuring the high fidelity required for complex synthesis.

Comparative Stability Data
Compound/ConditionPinacol Boronic EsterMIDA BoronateOutcome
Purification Prone to decomposition on silica gelRoutinely purified by silica gel chromatographyMIDA enables higher purity building blocks.
Handling & Storage Often oils or low-melting solids; can degrade on storageTypically high-melting, crystalline solids; indefinitely stable on the benchtopMIDA offers superior handling and shelf-life.
Aqueous Stability Susceptible to hydrolysisStable to neutral water; requires base for cleavageMIDA allows for controlled release.

Limitation 2: Incompatibility with Iterative Synthesis

The most profound limitation of pinacol esters is their unsuitability for iterative cross-coupling (ICC). ICC is a powerful strategy for building complex molecules by sequentially coupling different fragments. This process requires a boronic acid surrogate that remains inert ("protected") on one part of a molecule while a different coupling reaction occurs elsewhere.

Pinacol esters lack the necessary stability for this task. Their tendency to react under standard coupling conditions prevents the selective, stepwise construction of molecules. MIDA boronates solve this problem perfectly. A molecule containing both a halide (e.g., Br, I) and a MIDA boronate can be selectively coupled at the halide position, leaving the MIDA group untouched. Following this, the MIDA group can be deprotected and coupled in a subsequent step.

A Comparative Guide to the Orthogonality of MIDA Boronate Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the strategic protection and selective deprotection of functional groups are paramount. Boronic acids, cornerstone reagents in modern cross-coupling chemistry, are often unstable, necessitating the use of protecting groups.[1] The N-methyliminodiacetic acid (MIDA) boronate has emerged as a superior protecting group, primarily due to its exceptional stability across a wide range of reaction conditions and its clean, selective deprotection under a specific set of mild aqueous basic conditions.[2] This unique combination of stability and controlled release, known as orthogonality, makes MIDA boronates invaluable for complex multi-step syntheses.[3]

MIDA boronates are air-stable, free-flowing crystalline solids that are compatible with silica gel chromatography, offering significant advantages in handling, purification, and storage over many free boronic acids.[4][5] Their stability is attributed to the rigid, bicyclic structure formed by the tridentate MIDA ligand, which rehybridizes the boron center from sp² to sp³ and shields it from unwanted reactions.[2][6]

Assessing Orthogonality: Stability Under Common Synthetic Conditions

The defining feature of an orthogonal protecting group is its ability to withstand a variety of chemical environments without cleavage. MIDA boronates exhibit remarkable resilience under numerous conditions that are typically incompatible with free boronic acids or less stable boronate esters. This allows for extensive molecular elaboration while the boronic acid functionality remains safely masked.

Table 1: Stability of Aryl MIDA Boronates Under Various Standard Reaction Conditions

Reaction TypeReagents/ConditionsSolventTemp. (°C)MIDA Group Stability
Suzuki-Miyaura Coupling Pd(OAc)₂, SPhos, K₃PO₄PhMe / THF23 - 80>95%[2]
Stille Coupling Pd₂(dba)₃, PPh₃, LiClToluene100Stable
Heck Coupling Pd(OAc)₂, P(o-tol)₃, Et₃NDMF80Stable
Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂23Stable
Reduction (Diastereoselective) (+)-Ipc₂BCl, then NaBH₄Et₂O / THF-78 to 23Stable
Olefination (Takai) CrCl₂, CHI₃THF0 to 23Stable
Olefination (Horner-Wadsworth-Emmons) (EtO)₂P(O)CH₂CO₂Et, NaHTHF0 to 23Stable[2]
Reductive Amination NaBH(OAc)₃, AcOHClCH₂CH₂Cl23Stable[2]
Nitration HNO₃, H₂SO₄H₂SO₄0Stable[3]
Bromination N-Bromosuccinimide (NBS)H₂SO₄23Stable[3][7]
Chromatography Silica GelVarious23>98%[4][6]

Stability is defined as the percentage of MIDA boronate recovered intact after exposure to the indicated conditions for a typical reaction time.

Comparative Performance of Boronic Acid Protecting Groups

While several protecting groups for boronic acids exist, their properties vary significantly. The choice of protecting group impacts not only the stability during synthesis but also the ease of deprotection. MIDA boronates offer a unique balance of extreme stability and facile, specific cleavage that is not matched by other common protecting groups.

Table 2: Comparison of Common Boronic Acid Protecting Groups

FeatureMIDA Boronate Pinacol (Bpin) Ester N-Methyldiethanolamine (MDEA) Ester
Structure Tridentate, sp³ BoronBidentate, sp² BoronTridentate, sp³ Boron
Physical Form Crystalline Solid[4]Liquid or SolidSolid
Stability to Air/Moisture Excellent, indefinitely stable[2]GoodModerate
Stability on Silica Gel Excellent[5][6]Good[1]Poor, unstable[6]
Anhydrous Cross-Coupling Inert, highly stable[2]Can be reactive[1]Reactive[6]
Deprotection Conditions Mild aq. base (NaOH, NaHCO₃), RTHarsh; strong acid/base, oxidative cleavageMildly acidic or basic conditions
Orthogonality High: Stable to many reagents, deprotected under specific, mild conditions.Moderate: Can be cleaved under various conditions.Low: Less stable and more reactive.

A direct comparison in Suzuki-Miyaura polymerization has shown that thienyl MIDA boronate monomers produce higher molecular weight polymers in greater yields (up to 94%) compared to their pinacol boronate counterparts under identical conditions.[8]

Visualizing Orthogonal Synthesis

The power of MIDA boronate orthogonality is best illustrated in the context of iterative cross-coupling (ICC), a strategy that enables the programmed assembly of complex molecules from simple building blocks.

G cluster_0 Cycle 1 cluster_1 Deprotection cluster_2 Cycle 2 A Bifunctional Building Block (Halo-Aryl-MIDA) C Suzuki Coupling 1 (Anhydrous K₃PO₄) A->C B Boronic Acid R¹-B(OH)₂ B->C D Coupled Product (R¹-Aryl-MIDA) C->D MIDA group is stable E Mild Deprotection (aq. NaOH, THF, RT) D->E F Activated Boronic Acid (R¹-Aryl-B(OH)₂) E->F H Suzuki Coupling 2 F->H G Aryl Halide R²-X G->H I Final Product (R¹-Aryl-R²) H->I G A 1. Combine MIDA Boronate, Coupling Partner, Catalyst, & Ligand in Solvent B 2. Add Anhydrous Base (e.g., K₃PO₄) A->B C 3. Heat Reaction Mixture (e.g., 80 °C for 12h) B->C D 4. Aqueous Workup (e.g., EtOAc / H₂O) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Analysis (¹H NMR, LC-MS) E->F G Result: Quantify Recovery of Intact MIDA Boronate F->G

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methylmorpholine-2,6-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is as crucial as the discoveries made. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Methylmorpholine-2,6-dione, ensuring the safety of personnel and the protection of our environment.

I. Immediate Safety and Handling Protocols

This compound is a compound that requires careful handling due to its inherent chemical properties. According to safety data, it is harmful if swallowed and can cause serious eye damage. Therefore, adherence to the following immediate safety measures is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.

  • Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[1] The contaminated absorbent should then be collected into a sealed, labeled container for disposal as hazardous waste. Do not wash spills into the sewer system.[1]

II. Chemical Profile and Hazard Data

A thorough understanding of the chemical's properties is foundational to its safe disposal.

PropertyValueReference
CAS Number 13480-36-9[2]
Molecular Formula C₅H₇NO₃[2]
Molecular Weight 129.11 g/mol [2]
Appearance Solid[2]
Melting Point 41-45 °C[2]
Hazard Statements H302: Harmful if swallowed, H318: Causes serious eye damage

While specific data for this compound is limited, the morpholine moiety present in its structure suggests that it should be handled with consideration for the hazards associated with morpholine derivatives, which can be flammable, corrosive, and toxic.[3][4][5][6][7][8]

III. Step-by-Step Disposal Procedure

The recommended disposal strategy for this compound involves a two-stage process: chemical neutralization to mitigate its reactivity, followed by disposal as hazardous waste in accordance with all applicable regulations. A similar two-stage approach is recommended for other reactive morpholine derivatives.[9]

Stage 1: Chemical Neutralization via Hydrolysis

The dione functionality of this molecule, which is an anhydride, can be readily neutralized through hydrolysis. This process will open the ring to form the less reactive dicarboxylic acid derivative.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Preparation: In a suitable reaction vessel within a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).

  • Reaction: Slowly and with stirring, add the this compound waste to the NaOH solution at room temperature. An excess of the NaOH solution should be used to ensure complete hydrolysis.

  • Monitoring: Continue stirring the mixture for a minimum of one hour to ensure the reaction has gone to completion. The disappearance of the solid material is an indicator of reaction progress.

  • Neutralization: After the hydrolysis is complete, neutralize the resulting solution to a pH between 6 and 8 by slowly adding a 1 M solution of hydrochloric acid (HCl). This step is crucial to render the final solution safe for disposal.

  • Final Check: Verify the final pH of the solution using pH paper or a calibrated pH meter.

Stage 2: Final Disposal

  • Waste Collection: The neutralized aqueous solution should be collected in a clearly labeled, sealed waste container.

  • Waste Manifest: Label the container as "Aqueous waste containing neutralized this compound derivative."

  • Regulatory Compliance: This material and its container must be disposed of as hazardous waste.[8] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and to adhere to all local, state, and federal regulations for hazardous waste disposal.[1][3][5] Do not dispose of this chemical down the drain.[1][8]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Assess Hazards: - Harmful if swallowed (H302) - Causes serious eye damage (H318) - Potential morpholine toxicity B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Handle in Fume Hood B->C D Chemical Neutralization (Hydrolysis) C->D E Prepare 1M NaOH Solution D->E Step 1 F Slowly add waste to NaOH solution with stirring E->F Step 2 G Stir for >= 1 hour F->G Step 3 H Neutralize with 1M HCl to pH 6-8 G->H Step 4 I Collect in Labeled Waste Container H->I Step 5 J Dispose as Hazardous Waste via EHS I->J Final Step

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methylmorpholine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

Gathering Initial Data

I'm starting by zeroing in on the safety data sheet for 4-Methylmorpholine-2,6-dione. My goal is to pinpoint the necessary personal protective equipment and fully grasp its potential hazards. Next, I'll dive into the best practices for handling and disposing of it safely.

Analyzing Safety Information

I've progressed to finding reliable sources for handling and disposal. I'm also collecting details for exposure limits and PPE and am already outlining a workflow diagram. Once complete, I'll organize everything into a comprehensive guide with a data table and the illustrative diagram.

Uncovering Initial Data

I've just obtained the Safety Data Sheet for this compound. Key findings include a "Danger" signal word. I've noted hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage), which paints a clear picture of its potential hazards.

Detailing Protective Measures

I've expanded upon the initial hazards. The Safety Data Sheet gave me a clear direction: protective gloves, eye protection, and face protection are paramount. But that's just the start. I now need specifics, focusing on the types of gloves and other PPE. I'm also planning to create comprehensive handling and disposal procedures. Finally, I'm working to gather quantitative data for a table.

Analyzing Compound Data

I've clarified the hazards and PPE requirements for this compound, and I'm sifting through information. It's crucial to differentiate this compound from similar ones like 4-Methylmorpholine and 4-Methylmorpholine N-oxide. I now understand the need for specific glove types and detailed handling procedures. Gathering quantitative safety data and creating a workflow diagram are the next priorities to refine my understanding.

Isolating Relevant Data

I've been sifting through safety data sheets and glove resistance charts. A major hurdle is the abundance of information for "4-Methylmorpholine" instead of the target "this compound". Accuracy is paramount, and I need to rigorously filter out irrelevant data.

Pinpointing Critical Gaps

I'm now focusing on the crucial missing pieces. My initial searches yielded a lot for the wrong chemical! I identified hazards and the need for PPE, but the data is too generic. I have found the main hazards, but I lack precise glove material recommendations and quantitative data for safety tables and operational handling. Building the DOT diagram for the workflow is on hold until I find more specific information.

Identifying Hazards

I've successfully pinpointed the critical hazard information for this compound. It's clear that ingestion poses a risk, and it can cause severe eye damage. The need for gloves and eye protection is explicitly outlined. My next step is to address the gap in operational data.

Addressing Data Gaps

My investigation highlights a critical data gap. While I've confirmed the ingestion hazard and eye damage potential of this compound, detailed operational data is missing. The existing information heavily focuses on "4-Methylmorpholine," which is a distinct compound. I must find specific SDS or lab procedures for the correct compound. Without precise glove material recommendations and exposure limits, my guidance will be incomplete.

Confirming Data Scarcity

I'm still struggling to get comprehensive data on this compound. Though the last search yielded important hazard information (H302 and H318), the database seems limited. I'm focusing on finding the specific data needed, but resources are proving hard to come by.

Narrowing Data Requirements

I've made headway in confirming the most pressing data gaps. While I have the basics, specific details on glove material resistance remain elusive, alongside quantitative exposure limits. Additionally, step-by-step experimental protocols and a basis for a detailed workflow diagram are still needed. I'm focusing on these specifics now.

Concluding the Data Search

I've exhausted the available sources for precise data on glove materials and exposure limits. While the prior searches were fruitful, providing critical hazard information and basic handling guidelines, the requested specifics proved elusive. Despite this, I believe I can craft a safety-focused response. It will highlight the known hazards, reference standard laboratory practices, and provide a workflow diagram based on best practices for hazardous solid chemicals. This approach prioritizes user safety, emphasizing the need for professional consultation and material testing when precise data is absent.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.